Anecortave
Description
Structure
3D Structure
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anecortave Acetate: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anecortave (B1667395) acetate (B1210297), a synthetic cortisene derivative, is a potent inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels. Unlike corticosteroids, it is devoid of significant glucocorticoid activity, positioning it as a targeted anti-angiogenic agent. This technical guide delineates the multifaceted mechanism of action of this compound acetate, focusing on its role in modulating key factors involved in the angiogenic cascade. It provides a comprehensive overview of its effects on endothelial cell proliferation and migration, the regulation of extracellular matrix-degrading enzymes, and the modulation of crucial signaling pathways. This document summarizes quantitative data from key preclinical studies, presents detailed experimental methodologies, and visualizes the intricate molecular interactions through signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: A Multi-Pronged Attack on Angiogenesis
This compound acetate exerts its anti-angiogenic effects through a multi-targeted approach, intervening at several critical steps of the neovascularization process. Its primary mechanisms involve the inhibition of endothelial cell proliferation and migration, and the modulation of the extracellular matrix (ECM) composition.
Inhibition of Endothelial Cell Proliferation
This compound acetate has been shown to inhibit the proliferation of vascular endothelial cells, a fundamental step in the formation of new blood vessels.[1] While specific IC50 values for this compound acetate on endothelial cell proliferation are not consistently reported in publicly available literature, studies have demonstrated a dose-dependent inhibition of endothelial cell growth in various in vitro models.
Modulation of Extracellular Matrix Remodeling
The degradation and remodeling of the ECM are crucial for endothelial cell migration and invasion into surrounding tissues. This compound acetate significantly influences this process by regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors.
-
Downregulation of Matrix Metalloproteinases (MMPs): this compound acetate has been observed to decrease the expression and activity of MMP-2 and MMP-9, two key enzymes responsible for degrading type IV collagen, a major component of the basement membrane.
Interference with Pro-Angiogenic Signaling Pathways
This compound acetate also impacts the signaling cascades initiated by key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
-
Reduction of VEGF Expression: Studies have shown that this compound acetate can reduce the expression of VEGF mRNA and protein levels in retinal cells under hypoxic conditions. This suggests an upstream effect on the production of this critical angiogenic stimulus.
By downregulating VEGF, this compound acetate can diminish the activation of its receptors on endothelial cells, thereby attenuating downstream signaling pathways that promote cell proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the anti-angiogenic effects of this compound acetate.
Table 1: Effect of this compound Acetate on Pro-Angiogenic Factors
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| VEGF Protein Levels | Rat Model of Oxygen-Induced Retinopathy | 10% this compound Acetate Suspension (intravitreal) | Significant decrease at 1 and 2 days post-exposure | [2] |
| VEGF mRNA Levels | Rat Model of Oxygen-Induced Retinopathy | 10% this compound Acetate Suspension (intravitreal) | 1.8-fold decrease at 6 days post-exposure | [2] |
| VEGF Concentration | Hypoxic Rat Müller Cells | 1.0 µM this compound Acetate | 18% reduction | [2] |
| VEGF Concentration | Hypoxic Rat Müller Cells | 10 µM this compound Acetate | 28% reduction | [2] |
Table 2: Effect of this compound Acetate on Extracellular Matrix Remodeling
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| PAI-1 mRNA Expression | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM this compound Desacetate | 1.6-fold peak increase at 2 hours | Not specified in provided text |
| PAI-1 Protein Levels | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM this compound Desacetate | 5.7-fold peak increase at 36 hours | Not specified in provided text |
| Pro-MMP-9 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 33% reduction at 1 day; 55% reduction at 6 days | Not specified in provided text |
| Active MMP-9 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 55% reduction at 1 day | Not specified in provided text |
| Pro-MMP-2 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 39% reduction at 1 day; 50% reduction at 6 days | Not specified in provided text |
| Active MMP-2 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 42% reduction at 1 day; 30% reduction at 6 days | Not specified in provided text |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound acetate's anti-angiogenic effects.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound acetate on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMECs).
Materials:
-
Endothelial cells (HUVECs or HRMECs)
-
Complete endothelial cell growth medium
-
This compound acetate
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound acetate in complete growth medium. Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound acetate or the vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of this compound acetate compared to the vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound acetate concentration.
Rat Model of Oxygen-Induced Retinopathy (OIR)
This in vivo model is used to study retinal neovascularization and the efficacy of anti-angiogenic compounds like this compound acetate.
Materials:
-
Sprague-Dawley rat pups and a nursing dam
-
Oxygen chamber with an oxygen controller
-
This compound acetate suspension
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
33-gauge needle for intravitreal injection
-
Dissecting microscope
Procedure:
-
Induction of Retinopathy: On postnatal day 7 (P7), place the rat pups and their nursing dam into an oxygen chamber with alternating cycles of 50% and 10% oxygen every 24 hours for 7 days (until P14).
-
Return to Room Air: On P14, return the animals to normal room air. This sudden change from hyperoxia to relative hypoxia induces retinal neovascularization.
-
Intravitreal Injection: On P14, anesthetize the pups. Under a dissecting microscope, perform an intravitreal injection of a small volume (e.g., 1-2 µL) of this compound acetate suspension or vehicle control into one eye of each pup using a 33-gauge needle. The contralateral eye can serve as an untreated control.
-
Tissue Collection and Analysis: At various time points after the injection (e.g., P18, P20), euthanize the pups and enucleate the eyes. The retinas can be dissected and processed for various analyses, including:
-
Fluorescein Angiography: To visualize and quantify the extent of neovascularization.
-
Western Blotting or ELISA: To quantify the protein levels of angiogenic factors.
-
RT-qPCR: To measure the mRNA expression levels of relevant genes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound acetate and a typical experimental workflow.
Caption: Signaling pathway of this compound acetate in angiogenesis.
Caption: Experimental workflow for the rat model of oxygen-induced retinopathy.
Conclusion
References
A-770041: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This document provides a comprehensive overview of the chemical structure and synthesis of A-770041, intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and patents.
Chemical Structure and Properties
A-770041, also known as zileuton, is a small molecule with the chemical name N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea | [1][2] |
| Synonyms | A-770041, Zileuton, Zyflo | [1][2] |
| CAS Number | 111406-87-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 236.29 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 144.2-145.0 °C | [4] |
| Solubility | Soluble in methanol (B129727), ethanol, and acetone. Slightly soluble in water. | [3] |
Synthesis of A-770041
The synthesis of A-770041 has been described in the scientific literature and patents. A common synthetic route starts from benzo[b]thiophene-2-ethanol. The overall workflow is depicted in the diagram below, followed by a detailed experimental protocol for a key synthetic step.
Synthetic Workflow
Caption: Synthetic pathway for A-770041 starting from benzo[b]thiophene-2-ethanol.
Experimental Protocol: Synthesis of N-(2-(Benzo[b]thien-2-yl)ethyl)hydroxylamine
The following protocol is a representative example for the synthesis of a key intermediate in the A-770041 synthesis, based on procedures described in the literature.
Materials:
-
2-(Benzo[b]thien-2-yl)ethyl methanesulfonate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 2-(benzo[b]thien-2-yl)ethyl methanesulfonate in methanol is added to a freshly prepared aqueous solution of hydroxylamine, formed by reacting hydroxylamine hydrochloride with sodium hydroxide.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous residue is extracted with dichloromethane.
-
The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude N-(2-(benzo[b]thien-2-yl)ethyl)hydroxylamine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Characterization Data
The structural identity and purity of A-770041 are confirmed by various analytical techniques. A summary of key characterization data is provided in the table below.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) δ | 7.79-7.72 (m, 2H), 7.35-7.25 (m, 2H), 7.18 (s, 1H), 6.95 (br s, 1H), 6.45 (br s, 1H), 3.84 (t, J = 6.9 Hz, 2H), 3.23 (t, J = 6.9 Hz, 2H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 161.4, 142.1, 140.0, 139.2, 124.5, 124.2, 123.8, 122.4, 122.3, 52.9, 29.5 | [5] |
| Mass Spectrometry (EI) | m/z 236 (M⁺), 177, 149, 131 | [2] |
| Infrared (KBr) ν (cm⁻¹) | 3440, 3200, 1640, 1560, 1430, 1100, 750 | [3] |
Signaling Pathways and Mechanism of Action
A-770041 exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes. The mechanism of action is illustrated in the following diagram.
Caption: Mechanism of action of A-770041 in the leukotriene signaling pathway.
By inhibiting 5-LO, A-770041 effectively blocks the synthesis of all leukotrienes, thereby reducing the inflammatory response associated with diseases like asthma.
Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of A-770041. The provided data and protocols are intended to be a valuable resource for researchers and professionals engaged in the study and development of 5-lipoxygenase inhibitors. Further investigation into novel synthetic routes and the development of analogs of A-770041 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Anecortave acetate - Wikipedia [en.wikipedia.org]
- 2. This compound Acetate | C23H30O5 | CID 111332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound acetate, AL-3789, Retaane-药物合成数据库 [drugfuture.com]
- 5. Cas 7753-60-8,this compound ACETATE (200 MG)F0E2980.997MG/MG(AI) | lookchem [lookchem.com]
The Angiostatic Properties of Cortisene Compounds: A Technical Guide to Anecortave
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the angiostatic properties of cortisene compounds, with a primary focus on anecortave (B1667395) acetate (B1210297). Cortisenes are a class of steroid derivatives specifically engineered to inhibit angiogenesis without exerting the glucocorticoid effects associated with conventional corticosteroids. This compound acetate, a leading compound in this class, has been extensively studied as a multi-faceted inhibitor of neovascularization, acting on several key stages of the angiogenic cascade.
Introduction to this compound Acetate
This compound acetate is a synthetic analog of cortisol. Key structural modifications—specifically the removal of the 11-beta hydroxyl group and the introduction of a double bond at the C9-11 position—divest the molecule of its affinity for the glucocorticoid receptor, thereby eliminating associated side effects like increased intraocular pressure.[1] These changes, however, preserve and enhance its angiostatic activity, making it a targeted therapeutic agent for neovascular diseases.[2] Preclinical studies have demonstrated its broad-based efficacy in at least 14 different models of neovascularization across various species and angiogenic inducers.[3]
Molecular Mechanism of Angiostatic Action
This compound acetate exerts its anti-angiogenic effects through a multi-targeted mechanism, rather than inhibiting a single signaling factor. Its actions disrupt the fundamental processes of endothelial cell proliferation, migration, and extracellular matrix remodeling. The active metabolite, this compound desacetate, is responsible for much of this activity.[2]
The primary mechanism involves the inhibition of the proteolytic cascade essential for endothelial cell invasion and migration. This is achieved by modulating the activity of key proteases and their inhibitors. Specifically, this compound acetate:
-
Downregulates Matrix Metalloproteinases (MMPs): It significantly reduces the activity of MMP-2 and MMP-9, enzymes critical for degrading the basement membrane and extracellular matrix.
Furthermore, preclinical studies have shown that this compound acetate can down-regulate the expression of pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[2] It has been shown to inhibit the hypoxic induction of all major VEGF-A splice variants (VEGF-120, -164, and -188).[4]
Signaling Pathway Diagram
The following diagram illustrates the key molecular interactions in the angiostatic mechanism of this compound acetate.
Quantitative Data on Bioactivity
The angiostatic efficacy of this compound acetate and its active metabolite has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
In Vitro Efficacy
| Assay Target & Model System | Compound | Concentration | Result |
| VEGF Protein Reduction (Hypoxic Rat Müller Cells) | This compound Acetate | 1.0 µM | 18% reduction in VEGF concentration.[5] |
| 10.0 µM | 28% reduction in VEGF concentration.[5] | ||
| PAI-1 Upregulation (Human Retinal Microvascular Endothelial Cells) | This compound Desacetate | 100 µM | 1.6-fold increase in PAI-1 mRNA at 2 hours.[6] |
| 100 µM | 5.7-fold increase in PAI-1 protein at 36 hours.[6] |
In Vivo Preclinical Efficacy (Rat Model of Retinopathy)
| Target Molecule | Time Point | Result vs. Vehicle Control |
| pro-MMP-9 | Day 1 Post-Injection | 33% reduction (p<0.05).[6] |
| Day 6 Post-Injection | 55% reduction (p<0.01).[6] | |
| Active MMP-9 | Day 1 Post-Injection | 55% reduction (p<0.02).[6] |
| pro-MMP-2 | Day 1 Post-Injection | 39% reduction (p<0.05).[6] |
| Day 6 Post-Injection | 50% reduction (p<0.05).[6] | |
| Active MMP-2 | Day 1 Post-Injection | 42% reduction (p<0.02).[6] |
| Day 6 Post-Injection | 30% reduction (p<0.05).[6] |
Clinical Efficacy (Exudative Age-Related Macular Degeneration)
| Study & Endpoint | Treatment Group | Placebo/Sham Group | Outcome |
| Phase II/III Trial (C-98-03) Vision Stabilization at 24 Months | This compound Acetate (15 mg) | Placebo | 73% of patients maintained vision.[1] |
| Phase II/III Trial (C-98-03) Severe Vision Loss at 24 Months | This compound Acetate (15 mg) | Placebo | 6% of patients experienced severe vision loss.[1] |
Key Experimental Protocols
The evaluation of angiostatic compounds like this compound relies on standardized in vivo and in vitro assays. Below are detailed methodologies for two such critical experiments.
Endothelial Cell Migration (Wound Healing) Assay
This assay provides a straightforward method to assess the effect of a compound on the collective migration of a sheet of endothelial cells in two dimensions.
Methodology:
-
Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC) in a multi-well plate (e.g., 12-well) at a density calculated to achieve 70-80% confluence within 24 hours.
-
Monolayer Formation: Culture the cells until they form a confluent monolayer. To isolate migration from proliferation, cells can be serum-starved or treated with a mitosis inhibitor like Mitomycin C.
-
Wound Creation: Using a sterile 1 mm or 200 µL pipette tip, create a linear scratch through the center of the monolayer. A perpendicular scratch can be added to create cross-shaped wounds for defined imaging start points.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris. Replace the media with fresh culture medium containing the test compound (e.g., this compound desacetate at various concentrations) or vehicle control.
-
Image Acquisition (Time 0): Immediately place the plate on a phase-contrast microscope and capture images of the wound at baseline (T=0).
-
Incubation and Monitoring: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group has closed.
-
Data Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The rate of migration is determined by the change in the open area over time. Results are typically expressed as a percentage of wound closure relative to the initial wound area.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized extraembryonic membrane of a developing chick embryo serves as a platform to observe the formation of new blood vessels in response to stimuli.
Methodology:
-
Egg Incubation: Obtain fertilized chicken eggs and place them in a humidified, rotating incubator at 37°C for 3 days.
-
Window Creation (Day 3): Prepare the eggs for ex ovo culture. Sterilize the eggshell with 70% ethanol. Carefully crack the egg and gently transfer the entire contents into a sterile petri dish or a custom culture cup. This provides direct access to the developing embryo and CAM.
-
Return to Incubation (Day 3-8): Place the ex ovo cultures into a static incubator, maintaining humidity and a temperature of 37°C. Allow the CAM to develop for an additional 5-7 days.
-
Stimuli Application (Day 8-10): Prepare a carrier disc (e.g., a sterile filter paper disc or a slow-release polymer pellet) soaked with the test substance (this compound acetate suspension) or a pro-angiogenic factor (like bFGF or VEGF) as a positive control. A vehicle-soaked disc serves as the negative control.
-
Placement on CAM: Gently place the prepared disc onto a relatively avascular region of the CAM, avoiding major pre-existing vessels.
-
Incubation and Observation (48-72h): Return the cultures to the incubator for an additional 2-3 days.
-
Analysis: At the endpoint, examine the CAM under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessels converging towards the disc. High-resolution images are captured for documentation and analysis. The area of neovascularization can also be measured using image analysis software.
Conclusion and Future Directions
This compound acetate stands out as a cortisene with a broad-spectrum angiostatic profile, acting on multiple, critical pathways in the neovascularization process. Its primary mechanism, centered on the inhibition of the uPA/MMP proteolytic cascade, combined with its effects on VEGF expression, provides a robust rationale for its use in angiogenesis-dependent diseases. While its development for age-related macular degeneration was halted, the extensive preclinical and clinical data underscore the therapeutic potential of the cortisene class.[7] The detailed mechanisms and experimental frameworks presented in this guide offer a foundation for future research into novel angiostatic steroids and their application in oncology, ophthalmology, and other fields where pathological angiogenesis is a key driver of disease.
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retaane: Targeting Multiple Factors [reviewofophthalmology.com]
- 3. Preclinical efficacy of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound acetate for the treatment of exudative age-related macular degeneration--a review of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
Anecortave Acetate: A Technical Deep Dive into its Lack of Glucocorticoid Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anecortave (B1667395) acetate (B1210297), a synthetically derived cortisene, was developed as an angiostatic agent for the treatment of neovascular diseases of the eye. Despite its structural similarity to cortisol acetate, this compound acetate was specifically engineered to eliminate glucocorticoid activity, thereby avoiding the adverse effects associated with traditional corticosteroid therapies, such as increased intraocular pressure and cataract formation. This technical guide provides a comprehensive examination of the molecular mechanisms underlying this compound acetate's lack of glucocorticoid receptor (GR) activity. We will delve into its structural modifications, receptor binding affinity, and its distinct, GR-independent mechanism of action. This document will present quantitative data in structured tables, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to offer a thorough understanding for researchers and drug development professionals.
Introduction: The Design of a Non-Glucocorticoid Cortisene
This compound acetate is a derivative of cortisol acetate, a potent glucocorticoid. However, key structural modifications were intentionally introduced to abrogate its interaction and activation of the glucocorticoid receptor.[1][2] The primary modifications include the removal of the 11-beta hydroxyl group and the introduction of a double bond between carbons 9 and 11 of the steroid nucleus.[1] These changes result in a molecule that retains angiostatic properties but is devoid of typical glucocorticoid-mediated anti-inflammatory and immunosuppressive effects.[3][4] This targeted design allows for localized therapeutic action against angiogenesis without the systemic and local side effects of corticosteroids.
Glucocorticoid Receptor Binding Affinity
While designed to be inactive, this compound acetate and its active metabolite, this compound, do exhibit some binding affinity for the glucocorticoid receptor. However, this binding does not translate into receptor activation. The following table summarizes the available quantitative data on the binding affinity of this compound acetate and this compound to the human glucocorticoid receptor. For comparison, the binding affinity of the potent glucocorticoid, dexamethasone (B1670325), is also included.
| Compound | Binding Affinity (Ki) [nM] | Cell Line | Radioligand |
| This compound Acetate | 209 | HeLa S3 | [3H]-dexamethasone |
| This compound | 160 | HeLa S3 | [3H]-dexamethasone |
| Dexamethasone | 1.3 - 7.5 | Various | [3H]-dexamethasone |
Table 1: Glucocorticoid Receptor Binding Affinity. This table presents the inhibitor constant (Ki) for this compound acetate, this compound, and dexamethasone. A lower Ki value indicates a higher binding affinity. Data for this compound acetate and this compound are from a single study, while the range for dexamethasone is compiled from multiple sources to show typical values.
Lack of Glucocorticoid Receptor Transactivation
The defining characteristic of this compound acetate's relationship with the GR is its inability to induce transcriptional activation, even though it can bind to the receptor. This lack of agonist activity is the key differentiator from classic glucocorticoids.
The Glucocorticoid Receptor Signaling Pathway
Upon binding to an agonist ligand like dexamethasone, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription.
Canonical Glucocorticoid Receptor Signaling Pathway. This diagram illustrates the steps from glucocorticoid binding in the cytoplasm to gene transcription in the nucleus.
Experimental Protocol: Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
To experimentally verify the lack of GR activation by this compound acetate, a luciferase reporter gene assay is a standard and robust method. This assay measures the ability of a compound to induce the expression of a reporter gene (luciferase) that is under the control of a promoter containing GREs.
Objective: To quantify the glucocorticoid receptor transactivation potential of this compound acetate in comparison to a known GR agonist (dexamethasone) and a vehicle control.
Materials:
-
Cell Line: Human cell line stably expressing the human glucocorticoid receptor (e.g., HeLa or A549 cells).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with multiple glucocorticoid response elements (e.g., pGRE-Luc).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compounds: this compound acetate, dexamethasone (positive control), and vehicle (e.g., DMSO) as a negative control.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System: Reagents for the detection of firefly and Renilla luciferase activity.
-
Luminometer: An instrument for measuring light output from the luciferase reaction.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pGRE-Luc reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for expression of the reporter genes.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound acetate, dexamethasone, or the vehicle control. Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compounds.
-
For the positive control (dexamethasone), determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Expected Outcome: Dexamethasone will show a dose-dependent increase in luciferase activity, indicative of GR transactivation. In contrast, this compound acetate is expected to show no significant increase in luciferase activity at all concentrations tested, similar to the vehicle control, thus demonstrating its lack of GR agonist activity.
| Compound | EC50 for GR Transactivation | Expected Result |
| This compound Acetate | Not Applicable | No induction of luciferase activity |
| Dexamethasone | 0.1 - 10 nM (Typical Range) | Dose-dependent increase in luciferase activity |
Table 2: Expected Outcomes of a Glucocorticoid Receptor Transactivation Assay. This table summarizes the anticipated results, highlighting the lack of activity for this compound acetate.
Experimental Workflow for a GR Transactivation Luciferase Assay. This diagram outlines the key steps in assessing the GR agonist activity of a compound.
This compound Acetate's GR-Independent Mechanism of Action
The primary therapeutic effect of this compound acetate, its anti-angiogenic activity, is mediated through a pathway entirely independent of the glucocorticoid receptor. This compound acetate inhibits the activity of key proteases involved in endothelial cell migration and the breakdown of the extracellular matrix, which are critical steps in the formation of new blood vessels.[4] Specifically, it has been shown to inhibit matrix metalloproteinase-3 (MMP-3) and urokinase-like plasminogen activator (uPA).[4]
GR-Independent Anti-Angiogenic Mechanism of this compound Acetate. This diagram shows how this compound acetate inhibits key proteases to block the angiogenic cascade.
Conclusion
This compound acetate represents a successful example of rational drug design, where a steroid scaffold was modified to eliminate a specific biological activity while retaining a desired therapeutic effect. Its lack of glucocorticoid receptor agonist activity, confirmed by its inability to transactivate GR-responsive genes, is a direct result of key structural alterations. While it demonstrates measurable binding to the GR, this interaction is non-productive. Instead, its clinically relevant anti-angiogenic effects are mediated through a distinct, GR-independent pathway involving the inhibition of matrix metalloproteinases and urokinase-like plasminogen activator. This clear separation of activities makes this compound acetate a valuable tool for studying angiogenesis and a potential therapeutic agent that avoids the well-documented side effects of traditional glucocorticoids. This technical guide has provided the quantitative data, experimental frameworks, and pathway visualizations to support a comprehensive understanding of this important distinction for the scientific and drug development communities.
References
Anecortave Acetate for Ophthalmic Use: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave (B1667395) acetate (B1210297) (formerly known as Retaane®) is a synthetically modified corticosteroid derivative developed for the treatment of neovascular diseases of the eye, primarily exudative (wet) age-related macular degeneration (AMD).[1][2] Unlike traditional corticosteroids, this compound acetate was specifically engineered to possess potent anti-angiogenic properties while being devoid of significant glucocorticoid activity, thereby avoiding common steroid-related side effects such as increased intraocular pressure.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound acetate for ophthalmic use.
Discovery and Molecular Design
This compound acetate is a member of a class of compounds known as "cortisenes."[1] Its design originated from the observation that certain steroids could inhibit angiogenesis. The parent molecule, cortisol, was structurally modified to enhance its anti-angiogenic capabilities and eliminate glucocorticoid receptor-mediated activity.[1][3] Key modifications included the removal of the 11-beta hydroxyl group and the addition of a double bond at the C9-11 position, along with the addition of an acetate group at the C21 position to improve bioavailability.[1][2] These changes resulted in a molecule that inhibits multiple pathways involved in neovascularization.[1]
Mechanism of Action
This compound acetate exerts its anti-angiogenic effects through a multi-faceted mechanism, primarily by modulating the extracellular matrix and downregulating key growth factors involved in blood vessel formation.[1]
Inhibition of Proteolytic Enzymes: Angiogenesis requires the breakdown of the basement membrane and extracellular matrix to allow for the migration of vascular endothelial cells. This compound acetate has been shown to inhibit the expression of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are crucial for this process.[1]
Downregulation of Growth Factors: Preclinical studies have demonstrated that this compound acetate can also down-regulate the expression and production of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), both of which are potent stimulators of angiogenesis.[3][4] Specifically, it has been shown to reduce VEGF protein levels and inhibit the transcription of VEGF mRNA.[3][4]
The proposed signaling pathway for this compound acetate's anti-angiogenic activity is illustrated below:
References
A Technical Guide to the Molecular Targets of Anecortave in Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anecortave (B1667395) acetate (B1210297), a synthetically modified cortisene, is recognized for its potent anti-angiogenic properties, which are pivotal in the context of neovascular ocular diseases. A key aspect of its mechanism of action is the inhibition of endothelial cell migration, a critical step in the formation of new blood vessels. This technical guide provides an in-depth exploration of the molecular targets of this compound in endothelial cells, focusing on the signaling pathways that govern cell migration. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for physiological functions such as development and wound healing. However, its dysregulation is a hallmark of various pathologies, including cancer and neovascular eye diseases like wet age-related macular degeneration (AMD). Endothelial cell migration is a fundamental step in the angiogenic cascade, involving the directed movement of endothelial cells toward a pro-angiogenic stimulus.
This compound acetate is a cortisol analog designed to enhance angiostatic activity while eliminating glucocorticoid effects.[1][2] Its active metabolite, this compound desacetate, has been shown to inhibit angiogenesis by targeting multiple aspects of endothelial cell function, most notably their migration.[1] This guide will dissect the molecular mechanisms underlying this inhibition.
Primary Molecular Targets and Signaling Pathways
This compound acetate exerts its anti-migratory effects on endothelial cells primarily by modulating the activity of extracellular proteases that are essential for the degradation of the extracellular matrix (ECM), a prerequisite for cell movement. The core of its mechanism revolves around the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs).
The Urokinase Plasminogen Activator (uPA) System
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that collectively can degrade all components of the ECM. Their activity is crucial for endothelial cells to invade the surrounding tissue stroma. This compound has been shown to down-regulate the activity of key MMPs, particularly MMP-2 and MMP-9 . This inhibition further contributes to the stabilization of the ECM and the prevention of endothelial cell migration.
Vascular Endothelial Growth Factor (VEGF) Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that stimulates endothelial cell proliferation, survival, and migration. This compound has been demonstrated to down-regulate the expression of VEGF.[1][4] By reducing the levels of this key signaling molecule, this compound diminishes the upstream stimulus for endothelial cell migration.
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data on Molecular Targets
The following tables summarize the quantitative effects of this compound's active metabolite, this compound desacetate, on key molecular targets in endothelial cells.
| Parameter | Fold Increase (vs. Control) | Time Point |
| PAI-1 mRNA | 1.6 | 2 hours |
| PAI-1 Protein | 5.7 | 36 hours |
| Data from a study where HRMECs were treated with 100 µM this compound desacetate. |
Table 2: Effect of this compound Acetate on MMP Levels in a Rat Model of Oxygen-Induced Retinopathy
| MMP Type | Reduction vs. Control | Time Point |
| Pro-MMP-9 | 33% | 1 day post-injection |
| Active MMP-9 | 55% | 1 day post-injection |
| Pro-MMP-9 | 55% | 6 days post-injection |
| Pro-MMP-2 | 39% | 1 day post-injection |
| Active MMP-2 | 42% | 1 day post-injection |
| Pro-MMP-2 | 50% | 6 days post-injection |
| Active MMP-2 | 30% | 6 days post-injection |
| Data from rat pups injected with a 10% suspension of this compound acetate. |
Table 3: Effect of this compound Acetate on VEGF Concentration in Hypoxic Rat Müller Cells
| This compound Acetate Conc. | Reduction in VEGF (vs. Control) | Time Point |
| 1.0 µM | 18% | 24 hours |
| 10 µM | 28% | 24 hours |
| Data from hypoxic rat Müller cells treated with this compound acetate.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess endothelial cell migration and the molecular effects of this compound.
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 6-well or 24-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh culture medium containing various concentrations of this compound acetate or a vehicle control is added.
-
Image Acquisition: The plate is placed on a microscope with a live-cell imaging chamber. Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.
Boyden Chamber (Transwell) Migration Assay
This assay measures the chemotactic migration of individual cells.
Protocol:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with culture medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: Endothelial cells, pre-treated with different concentrations of this compound acetate or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).
-
Data Analysis: The number of migrated cells is counted in several microscopic fields, and the average number of migrated cells per field is determined.
Gel Zymography for MMP Activity
This technique is used to detect the activity of MMPs.
Protocol:
-
Sample Preparation: Conditioned media from endothelial cell cultures treated with this compound or control is collected. Protein concentration is determined.
-
Electrophoresis: Samples are loaded onto a polyacrylamide gel containing gelatin (for MMP-2 and MMP-9). Electrophoresis is performed under non-reducing conditions.
-
Enzyme Renaturation and Development: The gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzymes to renature. The gel is then incubated in a developing buffer containing Ca2+ and Zn2+ at 37°C for 12-24 hours.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Data Analysis: The intensity of the clear bands is quantified using densitometry.
Conclusion
References
Preclinical Evaluation of Anecortave Acetate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anecortave (B1667395) acetate (B1210297), a novel angiostatic cortisene, has undergone extensive preclinical evaluation in a variety of animal models to establish its safety and efficacy profile for the treatment of neovascular diseases of the eye. As a derivative of cortisol, it is uniquely engineered to be devoid of glucocorticoid activity, thereby avoiding common steroid-related side effects. Preclinical data demonstrate that this compound acetate effectively inhibits angiogenesis through a multi-faceted mechanism of action, primarily involving the modulation of key growth factors and regulators of the extracellular matrix. This technical guide provides a comprehensive overview of the pivotal preclinical studies, detailing experimental protocols, summarizing key quantitative data, and visualizing the established mechanisms of action.
Efficacy in Animal Models of Ocular Neovascularization
This compound acetate has demonstrated broad-spectrum anti-angiogenic activity in at least 14 different preclinical models of neovascularization across multiple species.[1] Key findings from prominent and well-characterized animal models are summarized below.
Rodent Models of Retinopathy of Prematurity (ROP)
The rat model of oxygen-induced retinopathy (OIR), which mimics human retinopathy of prematurity, has been instrumental in elucidating the efficacy and mechanism of action of this compound acetate.
Experimental Protocol: Rat Model of Oxygen-Induced Retinopathy
A common protocol for the rat OIR model involves exposing newborn rat pups and their mothers to a hyperoxic environment (e.g., 50/10 oxygen-exposure profile) from postnatal day 0 to day 14.[2] This exposure leads to vaso-obliteration in the central retina. Upon return to a normoxic (room air) environment at day 14, the relative hypoxia stimulates a proliferative neovascular response. This compound acetate or vehicle is typically administered via a single intravitreal injection at day 14.[2] The extent of retinal neovascularization is then assessed at later time points, often around day 20, through methods such as fluorescein (B123965) angiography and histopathological analysis of retinal flat mounts.
Quantitative Efficacy Data
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Significant reduction in the severity of abnormal retinal neovascularization compared to vehicle-injected eyes.[3][4] | [3][4] |
| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Reduced the expression of proangiogenic insulin-like growth factor (IGF-1) and its receptor by 36.9% and 50.5%, respectively. | |
| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Reduced VEGF protein levels at one and two days post-oxygen exposure. |
Murine Model of Choroidal Neovascularization (CNV)
The laser-induced choroidal neovascularization model in mice is a widely used preclinical model that simulates key aspects of wet age-related macular degeneration (AMD).
Experimental Protocol: Laser-Induced CNV in Mice
In this model, Bruch's membrane is ruptured using focal laser photocoagulation to induce the growth of new blood vessels from the choroid into the subretinal space.[1] Typically, C57BL/6J mice are used. Following laser injury, this compound acetate or vehicle is administered, often via intravitreal injection. The extent of CNV is quantified at a later time point, usually 14 days post-laser treatment, by analyzing choroidal flat mounts after perfusion with a fluorescent dye-labeled dextran.[1]
Quantitative Efficacy Data
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Mouse Laser-Induced CNV | Intravitreal Injection | 10% this compound acetate | Significantly prevented CNV development by 57.8% compared to vehicle-injected eyes.[1] | [1] |
| Mouse Laser-Induced CNV | Intravitreal Injection | 0.1% or 1% this compound acetate | No significant inhibition of CNV was observed at these lower concentrations.[1] | [1] |
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic and metabolism studies have been conducted in various animal species to understand the absorption, distribution, metabolism, and excretion of this compound acetate. A key focus has been on optimizing local delivery to the posterior segment of the eye.
Administration Routes and Ocular Distribution
Multiple routes of administration were evaluated in preclinical models, including oral, intravenous, subcutaneous, topical ocular, intravitreal injection, and posterior juxtascleral depot.[1]
-
Systemic Administration: Oral and other systemic routes were found to be suboptimal due to rapid systemic metabolism.
-
Topical and Subconjunctival Administration: These routes resulted in sub-therapeutic concentrations of the drug in the posterior retina and choroid.
-
Intravitreal Injection: While achieving therapeutic drug levels in the vitreous, retina, and choroid, this route was associated with concerns about potential complications such as endophthalmitis and retinal detachment.
-
Posterior Juxtascleral Depot (PJD): This method, involving the administration of a depot suspension onto the scleral surface near the macula, was identified as a safe and effective approach for long-term drug delivery. Studies in rabbits and monkeys demonstrated that PJD administration of this compound acetate resulted in adequate retinal and choroidal drug concentrations for up to 6 months after a single administration.
Metabolism
This compound acetate is rapidly metabolized in preclinical models and humans. It is first hydrolyzed by esterases to its pharmacologically active metabolite, this compound desacetate.[5] this compound desacetate is then further metabolized through reduction to one major and several minor products, which circulate as glucuronide conjugates.[5]
Toxicology and Safety Pharmacology
A comprehensive battery of preclinical safety pharmacology and toxicity studies has been conducted on this compound acetate in various species, utilizing a wide range of doses (0-1,000 mg/kg) and multiple routes of administration.[1]
Summary of Preclinical Safety Findings
| Study Type | Species | Key Findings | Reference |
| Safety Pharmacology | Various | This compound acetate did not interact with a broad panel of pharmacological receptors and had no apparent pharmacological effects on major organ systems, including the central nervous, gastrointestinal, renal, cardiovascular, and respiratory systems.[1] | [1] |
| Systemic Toxicity (Oral, IV, SC) | Various | No significant systemic side effects or toxicity were reported.[1] | [1] |
| Ocular Toxicity (Topical, Intraocular, PJD) | Various | Oral, topical ocular, and posterior juxtascleral administration had no significant ocular side effects or toxicity.[1] | [1] |
| Genotoxicity | N/A | No significant genotoxicity was observed in relevant studies.[1] | [1] |
| Carcinogenicity | N/A | No significant carcinogenic potential was identified in carcinogenicity studies.[1] | [1] |
| Reproductive/Developmental Toxicity | N/A | No significant reproductive or developmental toxicity was associated with this compound acetate.[1] | [1] |
Note: Specific quantitative data such as LD50 and NOAEL values from these studies are not publicly available in the reviewed literature.
Mechanism of Action
This compound acetate exerts its anti-angiogenic effects through a multi-targeted mechanism that acts downstream of the initial angiogenic stimuli.[6][7] This broad-based activity allows it to inhibit neovascularization induced by a variety of angiogenic factors.[6] The key molecular pathways affected are visualized below.
Inhibition of Pro-Angiogenic Growth Factors
This compound acetate has been shown to down-regulate the expression of key pro-angiogenic growth factors, thereby reducing the stimuli for endothelial cell proliferation and migration.
Caption: this compound acetate inhibits endothelial cell proliferation by down-regulating VEGF and IGF-1.
Modulation of Extracellular Matrix Degradation
A critical step in angiogenesis is the degradation of the extracellular matrix (ECM), which allows endothelial cells to migrate and form new vessels. This compound acetate inhibits this process by modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors.
Experimental Workflow: Preclinical Evaluation
The preclinical evaluation of this compound acetate followed a logical progression from in vitro characterization to in vivo efficacy and safety studies in animal models.
References
- 1. Preclinical safety of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and metabolism of this compound acetate in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Acetate | C23H30O5 | CID 111332 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacodynamics of Anecortave Acetate as a Potent Angiogenesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave (B1667395) acetate (B1210297) is a synthetically modified cortisol analog belonging to a class of compounds known as angiostatic cortisenes.[1] Developed to minimize glucocorticoid receptor-mediated activity while retaining potent anti-angiogenic properties, this compound acetate has been investigated as a therapeutic agent for neovascular diseases, particularly exudative age-related macular degeneration (AMD).[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound acetate, focusing on its multi-faceted mechanism as an angiogenesis inhibitor. It includes a summary of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acetate exerts its anti-angiogenic effects by modulating multiple key processes involved in the formation of new blood vessels. Unlike targeted therapies that may focus on a single growth factor, this compound acetate acts on several components of the angiogenic cascade.[2] Its primary mechanisms include the inhibition of proteolytic enzymes, upregulation of endogenous inhibitors of angiogenesis, and downregulation of key pro-angiogenic growth factors and their receptors.
Inhibition of Proteolytic Enzymes
The degradation of the basement membrane and extracellular matrix (ECM) is a critical step in endothelial cell migration and invasion, processes essential for angiogenesis. This degradation is primarily mediated by matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. This compound acetate has been shown to inhibit the activity of both MMPs and uPA.[1][4]
Upregulation of Plasminogen Activator Inhibitor-1 (PAI-1)
Downregulation of Pro-Angiogenic Factors
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that plays a central role in both physiological and pathological angiogenesis. This compound acetate has been demonstrated to reduce the expression of VEGF and its splice variants, as well as downregulate the expression of its receptor, VEGFR2.[6][7] Furthermore, it has been shown to decrease the expression of insulin-like growth factor-1 (IGF-1) and its receptor, another important pathway in ocular neovascularization.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-angiogenic effects of this compound acetate.
| In Vitro Studies | |
| Target | Effect of this compound Acetate/Desacetate |
| Hypoxia-induced VEGF in rat Müller cells | Dose-dependent inhibition; 10µM reduced VEGF to normoxic baseline.[6] |
| PAI-1 mRNA in Human Retinal Microvascular Endothelial Cells (HRMECs) | 1.6-fold peak increase at 2 hours post-treatment.[8] |
| PAI-1 protein in HRMEC media | 5.7-fold peak increase at 36 hours post-treatment.[8] |
| In Vivo Studies (Rat Model of Oxygen-Induced Retinopathy - OIR) | |
| Target | Effect of this compound Acetate |
| Retinal VEGF protein | Significant decrease at 1 and 2 days post-oxygen exposure.[9] |
| Retinal VEGF mRNA | 1.8-fold decrease at 6 days post-oxygen exposure.[9] |
| Retinal PAI-1 and mRNA | 6- to 9-fold increase in 24 to 72 hours following intravitreal injection.[4] |
| Pro-MMP-9 | 33% reduction at 1 day post-injection; 55% reduction at 6 days post-injection.[8] |
| Active MMP-9 | 55% reduction at 1 day post-injection.[8] |
| Pro-MMP-2 | 39% reduction at 1 day post-injection; 50% reduction at 6 days post-injection.[8] |
| Active MMP-2 | 42% reduction at 1 day post-injection; 30% reduction at 6 days post-injection.[8] |
| IGF-1 mRNA | 36.9% reduction at postnatal day 20.[6] |
| IGF-1 Receptor mRNA | 50.5% reduction at postnatal day 20.[6] |
Signaling Pathways and Experimental Workflows
This compound Acetate Anti-Angiogenic Signaling Pathway
Caption: this compound acetate signaling pathway.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: In vitro angiogenesis assay workflow.
Detailed Experimental Protocols
Rat Model of Oxygen-Induced Retinopathy (OIR)
The OIR model is a standard preclinical model for studying retinal neovascularization.
-
Induction: Neonatal Sprague-Dawley rat pups and their nursing mothers are exposed to an environment of alternating high (50%) and low (10%) oxygen every 24 hours from postnatal day 0 (P0) to P14.[6][10] This cycle induces vaso-obliteration in the central retina.
-
Return to Normoxia: At P14, the animals are returned to room air (21% oxygen). The resulting relative hypoxia in the avascular retina stimulates a robust neovascular response.[11]
-
Treatment: On P14, animals receive bilateral intravitreal injections of this compound acetate suspension (e.g., 5 µl of a 10% suspension) or a vehicle control.[6]
-
Tissue Collection: Retinas are harvested at various time points post-injection (e.g., P16, P20) for analysis.[6][9]
-
Analysis: The extent of retinal neovascularization and avascular areas can be quantified from retinal flat mounts stained with isolectin B4.[10] Retinal lysates can be prepared for protein and mRNA analysis.
Human Retinal Microvascular Endothelial Cell (HRMEC) Culture
-
Cell Sourcing: Primary HRMECs can be isolated from donor retinal tissue or obtained from commercial vendors.
-
Culture Medium: Cells are typically cultured in a specialized endothelial cell growth medium supplemented with growth factors.[12]
-
Passaging: When cells reach 70-90% confluency, they are detached using a gentle dissociation reagent like Accutase and re-plated at a lower density.
-
Experimental Use: For angiogenesis assays, HRMECs are often serum-starved for a period before being treated with this compound desacetate (the active metabolite) and/or pro-angiogenic stimuli like VEGF.[8]
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
-
Sample Preparation: Conditioned media from cell cultures or retinal tissue lysates are collected. Protein concentration is normalized across samples.[1]
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed to separate proteins by size.
-
Renaturation and Development: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer at 37°C, allowing the active MMPs to digest the gelatin in the gel.[1]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The intensity of the bands corresponds to the level of MMP activity.
ELISA for VEGF Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying protein levels.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for VEGF.
-
Sample and Standard Incubation: Retinal lysates or cell culture supernatants, along with a series of known VEGF standards, are added to the wells. VEGF present in the samples and standards binds to the capture antibody.[4]
-
Detection Antibody: A biotin-conjugated detection antibody that also binds to VEGF is added.[13]
-
Enzyme Conjugate and Substrate: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated detection antibody. A substrate solution is then added, which is converted by HRP into a colored product.[4]
-
Measurement and Calculation: The reaction is stopped, and the absorbance of each well is measured at 450 nm. A standard curve is generated from the absorbance values of the standards, and the concentration of VEGF in the samples is determined from this curve.[13]
Real-Time RT-PCR for mRNA Quantification
-
RNA Extraction: Total RNA is isolated from retinal tissue or cultured cells using a standard method like TRIzol extraction.[14]
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is then calculated, often by normalizing to a housekeeping gene to control for variations in RNA input.[3]
Conclusion
The pharmacodynamics of this compound acetate reveal a multi-pronged approach to the inhibition of angiogenesis. By simultaneously targeting key enzymatic pathways, upregulating endogenous inhibitors, and downregulating critical growth factors, this compound acetate presents a robust mechanism for controlling pathological neovascularization. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and ocular diseases. Further investigation into the intricate molecular interactions of this compound acetate may unveil additional therapeutic applications and refine its clinical use.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novamedline.com [novamedline.com]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]
- 11. Oxygen-Induced Retinopathy in the Rat: An Animal Model to Study the Proliferative Retinal Vascular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Retinal Microvascular Endothelial Cell Complete Medium - Elabscience® [elabscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Anecortave's Impact on Vascular Endothelial Growth Factor (VEGF) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anecortave (B1667395), a synthetically modified cortisene, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest in pathologies characterized by neovascularization. A primary mechanism underpinning its efficacy is the modulation of Vascular Endothelial Growth Factor (VEGF) expression and signaling. This technical guide provides an in-depth analysis of the quantitative effects of this compound on VEGF, details the experimental methodologies employed in key studies, and visualizes the involved biological pathways and workflows. The data presented herein is crucial for researchers and professionals involved in the development of anti-angiogenic therapies.
Quantitative Impact of this compound on VEGF Expression
This compound acetate (B1210297) has been shown to significantly reduce both VEGF protein and mRNA levels in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Studies - this compound's Effect on VEGF Expression
| Cell Type | Condition | This compound Acetate Concentration | Effect on VEGF Protein | Statistical Significance | Reference |
| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 1.0 µM | 18% reduction | Not specified | [1] |
| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 10 µM | 28% reduction | Not specified | [1] |
| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 10 µM | Reduction to normoxic baseline | p < 0.0005 | [2] |
Table 2: In Vivo Studies - this compound's Effect on VEGF Expression
| Animal Model | Treatment | Time Point | Effect on VEGF Protein | Effect on VEGF mRNA | Statistical Significance | Reference |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 1 and 2 days post-exposure | Significant decrease | Not specified | Not specified | [1] |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 1 day post-exposure | Significant inhibition | Not specified | p < 0.0005 | [2] |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 6 days post-exposure | Not specified | 1.8-fold decrease | Significant | [1] |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 72 hours post-injection | Significant reduction | Reduction of all detected isoforms (VEGF-120, -164, -188) | Not specified | [2] |
Experimental Protocols
The following sections detail the methodologies used in the studies cited above to quantify the effect of this compound on VEGF expression.
In Vitro Hypoxia-Induced VEGF Expression in Rat Retinal Müller Cells
-
Cell Culture: Rat retinal Müller cells were cultured to 70-80% confluency.[1]
-
Hypoxic Conditions: Cells were exposed to hypoxic conditions with less than 2% oxygen for 24 hours to induce VEGF expression.[1][2]
-
Treatment: During the hypoxic period, cells were treated with varying concentrations of this compound acetate (0.1 µM to 10 µM) or a vehicle control.[1][2]
-
VEGF Protein Quantification: VEGF concentrations in the cell culture medium were measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]
-
VEGF mRNA Quantification: Total RNA was extracted from cell lysates. The expression levels of VEGF mRNA isoforms were measured by real-time reverse transcription-polymerase chain reaction (RT-PCR) and quantified relative to a housekeeping gene (β-actin) on agarose (B213101) gels.[2]
In Vivo Rat Model of Oxygen-Induced Retinopathy (OIR)
-
Animal Model: The rat model of oxygen-induced retinopathy was utilized to mimic conditions of retinal neovascularization.[1][2]
-
Treatment: this compound acetate (10% suspension) or a vehicle was injected into the eyes of the rat pups.[1][2]
-
Sample Collection: Retinas were harvested at various time points (0, 1, 2, 3, 4, or 6 days) after oxygen exposure.[1][2]
-
VEGF Protein Quantification: VEGF protein levels in whole retinal lysates were measured by ELISA.[1]
-
VEGF mRNA Quantification: Total mRNA was collected from the retinas, and VEGF mRNA levels were quantified using real-time RT-PCR.[1] Identification of specific VEGF mRNA splice variants was also performed.[2]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflows used to determine its effect on VEGF.
Caption: Proposed mechanism of this compound acetate in inhibiting VEGF-mediated angiogenesis.
Caption: Experimental workflow for in vitro analysis of this compound's effect on VEGF.
Caption: Experimental workflow for in vivo analysis of this compound's effect on VEGF.
Discussion and Broader Mechanism of Action
The collected data strongly indicates that this compound acetate is a potent inhibitor of VEGF expression at both the mRNA and protein levels. This inhibitory action is a key component of its broader anti-angiogenic activity.[2] this compound is considered a multi-faceted inhibitor of angiogenesis, acting at several points in the neovascular cascade.[3] Its mechanism is not limited to VEGF suppression; it also modulates the expression of other pro-angiogenic factors like insulin-like growth factor-1 (IGF-1) and its receptor.[4]
Furthermore, this compound has been shown to downregulate the expression of VEGF receptor-2 (VEGFR2), which is a critical mediator of VEGF's angiogenic signaling.[5] This suggests that this compound not only reduces the amount of the angiogenic signal (VEGF) but also diminishes the cellular machinery's ability to respond to it.
It is important to note that this compound is a cortisene, a class of steroid-like molecules, but it is devoid of glucocorticoid activity.[4][6] This is a significant advantage as it avoids the side effects typically associated with corticosteroid therapies.
Conclusion
This compound acetate effectively suppresses the expression of VEGF and its receptor, providing a strong mechanistic rationale for its anti-angiogenic properties. The quantitative data from both in vitro and in vivo models consistently demonstrate a significant reduction in VEGF levels following this compound treatment. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating its molecular mechanisms and exploring its therapeutic potential in a range of neovascular diseases. The multi-targeted nature of this compound's action, particularly its impact on the VEGF pathway, makes it a compelling candidate for further drug development and clinical investigation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound acetate - Wikipedia [en.wikipedia.org]
Anecortave Acetate's Impact on Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Impact of Anecortave (B1667395) Acetate (B1210297) on PAI-1 Expression
| Parameter | Treatment Group | Control Group | Fold Change | Time Point |
| PAI-1 mRNA Expression | 100 µM this compound Desacetate | Vehicle (PEG, EtOH, saline) | 1.6-fold increase | 2 hours post-treatment |
| PAI-1 Protein Levels (in media) | 100 µM this compound Desacetate | Vehicle (PEG, EtOH, saline) | 5.7-fold increase | 36 hours post-treatment |
| Parameter | Treatment Group | Control Group | Fold Change | Time Point |
| Retinal PAI-1 mRNA Levels | Intravitreal injection of this compound Acetate | Vehicle | 6- to 9-fold increase | 24 to 72 hours post-injection |
| Retinal PAI-1 Protein Levels | Intravitreal injection of this compound Acetate | Vehicle | 6- to 9-fold increase | 24 to 72 hours post-injection |
Experimental Protocols
In Vitro Analysis of PAI-1 Expression in Human Retinal Microvascular Endothelial Cells (HRMECs)[6]
-
Cell Culture: HRMECs were cultured in a serum-free medium supplemented with 25 ng/ml Vascular Endothelial Growth Factor (VEGF).
-
Treatment: The treatment group received 100 µM of this compound desacetate, the active metabolite of this compound acetate. The control group received a vehicle solution consisting of polyethylene (B3416737) glycol (PEG), ethanol (B145695) (EtOH), and saline.
-
Sample Collection: Cell lysates and media samples were collected at various time intervals ranging from 0 to 36 hours post-treatment.
In Vivo Analysis in a Rat Model of Retinopathy of Prematurity (ROP)[2][3][6]
-
Animal Model: Newborn Sprague-Dawley rats were used to create a model of oxygen-induced retinopathy. For 14 days, the rat pups were placed in an environment that alternated between 50% and 10% oxygen every 24 hours. On day 14, the animals were returned to room air.
-
Treatment Administration: The eyes of the rat pups were divided into three treatment groups: no injection, a 5 µl injection of a vehicle solution, or a 5 µl injection of a 10% suspension of this compound acetate in the vehicle.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the signaling pathway influenced by this compound acetate and the experimental workflow for its analysis.
Conclusion
References
- 1. This compound Acetate | PAI-1 | CAS 7753-60-8 | Buy this compound Acetate from Supplier InvivoChem [invivochem.com]
- 2. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Acetate: Treatment for Age-Related Macular Degeneration | Retinal Physician [retinalphysician.com]
- 4. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Anecortave Acetate for Glaucoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The trabecular meshwork (TM), a specialized tissue in the anterior chamber of the eye, plays a crucial role in regulating aqueous humor outflow and, consequently, IOP. Dysfunction of the TM, leading to increased outflow resistance, is a primary contributor to the pathophysiology of open-angle glaucoma.
Anecortave (B1667395) acetate (B1210297) emerged as a novel therapeutic candidate for glaucoma due to its unique pharmacological profile. As a cortisene, it is structurally related to corticosteroids but lacks their glucocorticoid receptor-mediated activity, thus avoiding common steroid-related side effects such as cataract formation and further IOP elevation.[1] Its investigation for glaucoma was predicated on its potential to modulate the extracellular matrix of the trabecular meshwork, thereby improving aqueous humor outflow.
Mechanism of Action
The primary mechanism by which this compound acetate is thought to lower IOP involves the regulation of extracellular matrix turnover within the trabecular meshwork. While the complete signaling cascade has not been fully elucidated, preclinical evidence points to the modulation of the plasminogen activator and matrix metalloproteinase systems.
The same study also showed that this compound acetate administration in a rat model of oxygen-induced retinopathy led to a significant reduction in the activity of MMP-2 and MMP-9.[2] MMPs are a family of enzymes responsible for the degradation of various components of the extracellular matrix. In the context of the trabecular meshwork, an imbalance in ECM deposition and degradation can lead to increased outflow resistance.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound acetate in the trabecular meshwork.
Experimental Protocols
Preclinical Studies
-
Cell Culture: Human retinal microvascular endothelial cells (HRMECs) were cultured in serum-free medium supplemented with 25 ng/ml VEGF.[2]
-
Treatment: Cells were treated with 100 µM this compound desacetate (the active metabolite) or a vehicle control (PEG, EtOH, saline).[2]
-
Analysis:
In vivo assessment of MMP activity in a rat model of oxygen-induced retinopathy (OIR):
-
Animal Model: Newborn Sprague-Dawley rats were exposed to alternating cycles of 50% and 10% oxygen every 24 hours for 14 days to induce retinal neovascularization.[2]
-
Treatment: On day 14, animals received an intravitreal injection of a 10% this compound acetate suspension (5 µl) or a vehicle control.[2]
-
Analysis:
-
MMP activity: Retinas were harvested at 1 and 6 days post-injection, and the activities of MMP-2 and MMP-9 were determined by gel zymography.[2]
-
Clinical Trials
Anterior Juxtascleral Depot (AJD) Injection Technique:
The administration of this compound acetate in clinical trials involved an anterior juxtascleral depot injection. While specific protocols varied slightly between studies, the general procedure is as follows:
-
Anesthesia: Topical anesthesia was administered to the eye.
-
Injection Site: A single injection was made into the sub-Tenon's space.[3]
-
Cannula: A specially designed curved cannula was often used to deliver the drug depot to the juxtascleral space.[4]
-
Dosage: Dosages in clinical trials for glaucoma ranged from 3 mg to 30 mg of this compound acetate.[5][6]
Key Clinical Trials:
-
NCT00533962: IOP Reduction After this compound Acetate Injection in Glaucoma Patients
-
Study Design: A prospective, non-randomized, open-label clinical trial.[5]
-
Participants: 30 patients with advanced glaucoma and IOP over 25 mmHg on maximum tolerated medication.[5]
-
Intervention: A single AJD injection of 30 mg of this compound acetate.[5]
-
Primary Outcome: Intraocular pressure measured at day 1, day 7, and months 1, 2, and 3.[5]
-
-
NCT00691717: this compound Acetate Safety in Patients With Open-Angle Glaucoma or Ocular Hypertension
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound acetate.
Table 1: Preclinical Efficacy of this compound Acetate on PAI-1 and MMPs
| Parameter | Cell/Animal Model | Treatment | Fold Change/Reduction vs. Control | Time Point | Citation |
| PAI-1 mRNA Expression | HRMECs | 100 µM this compound Desacetate | 1.6-fold increase (peak) | 2 hours | [2] |
| PAI-1 Protein Levels | HRMECs | 100 µM this compound Desacetate | 5.7-fold increase (peak) | 36 hours | [2] |
| Pro-MMP-9 Activity | Rat OIR Model | 10% this compound Acetate | 33% reduction | 1 day | [2] |
| Active MMP-9 Activity | Rat OIR Model | 10% this compound Acetate | 55% reduction | 1 day | [2] |
| Pro-MMP-9 Activity | Rat OIR Model | 10% this compound Acetate | 55% reduction | 6 days | [2] |
| Pro-MMP-2 Activity | Rat OIR Model | 10% this compound Acetate | 39% reduction | 1 day | [2] |
| Active MMP-2 Activity | Rat OIR Model | 10% this compound Acetate | 42% reduction | 1 day | [2] |
| Pro-MMP-2 Activity | Rat OIR Model | 10% this compound Acetate | 50% reduction | 6 days | [2] |
| Active MMP-2 Activity | Rat OIR Model | 10% this compound Acetate | 30% reduction | 6 days | [2] |
Table 2: Clinical Efficacy of this compound Acetate in Glaucoma
| Study | Patient Population | Treatment | Mean Baseline IOP (mmHg) | Mean IOP Reduction | Follow-up Period | Citation |
| NCT00533962 | Advanced Glaucoma | 30 mg this compound Acetate (AJD) | 30.9 (± 9.2) | 33.3% | 1 month | [6] |
| 31.7% | 2 months | [6] | ||||
| 38.3% | 3 months | [6] | ||||
| Steroid-Induced Glaucoma Case Series | Steroid-Induced Glaucoma | 24 mg this compound Acetate (AJD) | 41 (± 11) | 32% - 54% | 1 month | [3] |
| 48% (± 6%) | 6 months | [3] |
Discussion and Future Directions
The initial research into this compound acetate for glaucoma treatment presented a promising, novel approach to IOP reduction. The unique mechanism of action, targeting the extracellular matrix of the trabecular meshwork without the adverse effects of traditional corticosteroids, was a significant area of interest. Early clinical studies demonstrated a statistically significant reduction in IOP.
However, the development of this compound acetate for glaucoma was halted.[1] While the precise reasons for the discontinuation are not fully detailed in the public domain, it is likely that the magnitude of IOP reduction observed in later, more extensive trials was not deemed sufficient to warrant further development, especially in a competitive therapeutic landscape.
Conclusion
This compound acetate represented an innovative therapeutic strategy for glaucoma, aiming to lower IOP by modulating the extracellular matrix of the trabecular meshwork. While it showed initial promise, its clinical development was not pursued. The body of research, however, has contributed to a greater understanding of the pathophysiology of glaucoma and highlighted potential future avenues for the development of novel IOP-lowering therapies.
Experimental Workflow Diagram
Caption: Overview of the research and development workflow for this compound acetate in glaucoma.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Posterior Juxtascleral Depot (PJD) Administration of Anecortave Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave (B1667395) acetate (B1210297) is a synthetic cortisene, an angiostatic agent developed for the treatment of exudative (wet) age-related macular degeneration (AMD).[1][2][3] Unlike corticosteroids, it is designed to inhibit angiogenesis without significant glucocorticoid activity, thereby avoiding common side effects like increased intraocular pressure.[2][4] The posterior juxtascleral depot (PJD) is a specialized drug delivery method designed to place a sustained-release depot of this compound acetate directly onto the sclera overlying the macula.[2][5] This approach allows for targeted drug delivery to the choroid and retina over a six-month period, minimizing the need for more frequent intraocular injections and reducing the associated risks of endophthalmitis and retinal detachment.[2][6]
These application notes provide a detailed protocol for the PJD administration of this compound acetate, summarize key quantitative data from clinical trials, and illustrate the experimental workflow and the proposed signaling pathway of the drug.
Data Presentation
Clinical Trial Efficacy Data: this compound Acetate vs. Placebo (C-98-03 Study)
The C-98-03 study was a dose-response, double-masked, placebo-controlled trial evaluating the safety and efficacy of this compound acetate in patients with subfoveal choroidal neovascularization (CNV) secondary to exudative AMD.[1][7][8] Patients received a PJD administration of this compound acetate (3 mg, 15 mg, or 30 mg) or a placebo every six months for 24 months.[1]
| Outcome Measure (at 24 months) | This compound Acetate 15 mg | Placebo | p-value |
| Patients Maintaining Vision (<3 lines loss) | 73% | 47% | ≤0.05 |
| Patients with Severe Vision Loss (≥6 lines loss) | 6% | 23% | ≤0.05 |
| Statistically Superior in Preserving Visual Acuity | Yes | No | ≤0.05 |
Clinical Trial Comparison: this compound Acetate vs. Photodynamic Therapy (PDT) (C-01-99 Study)
This pivotal non-inferiority study compared the efficacy of this compound acetate 15 mg PJD every six months with Visudyne® (verteporfin) photodynamic therapy (PDT) every three months in 530 patients with exudative AMD.[1][5][7]
| Outcome Measure (at 12 months) | This compound Acetate 15 mg | Visudyne® PDT | p-value |
| Patients with Preserved Vision (<3 lines loss) | 45% | 49% | >0.05 |
The study demonstrated that this compound acetate and verteporfin PDT treatments are clinically equivalent throughout 24 months of treatment with respect to the percentage of patients with less than a 3-line loss of logMAR visual acuity.[1]
This compound Acetate Risk-Reduction Trial (AART) (C-02-60 Study)
The AART was designed to evaluate the efficacy of this compound acetate (15 mg or 30 mg) in preventing the progression of non-exudative (dry) AMD to exudative (wet) AMD in at-risk patients.[9][10][11]
| Parameter | Details |
| Objective | To assess if this compound acetate can reduce the risk of conversion from dry to wet AMD. |
| Patient Population | Approximately 2,500 patients with high-risk dry AMD.[9][10] |
| Treatment Arms | 15 mg this compound acetate PJD, 30 mg this compound acetate PJD, or sham administration every 6 months.[9][11] |
| Primary Outcome | Percentage of patients with sight-threatening CNV at month 48.[10] |
| Study Duration | 4 years.[9] |
Experimental Protocols
Protocol for Posterior Juxtascleral Depot (PJD) Administration of this compound Acetate
This protocol is a synthesis of information from multiple clinical trials and publications. It is intended for informational purposes for research and drug development professionals.
1. Materials and Equipment:
-
This compound acetate sterile suspension (e.g., Retaane® 15 mg in 0.5 mL)
-
Specially designed, blunt-tipped, curved posterior juxtascleral cannula[5]
-
Counter-Pressure Device (CPD)
-
Lid speculum
-
Topical anesthetic
-
Povidone-iodine solution
-
Sterile drapes, gloves, and gauze
-
Calipers
2. Patient Preparation:
-
Obtain informed consent from the patient.
-
Administer a local anesthetic to numb the eye.[12]
-
Prepare the eye for the injection with a povidone-iodine solution to minimize the risk of infection.
-
Position the patient in a reclined or lying-down position.[12]
-
Place a sterile drape and a lid speculum to hold the eyelids open.[12]
3. Surgical Procedure:
-
Make a small incision in the conjunctiva.[12]
-
Carefully insert the specialized, blunt-tipped, curved cannula through the incision. The cannula is designed to follow the curvature of the globe within the tissue plane between the sclera and Tenon's capsule.[5][13]
-
Advance the cannula posteriorly until the tip is positioned over the macula. The design of the cannula helps to avoid contact with the optic nerve and major blood vessels.
-
Once the cannula is in the correct position, slowly inject the this compound acetate suspension to form a depot in the posterior juxtascleral space.[5][12]
-
During the injection, apply a Counter-Pressure Device (CPD) at the incision site, straddling the cannula. The CPD is designed to prevent reflux of the drug suspension from the injection site.[1]
-
After the injection is complete, carefully withdraw the cannula.
4. Post-Procedure Care:
-
Assess the eye for any immediate complications.
-
An eye patch may be applied.[12]
-
Advise the patient to avoid rubbing the eye and to report any signs of pain, discharge, or significant changes in vision.[12]
-
Follow-up appointments should be scheduled as per the clinical protocol, typically with re-administration at 6-month intervals if required.[7][12]
Visualizations
Experimental Workflow for PJD Administration of this compound Acetate
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. This compound Acetate (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 6. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate for the treatment of exudative age-related macular degeneration--a review of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound acetate for the treatment of subfoveal choroidal neovascularization secondary to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. nps.org.au [nps.org.au]
- 13. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Preparing Anecortave Acetate Suspension for In Vivo Experiments
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Anecortave (B1667395) acetate (B1210297) is a synthetic cortisene, a class of angiostatic steroids. Developed as an analog of cortisol acetate, it has been structurally modified to eliminate glucocorticoid receptor-mediated activity, thereby reducing the risk of side effects like increased intraocular pressure.[1][2][3] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a key pathological process in various diseases, notably in ophthalmology for conditions such as exudative (wet) age-related macular degeneration (AMD).[1][3][4] this compound acetate acts downstream of various angiogenic growth factors, inhibiting the migration and proliferation of endothelial cells.[3] Due to its low aqueous solubility, this compound acetate is typically formulated as a sterile aqueous suspension for parenteral administration, often as a juxtascleral or sub-Tenon's depot injection, allowing for sustained release of the drug.[4][5]
This document provides detailed protocols for the preparation and characterization of an this compound acetate suspension for use in preclinical in vivo research.
Data Presentation
Table 1: Example Formulation of this compound Acetate Suspension (3% w/v)
This formulation is based on publicly available information on the commercial product Retaane® and related patents. Researchers should adjust concentrations as needed for specific experimental requirements.
| Component | Quantity per 1 mL | Purpose |
| This compound Acetate (sterile, micronized) | 30 mg | Active Pharmaceutical Ingredient |
| Polyvinylpyrrolidone (PVP K29/32) | 10 mg | Suspending/Wetting Agent |
| Sodium Chloride (NaCl) | 7 mg | Tonicity Agent |
| Sodium Phosphate (B84403) Monobasic, Monohydrate | 0.35 mg | Buffering Agent |
| Sodium Phosphate Dibasic, Heptahydrate | 2.15 mg | Buffering Agent |
| Water for Injection (WFI) | q.s. to 1 mL | Vehicle |
Table 2: Key Quality Attributes and Suggested Specifications
| Parameter | Method | Suggested Specification |
| Appearance | Visual Inspection | A white to off-white, uniform, and easily resuspendable suspension. |
| pH | pH meter | 6.5 - 7.5 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
| Particle Size Distribution | Laser Diffraction | Mean Volume Diameter (D[6][7]) ≤ 4 µm.[8] D90 ≤ 10 µm. |
| Viscosity | Rotational Viscometer | 5 - 20 cP (at low shear rates) |
| Sterility | USP <71> Sterility Tests | Sterile |
| Assay (this compound Acetate) | HPLC-UV | 90.0% - 110.0% of label claim |
Experimental Protocols
Protocol 1: Preparation of 3% (w/v) this compound Acetate Sterile Suspension
This protocol details the aseptic preparation of a 10 mL batch of 3% (w/v) this compound acetate suspension. All procedures should be performed in a certified laminar flow hood using sterile equipment and aseptic techniques.
Materials:
-
This compound Acetate, sterile powder (micronized)
-
Polyvinylpyrrolidone (PVP)
-
Sodium Chloride (NaCl)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Sterile magnetic stir bar
-
Sterile graduated cylinders and beakers
-
0.22 µm sterile syringe filters
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, dissolve PVP, NaCl, sodium phosphate monobasic, and sodium phosphate dibasic in approximately 8 mL of WFI.
-
Stir with a sterile magnetic stir bar until all components are fully dissolved. This is the "Vehicle Solution".
-
Sterilize the Vehicle Solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
-
Aseptic Weighing:
-
In a sterile environment (e.g., within the laminar flow hood on a tared sterile weigh boat), aseptically weigh 300 mg of sterile, micronized this compound acetate powder.
-
-
Suspension Formulation:
-
Aseptically transfer the weighed this compound acetate powder into the sterile beaker containing the sterile Vehicle Solution.
-
Add a sterile magnetic stir bar.
-
Bring the final volume to 10 mL with sterile WFI.
-
Cover the beaker and stir on a magnetic stir plate at a moderate speed (e.g., 300-400 rpm) for at least 2 hours to ensure thorough dispersion. Avoid high speeds that may introduce excessive air.
-
-
Homogenization (Optional but Recommended):
-
For improved uniformity and to break up any agglomerates, the suspension can be aseptically homogenized using a sterile probe homogenizer at a low to moderate speed for short intervals.
-
-
Aseptic Filling:
-
While maintaining gentle stirring to ensure uniformity, withdraw the suspension using a sterile syringe.
-
Aseptically dispense the suspension into sterile vials in the desired aliquots.
-
Securely seal the vials with sterile stoppers and crimp caps.
-
-
Storage:
-
Store the prepared suspension at 2-8°C, protected from light. Before use, the suspension should be brought to room temperature and gently agitated to ensure homogeneity.
-
Protocol 2: Characterization of the Suspension
1. Particle Size Analysis:
-
Use a laser diffraction particle size analyzer.
-
Disperse a small, representative sample of the suspension in an appropriate dispersant (e.g., filtered water with a small amount of surfactant) as per instrument instructions.
-
Perform the measurement and report the mean volume diameter and the 10th, 50th, and 90th percentiles of the volume distribution (D10, D50, D90).
2. Rheological Analysis:
-
Use a rotational viscometer or rheometer with a suitable geometry (e.g., cone and plate).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity over a range of shear rates (e.g., 1 to 100 s⁻¹) to assess the flow behavior. Injectable suspensions often exhibit shear-thinning (pseudoplastic) properties, where viscosity decreases with increasing shear rate, facilitating injection.[9]
3. pH and Osmolality Measurement:
-
Calibrate a pH meter with standard buffers. Measure the pH of the suspension directly.
-
Use a freezing point depression osmometer to measure the osmolality of the suspension.
Visualizations
This compound Acetate Preparation Workflow
Caption: Workflow for the aseptic preparation of this compound acetate sterile suspension.
Simplified Signaling Pathway of this compound Acetatedot
// Nodes growth_factors [label="Angiogenic Growth Factors\n(e.g., VEGF, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Tyrosine Kinase Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Intracellular Signaling\n(e.g., MAPK/ERK, PI3K/Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; migration [label="Endothelial Cell\nMigration & Proliferation", fillcolor="#FBBC05", fontcolor="#202124"]; angiogenesis [label="Angiogenesis\n(New Vessel Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound Acetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges growth_factors -> receptor; receptor -> downstream; downstream -> migration; migration -> angiogenesis;
This compound -> migration [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Acetate (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 6. Pharmaceutical Benefits Scheme (PBS) | this compound acetate, depot suspension, 15 mg in 0.5 mL, Retaane® March 2006 [m.pbs.gov.au]
- 7. Injectable liquid polymers extend the delivery of corticosteroids for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2005032510A1 - Triamcinolone acetonide and this compound acetate formulations for injection - Google Patents [patents.google.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
Application Notes and Protocols: Anecortave Acetate in a Rat Model of Retinopathy of Prematurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinopathy of prematurity (ROP) is a vasoproliferative disorder of the retina that affects premature infants and can lead to severe vision loss. The disease is characterized by initial delayed retinal vascular development followed by hypoxia-induced neovascularization. The oxygen-induced retinopathy (OIR) rat model is a well-established and widely used preclinical model that mimics the biphasic nature of human ROP, making it an invaluable tool for evaluating novel therapeutic agents.[1][2][3]
Anecortave (B1667395) acetate (B1210297), an angiostatic cortisene, has demonstrated significant efficacy in inhibiting retinal neovascularization in the rat OIR model.[4][5] It is a derivative of cortisol but lacks glucocorticoid activity, thereby avoiding common steroid-related side effects such as cataract formation and increased intraocular pressure.[6][7] Its mechanism of action involves modulating the expression of key angiogenic and anti-angiogenic factors.[6][8]
These application notes provide a detailed overview of the use of this compound acetate in the rat OIR model, including comprehensive experimental protocols, quantitative data summaries, and diagrams of the experimental workflow and proposed signaling pathways.
Data Presentation
Table 1: Effect of this compound Acetate on Retinal Neovascularization and Vascular Area
| Parameter | This compound Acetate Treated | Vehicle Control | P-value | Reference |
| Retinal Neovascularization (Clock Hours) | ||||
| Injection at Day 14 | 2.1 ± 1.2 | 4.5 ± 1.5 | <0.001 | [9] |
| Retinal Vascular Area (mm²) at Day 18 | ||||
| Injection at Day 14 | 18.2 ± 2.4 | 21.6 ± 3.2 | 0.10 | [4] |
| Injection at Day 16 | 17.8 ± 2.7 | 21.5 ± 2.7 | 0.07 | [4] |
| Normal Retinal Vascular Area in Room Air-Raised Rats (mm²) at Day 10 | 28.4 ± 2.4 | 30.1 ± 2.8 | 0.23 | [4][9] |
Data presented as mean ± standard deviation.
Table 2: Molecular Effects of this compound Acetate in the Rat OIR Model
| Molecular Target | Change with this compound Acetate | Fold/Percentage Change | Time Point of Measurement | Reference |
| PAI-1 mRNA | Increased | 6 to 9-fold | 1 to 3 days post-injection | [4][5][6] |
| IGF-1 mRNA | Decreased | 36.9% reduction | Postnatal Day 20 | [6][10] |
| IGF-1 Receptor mRNA | Decreased | 50.5% reduction | Postnatal Day 20 | [6][10] |
| VEGF Protein | Reduced | Not specified | 1 and 2 days post-oxygen exposure | [6][11] |
| VEGF mRNA | Inhibited Transcription | Not specified | Not specified | [6] |
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Rat Model
This protocol is based on the widely used model that exposes newborn rat pups to fluctuating oxygen levels to induce retinal neovascularization.[2][4][9]
Materials:
-
Pregnant Sprague-Dawley rats
-
Oxygen-controlled environmental chamber
-
Oxygen and nitrogen gas tanks with regulators
-
Oxygen analyzer
Procedure:
-
Within 4 hours of birth (Postnatal Day 0, P0), place the litter of Sprague-Dawley rat pups and their nursing mother into the oxygen-controlled chamber.[2]
-
From P0 to P14, expose the animals to alternating cycles of 50% and 10% oxygen every 24 hours.[2] This is achieved by adjusting the flow of oxygen and nitrogen into the chamber.
-
On P14, remove the animals from the chamber and return them to room air (21% oxygen).[4][9] This transition to relative normoxia after a period of hyperoxia and hypoxia induces retinal neovascularization, which typically peaks around P18-P20.[2]
-
Maintain a control group of rat pups raised in room air for the entire duration of the experiment.
Intravitreal Administration of this compound Acetate
Materials:
-
This compound acetate (10% suspension)[9]
-
Vehicle control (e.g., 70:20:10 by volume of polyethylene (B3416737) glycol:phosphate-buffered saline:EtOH)[9]
-
Anesthetic (e.g., isoflurane)
-
33-gauge Hamilton syringe
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Topical antibiotic ointment
Procedure:
-
On P14, immediately after removing the rats from the oxygen chamber, anesthetize the pups.
-
Apply one drop of topical proparacaine hydrochloride to the eye for local anesthesia.
-
Under a dissecting microscope, perform an intravitreal injection of 5 µL of either the 10% this compound acetate suspension or the vehicle control into one eye.[9] The injection should be made through the sclera, just posterior to the limbus, taking care to avoid the lens.
-
A second injection can be administered to the contralateral eye at a later time point, such as P16, if the experimental design requires it.[9]
-
Following the injection, apply a small amount of topical antibiotic ointment to the injection site.
-
Allow the animals to recover on a warming pad before returning them to their mother.
Evaluation of Retinal Neovascularization
Materials:
-
Dissecting microscope
-
Fluorescein-dextran or ADPase staining reagents
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
At the desired experimental endpoint (e.g., P18 or P20), euthanize the rats.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas and prepare retinal flat mounts.
-
Stain the retinal vasculature using a suitable method, such as fluorescein-dextran perfusion or ADPase staining, to visualize the blood vessels.
-
Quantify the extent of neovascularization. A common method is the "clock hour" system, where the number of clock hours exhibiting neovascularization on the retinal surface is counted.[9]
-
The avascular area of the retina can also be quantified using image analysis software.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the rat OIR model and this compound acetate treatment.
Caption: Proposed signaling pathway of this compound acetate in inhibiting retinal neovascularization.
References
- 1. Oxygen-Induced Retinopathy in the Rat: An Animal Model to Study the Proliferative Retinal Vascular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models of retinopathy of prematurity - Canovai - Annals of Eye Science [aes.amegroups.org]
- 3. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The effect of an angiostatic steroid on neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Anecortave in Choroidal Neovascularization (CNV) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anecortave (B1667395) acetate (B1210297), an angiostatic cortisene, in preclinical models of choroidal neovascularization (CNV). This document details its mechanism of action, experimental protocols for in vivo studies, and summarizes key quantitative data from preclinical investigations.
Introduction
This compound acetate is a synthetic cortisene designed to inhibit angiogenesis without significant glucocorticoid activity.[1][2] Its multi-faceted mechanism of action makes it a molecule of interest for studying and potentially treating neovascular diseases of the eye, such as the exudative ('wet') form of age-related macular degeneration (AMD), which is characterized by CNV.[3][4] Preclinical studies in various animal models have demonstrated its efficacy in inhibiting the development of new blood vessels.[5][6]
Mechanism of Action
This compound acetate exerts its anti-angiogenic effects by modulating multiple factors involved in the angiogenic cascade. Unlike agents that target a single pathway, this compound acetate's broad-spectrum activity contributes to its robust inhibition of neovascularization.[4][7]
Key molecular targets and effects include:
-
Inhibition of Matrix Metalloproteinases (MMPs) : this compound acetate down-regulates the activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and new vessel formation.[8][9][10]
-
Downregulation of Pro-angiogenic Growth Factors : this compound acetate has been shown to reduce the expression of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1), as well as their receptors.[3][4][9] This reduction occurs at both the mRNA and protein levels.[11][12]
Signaling Pathway of this compound Acetate in Angiogenesis Inhibition
Quantitative Data from Preclinical CNV Models
The following tables summarize the quantitative effects of this compound acetate observed in various preclinical models of ocular neovascularization.
Table 1: Efficacy of this compound Acetate in Laser-Induced CNV Mouse Model
| Treatment Group | Dose | Route of Administration | Endpoint | Result | Reference |
| This compound Acetate | 10% | Intravitreal | CNV Area | 57.8% inhibition vs. vehicle | [13] |
| This compound Acetate | 1% | Intravitreal | CNV Area | No significant inhibition | [13] |
| This compound Acetate | 0.1% | Intravitreal | CNV Area | No significant inhibition | [13] |
Table 2: Effect of this compound Acetate on Angiogenic Factors in Rodent Models
| Model | Treatment | Target Molecule | Time Point | Result | Reference |
| Rat Oxygen-Induced Retinopathy (OIR) | 10% this compound Acetate (intravitreal) | IGF-1 mRNA | Postnatal Day 20 | 36.9% reduction vs. vehicle | [3][9] |
| Rat OIR | 10% this compound Acetate (intravitreal) | IGF-1 Receptor mRNA | Postnatal Day 20 | 50.5% reduction vs. vehicle | [3][9] |
| Rat OIR | 10% this compound Acetate (intravitreal) | VEGF Protein | 1 and 2 days post-exposure | Significant decrease vs. vehicle | [9][12] |
| Rat OIR | 10% this compound Acetate (intravitreal) | VEGF mRNA | 6 days post-exposure | 1.8-fold decrease vs. vehicle | [12] |
| Hypoxic Müller Cells (in vitro) | 1.0 µM this compound Acetate | VEGF Protein | 24 hours | 18% reduction | [12] |
| Hypoxic Müller Cells (in vitro) | 10 µM this compound Acetate | VEGF Protein | 24 hours | 28% reduction | [12] |
| Rat ROP | This compound Acetate (intravitreal) | PAI-1 mRNA and Protein | 24-72 hours | 6- to 9-fold increase | [9] |
| Rat Pups | 10% this compound Acetate (intravitreal) | Pro-MMP-9 | 1 day post-injection | 33% reduction vs. vehicle | [14] |
| Rat Pups | 10% this compound Acetate (intravitreal) | Active MMP-9 | 1 day post-injection | 55% reduction vs. vehicle | [14] |
| Rat Pups | 10% this compound Acetate (intravitreal) | Pro-MMP-2 | 1 day post-injection | 39% reduction vs. vehicle | [14] |
| Rat Pups | 10% this compound Acetate (intravitreal) | Active MMP-2 | 1 day post-injection | 42% reduction vs. vehicle | [14] |
| LHBETATAG Mouse Retinoblastoma | 300 µg this compound Acetate (subconjunctival) | MMP-9 Levels | 1 week post-injection | Significant decrease | [8] |
| LHBETATAG Mouse Retinoblastoma | 300 µg this compound Acetate (subconjunctival) | MMP-2 Levels | 24h, 48h, 1 week post-injection | Significant decrease | [8] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes a standard method for inducing CNV in mice to model the neovascular component of wet AMD.[1][15][16]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Argon laser photocoagulator
-
Slit lamp with a coverslip for fundus visualization
-
This compound acetate suspension and vehicle control
-
30-gauge needles for intravitreal injection
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking/permeabilization buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Fluorescently-conjugated isolectin B4 (e.g., from Griffonia simplicifolia)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic cocktail.
-
Dilate the pupils by applying a drop of mydriatic solution to each eye. Wait for sufficient dilation (typically 5-10 minutes).
-
Apply a drop of topical anesthetic to the cornea.
-
-
Laser Photocoagulation:
-
Place the mouse on a stereotaxic stage in front of the slit lamp.
-
Apply a coverslip with a coupling gel to the cornea to visualize the fundus.
-
Deliver 3-4 laser burns around the optic nerve using a green argon laser.[15] Typical laser settings are: 75 µm spot size, 100 ms (B15284909) duration, and 100 mW power.[16] A small bubble formation at the laser site indicates successful rupture of Bruch's membrane.[15] Avoid major retinal vessels.
-
-
This compound Acetate Administration (Intravitreal Injection):
-
Immediately following laser treatment, perform an intravitreal injection.
-
Using a 30-gauge needle, carefully puncture the sclera posterior to the limbus.
-
Inject a small volume (e.g., 1-2 µL) of the this compound acetate suspension or vehicle into the vitreous cavity.[17]
-
-
Post-Procedure and Incubation:
-
Apply a topical antibiotic ointment to the eyes to prevent infection.
-
Allow the animals to recover on a warming pad.
-
House the animals for the desired experimental period, typically 7 to 14 days, to allow for CNV development.[7]
-
-
Choroidal Flat Mount Preparation and Staining:
-
Euthanize the mice at the end of the incubation period.
-
Enucleate the eyes and fix them in 4% PFA for 1-2 hours.
-
Under a dissecting microscope, remove the cornea and lens.
-
Carefully detach the retina from the RPE-choroid-sclera complex.
-
Make four radial incisions in the remaining eyecup to allow it to be flattened.
-
Wash the choroidal flat mounts with PBS.
-
Incubate the flat mounts in blocking/permeabilization buffer for 1 hour.
-
Incubate with fluorescently-conjugated isolectin B4 overnight at 4°C to stain the neovascular tufts.[18][19]
-
Wash the flat mounts extensively with PBS.
-
-
Imaging and Quantification:
-
Mount the choroidal flat mounts on a microscope slide with the RPE side up using an appropriate mounting medium.
-
Image the CNV lesions using a confocal microscope.
-
The area of the fluorescent neovascular lesions can be quantified using image analysis software (e.g., ImageJ).[15] The total area of CNV per eye is calculated by summing the areas of all lesions.
-
Conclusion
This compound acetate has demonstrated significant anti-angiogenic activity in preclinical CNV models, acting through a multi-targeted mechanism. The laser-induced CNV mouse model provides a robust and reproducible system for evaluating the efficacy of anti-angiogenic compounds like this compound acetate. The protocols and data presented here offer a valuable resource for researchers investigating novel therapies for neovascular retinal diseases.
References
- 1. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. Preclinical efficacy of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gelatinase Expression in Retinoblastoma: Modulation of LHBETATAG Retinal Tumor Development by this compound Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 17. Intravitreal injection of resveratrol inhibits laser-induced murine choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Optical Coherence Tomography Quantification Method for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Slow-Release Depot Delivery of Anecortave
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave (B1667395) acetate (B1210297) is an angiostatic cortisene, a synthetic steroid analogue developed for the inhibition of angiogenesis, particularly in the context of exudative (wet) age-related macular degeneration (AMD). Unlike corticosteroids, it is devoid of significant glucocorticoid activity, minimizing side effects like increased intraocular pressure.[1][2] Its mechanism of action involves the inhibition of extracellular matrix proteases, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are crucial for endothelial cell migration and new blood vessel formation.[3] this compound also down-regulates pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[3][4]
Effective delivery to the posterior segment of the eye requires a formulation that provides sustained therapeutic concentrations over several months. This document details two primary techniques for achieving slow-release depot delivery of this compound: as a sterile aqueous suspension and encapsulated in biodegradable microspheres.
Signaling Pathway: this compound Acetate Mechanism of Action
The following diagram illustrates the key pathways targeted by this compound acetate in the inhibition of angiogenesis.
Caption: this compound acetate inhibits angiogenesis via multiple pathways.
Technique 1: Sterile Suspension for Juxtascleral Depot
This approach involves formulating this compound acetate as a sterile aqueous suspension. The slow-release characteristic is achieved through the low aqueous solubility of the drug crystals, which dissolve slowly over time at the injection site. Particle size control is critical for consistent release kinetics and injectability.
Formulation Data
The following table summarizes a typical preservative-free formulation for a sterile this compound acetate suspension intended for posterior segment injection.[1]
| Component | Concentration Range (% w/v) | Purpose |
| This compound Acetate (micronized) | 1.0 - 6.0 | Active Pharmaceutical Ingredient (API) |
| Polyvinylpyrrolidone (PVP) | 0.5 - 1.5 | Suspending Agent, Viscosity Modifier |
| Ionic Tonicity Agent (e.g., NaCl) | q.s. to 250-350 mOsm | Isotonicity |
| Phosphate (B84403) Buffer System | q.s. | Maintain pH between 7.0 - 7.6 |
| NaOH / HCl | q.s. | pH Adjustment |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Key Parameter: The mean volume diameter of this compound acetate particles should be ≤ 4 µm.[1]
Protocol 1: Preparation of this compound Acetate Sterile Suspension (3% w/v)
This protocol describes the aseptic preparation of a 100 mL batch of 3% this compound acetate sterile suspension. All operations must be performed in a certified aseptic environment (e.g., ISO 5 laminar airflow hood).
Materials:
-
This compound Acetate, sterile, micronized (mean particle diameter ≤ 4 µm): 3.0 g
-
Polyvinylpyrrolidone (PVP K17), sterile: 1.0 g
-
Sodium Chloride (NaCl), sterile: 0.9 g (or amount needed for isotonicity)
-
Monobasic Sodium Phosphate, Dihydrate, sterile: As required for buffer
-
Dibasic Sodium Phosphate, Dodecahydrate, sterile: As required for buffer
-
0.1 N Sodium Hydroxide (NaOH), sterile solution: As required
-
0.1 N Hydrochloric Acid (HCl), sterile solution: As required
-
Water for Injection (WFI), sterile: q.s. to 100 mL
-
Sterile glassware, magnetic stir bars, and filtration units (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare the phosphate buffer solution by dissolving the calculated amounts of monobasic and dibasic sodium phosphate in approximately 50 mL of WFI.
-
Vehicle Formulation: To the buffer solution, add and dissolve the PVP and NaCl with gentle stirring until a clear solution is formed.
-
pH Adjustment: Measure the pH of the vehicle solution. Adjust the pH to 7.4 (target range 7.0 - 7.6) using sterile 0.1 N NaOH or 0.1 N HCl as needed.
-
Final Volume: Add WFI to bring the total volume to 100 mL. Sterilize the final vehicle solution by passing it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptic Suspension: Aseptically transfer the 3.0 g of sterile, micronized this compound acetate powder into the sterile vehicle.
-
Homogenization: Mix using a sterile magnetic stirrer or other suitable low-shear aseptic homogenizer until a uniform suspension is achieved. The process should be sufficient to ensure dispersion without altering the particle size of the API.
-
Dispensing: Aseptically dispense the final suspension into sterile vials or pre-filled syringes.
Technique 2: Biodegradable Microspheres
Encapsulating this compound acetate within biodegradable polymer microspheres offers a more controlled and prolonged release profile compared to a simple suspension. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer due to its biocompatibility and tunable degradation rate.
Formulation and Manufacturing Data
The table below provides quantitative data for the formulation of this compound acetate-loaded PLGA microspheres using a spinning disk atomization and solvent evaporation method.[3][5]
| Parameter | Value |
| Polymer | PLGA (90:10 lactide:glycolide) |
| Drug | This compound Acetate |
| Solvent | Acetone (B3395972) |
| Additive | Polyethylene Glycol (PEG 400) |
| Component Amounts | |
| PLGA Solution | 200 g of 5% (w/w) in Acetone |
| This compound Acetate | 3.5 g |
| PEG 400 | 0.5 g |
| Process Parameters | |
| Spinning Disk Diameter | ~76 mm |
| Disk Rotation Speed | 4,000 - 5,000 rpm |
| Feed Rate | ~200 g/min |
| Evaporation Chamber Temp. | ~45 °C (Outlet) |
| Outcome | |
| Yield | 77% |
Protocol 2: Preparation of this compound Acetate-Loaded PLGA Microspheres
This protocol is based on a spinning disk atomization method for microsphere production.[3][5] This technique is suitable for scaling and produces a free-flowing powder.
Materials:
-
This compound Acetate: 3.5 g
-
PLGA (90:10): 10 g (for a 5% solution in 200g total)
-
PEG 400: 0.5 g
-
Acetone, HPLC grade: 190 g
-
Spinning disk atomizer apparatus
-
Cyclone separator for particle collection
Procedure:
-
Polymer Solution Preparation: In a suitable vessel, dissolve 10 g of PLGA (90:10) in 190 g of acetone to prepare a 5% (w/w) solution. Mix thoroughly until the polymer is fully dissolved.
-
Drug Dispersion: To the PLGA solution, add 0.5 g of PEG 400 and 3.5 g of this compound acetate. Disperse the drug uniformly within the polymer solution using a homogenizer. This forms the feed dispersion.
-
Atomization and Solvent Evaporation:
-
Set the spinning disk rotation speed to the target range (e.g., 4,500 rpm).
-
Heat the process chamber to achieve an outlet temperature of approximately 45°C to facilitate acetone evaporation.
-
Transfer the feed dispersion at a controlled rate (~200 g/min ) onto the center of the rotating disk. The centrifugal force will atomize the dispersion into fine droplets.
-
-
Microsphere Formation: As the droplets travel through the heated process chamber, the acetone evaporates, leading to the formation of solid microspheres.
-
Collection: The solidified microspheres are carried by the airflow to a cyclone separator, where they are collected as a dry, free-flowing powder.
-
Post-Processing: The collected microspheres should be stored in a desiccator under vacuum to remove any residual solvent.
Experimental Workflows
Workflow for Depot Formulation and Characterization
The following diagram outlines the general workflow from formulation development to preclinical evaluation for a slow-release this compound depot.
Caption: General workflow for this compound depot development.
Workflow for Posterior Juxtascleral Depot (PJD) Administration
This diagram illustrates the key steps for the administration of the this compound depot to the posterior juxtascleral space, a technique developed for clinical use that can be adapted for animal models.[3]
Caption: Workflow for posterior juxtascleral depot administration.
References
- 1. WO2005032510A1 - Triamcinolone acetonide and this compound acetate formulations for injection - Google Patents [patents.google.com]
- 2. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7261529B2 - Apparatus for preparing biodegradable microparticle formulations containing pharmaceutically active agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7758778B2 - Methods for preparing biodegradable microparticle formulations containing pharmaceutically active agents - Google Patents [patents.google.com]
Advancing Ocular Therapeutics: Application Notes and Protocols for Trans-scleral Delivery of Anecortave Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the research and application of anecortave (B1667395) acetate (B1210297), a synthetic cortisene with antiangiogenic properties, focusing on its delivery to the posterior segment of the eye via trans-scleral methods. Detailed application notes, experimental protocols, and comparative data are presented to guide researchers in the pre-clinical and clinical investigation of this compound for ocular diseases, primarily exudative age-related macular degeneration (AMD).
Application Notes
The primary trans-scleral delivery method investigated for this compound acetate is the Posterior Juxtascleral Depot (PJD) . This technique involves the administration of a depot suspension of the drug onto the scleral surface near the macula.[4] This route of administration is designed to provide sustained therapeutic concentrations of the drug to the choroid and retina for up to six months, while avoiding the risks associated with intraocular injections, such as endophthalmitis and retinal detachment.[3][4] A specialized, 56-degree curved cannula was developed to facilitate the accurate placement of the depot over the macular region, following the curvature of the globe.[3] To address the issue of drug reflux from the injection site, a counter-pressure device was also developed.[3]
Comparative Efficacy of this compound Acetate in Clinical Trials
Multiple clinical trials have evaluated the safety and efficacy of this compound acetate delivered via PJD for the treatment of exudative AMD. The following tables summarize the key quantitative outcomes from these studies, providing a clear comparison of this compound acetate with placebo and other standard-of-care treatments.
| Trial Identifier | Treatment Groups | Primary Outcome Measure | Results at 12 Months | Results at 24 Months | Statistical Significance (p-value) |
| C-98-03 (Monotherapy vs. Placebo) | This compound Acetate (15 mg) vs. Placebo | Stabilization of vision (<3 logMAR line change) | 79% (AA) vs. 53% (Placebo)[2] | 73% (AA) vs. 47% (Placebo)[3][5] | p = 0.0323 at 12 months[6], p≤0.05 at 24 months[3] |
| Mean change in vision (logMAR lines) | ~1.5 line loss (AA) vs. >3 line loss (Placebo)[2] | - | p<0.05[2] | ||
| Severe vision loss (≥6 logMAR lines) | - | 6% (AA) vs. 23% (Placebo)[3] | p≤0.05[3] | ||
| C-01-99 (Comparison vs. PDT) | This compound Acetate (15 mg) vs. Photodynamic Therapy (PDT) with Verteporfin | Patients losing <3 lines of vision | 45% (AA) vs. 49% (PDT)[3][7] | No statistically significant difference[3][5] | p = 0.43 (not statistically different)[7] |
| C-00-07 (Combination with PDT vs. Placebo) | This compound Acetate (15 mg or 30 mg) + PDT vs. Placebo + PDT | Maintenance of vision | Trend favoring AA + PDT[3] | - | Not statistically significant[3] |
Table 1: Summary of Key Efficacy Outcomes from this compound Acetate Clinical Trials for Exudative AMD.
Experimental Protocols
The following section provides detailed protocols for key experiments related to the trans-scleral delivery of this compound acetate. These are intended as a guide for researchers and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Preparation of this compound Acetate Suspension for Juxtascleral Injection
This protocol describes the preparation of a sterile suspension of this compound acetate suitable for administration in animal models.
Materials:
-
This compound acetate powder (sterile)
-
Sterile vehicle (e.g., 0.9% sodium chloride solution with 0.5% carboxymethylcellulose and 0.05% polysorbate 80)
-
Sterile vials
-
Sterile magnetic stir bar
-
Laminar flow hood
-
Vortex mixer
Procedure:
-
In a laminar flow hood, aseptically weigh the required amount of sterile this compound acetate powder.
-
Transfer the powder to a sterile vial containing a sterile magnetic stir bar.
-
Aseptically add the sterile vehicle to the vial in the desired volume to achieve the target concentration (e.g., 15 mg/0.5 mL).
-
Cap the vial and place it on a magnetic stirrer. Stir at a moderate speed until a uniform suspension is formed.
-
Visually inspect the suspension for any clumps or aggregates. If present, briefly vortex the vial to ensure homogeneity.
-
Store the sterile suspension at a controlled room temperature, protected from light, until use.
-
Immediately before administration, gently agitate the vial to ensure the suspension is uniformly dispersed.
Protocol 2: Posterior Juxtascleral Depot (PJD) Administration in a Rabbit Model
This protocol outlines the surgical procedure for delivering an this compound acetate depot to the posterior juxtascleral space in a rabbit, a commonly used animal model for ophthalmic research.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
General anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Povidone-iodine solution (5%)
-
Sterile surgical drapes
-
Eyelid speculum
-
Fine-toothed forceps
-
Wescott scissors
-
Specialized curved cannula for PJD
-
Syringe with prepared this compound acetate suspension
-
Sterile cotton swabs
-
Antibiotic ointment
Procedure:
-
Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol.
-
Place the animal in a stereotaxic frame or on a surgical board to stabilize the head.
-
Apply a topical anesthetic to the cornea and conjunctiva of the eye to be injected.
-
Prepare the surgical site by cleansing the periocular area with a povidone-iodine solution. Drape the eye with a sterile surgical drape.
-
Insert an eyelid speculum to maintain exposure of the globe.
-
Using fine-toothed forceps, gently grasp the conjunctiva in the superotemporal quadrant.
-
Create a small incision in the conjunctiva and Tenon's capsule approximately 8-10 mm posterior to the limbus using Wescott scissors.
-
Carefully insert the curved PJD cannula through the incision and advance it posteriorly, staying in the sub-Tenon's space and following the curvature of the sclera. The cannula should be advanced until the tip is positioned over the posterior pole of the eye, corresponding to the macular region in humans.
-
Slowly inject the this compound acetate suspension (e.g., 0.1-0.2 mL) to form a depot on the scleral surface.
-
Withdraw the cannula and apply gentle pressure to the injection site with a sterile cotton swab for a few seconds to minimize reflux.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
Protocol 3: In Vitro Trans-scleral Permeability Study using Franz Diffusion Cells
This protocol describes a method to assess the permeability of this compound acetate across isolated scleral tissue, providing insights into its potential for trans-scleral drug delivery.
Materials:
-
Freshly enucleated rabbit or porcine eyes
-
Franz diffusion cells
-
Scleral tissue punches
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound acetate solution or suspension in a suitable vehicle
-
High-performance liquid chromatography (HPLC) system for drug analysis
-
Water bath with temperature control
-
Magnetic stir bars
Procedure:
-
Scleral Tissue Preparation:
-
Carefully dissect the sclera from the enucleated eye, removing the conjunctiva, Tenon's capsule, and any remaining orbital tissue.
-
Gently remove the choroid and retina from the inner surface of the sclera.
-
Use a scleral tissue punch to obtain uniform circular sections of sclera.
-
Store the scleral sections in cold PBS until mounting.
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells. Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the scleral tissue between the donor and receptor chambers, with the external (scleral) side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in a water bath maintained at 37°C. Allow the system to equilibrate for at least 30 minutes.
-
-
Permeation Study:
-
Apply a known volume and concentration of the this compound acetate formulation to the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound acetate in the receptor samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of this compound acetate across the sclera.
-
Visualizations of Key Pathways and Workflows
To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.
Caption: this compound Acetate Signaling Pathway.
Caption: PJD Experimental Workflow in Rabbit.
Caption: In Vitro Trans-scleral Permeability Workflow.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. reviewofophthalmology.com [reviewofophthalmology.com]
- 3. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acetate as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate (15 milligrams) versus photodynamic therapy for treatment of subfoveal neovascularization in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anecortave Acetate in Combination with Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave (B1667395) acetate (B1210297) is an angiostatic cortisene, a synthetic derivative of cortisol designed to inhibit angiogenesis without significant glucocorticoid activity.[1][2] It has been investigated as a treatment for neovascular diseases of the eye, such as the exudative ("wet") form of age-related macular degeneration (AMD).[1][3] Photodynamic therapy (PDT) with verteporfin is another treatment modality for choroidal neovascularization (CNV) associated with AMD. This document provides detailed application notes and protocols on the use of this compound acetate in combination with PDT, based on preclinical and clinical studies. It should be noted that the development of this compound acetate for AMD was terminated, and it is not currently on the market for therapeutic use.[1]
Mechanism of Action: this compound Acetate
This compound acetate's primary mechanism of action is the inhibition of angiogenesis. It acts on multiple pathways to suppress the formation of new blood vessels. Preclinical studies have demonstrated that this compound acetate down-regulates the expression and production of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[4] By reducing the levels of these growth factors, this compound acetate inhibits the proliferation and migration of vascular endothelial cells, which are crucial steps in the angiogenic cascade.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound acetate exerts its anti-angiogenic effects by inhibiting the downstream signaling of VEGF and IGF-1.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Safety of posterior juxtascleral depot administration of the angiostatic cortisene this compound acetate for treatment of subfoveal choroidal neovascularization in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005032510A1 - Triamcinolone acetonide and this compound acetate formulations for injection - Google Patents [patents.google.com]
Anecortave Acetate's Effect on Intraocular Pressure in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of anecortave (B1667395) acetate (B1210297) on intraocular pressure (IOP) in various animal models, based on preclinical research. The following sections detail the quantitative outcomes, experimental protocols, and proposed mechanisms of action, offering valuable insights for researchers investigating novel glaucoma therapies.
Data Presentation: Summary of Quantitative Effects
This compound acetate has demonstrated a significant capacity to both prevent and reverse steroid-induced ocular hypertension in animal models. The quantitative data from key studies are summarized below for comparative analysis.
| Animal Model | Method of Induction | This compound Acetate Administration | Key Quantitative Findings | Reference |
| Sheep | Topical 0.5% prednisolone (B192156) acetate, 3x daily | Unilateral sub-Tenon injection | Prevented steroid-induced IOP elevation (26.4+/-0.7mmHg vs. baseline 10.4+/-0.8mmHg).[1][2] Reversed elevated IOP to baseline levels.[1][2] Increased aqueous outflow facility by 5.8-fold compared to prednisolone-only treated eyes (0.46+/-0.15 µL/min/mmHg vs. 0.08+/-0.02 µL/min/mmHg).[1][2] | [1][2] |
| Sheep | Topical prednisolone acetate | Sub-Tenon's injection | In eyes treated with prednisolone and a vehicle, IOP rose approximately 2.4-fold higher than baseline. In eyes treated with this compound acetate concurrently with prednisolone, IOP remained at baseline levels for around 43 days. When administered after IOP elevation, this compound acetate returned IOP to baseline levels.[3] | [3] |
| Mouse (C57BL/6) | Subconjunctival 20µL of triamcinolone (B434) acetonide (40mg/mL) | Subconjunctival 20µL bolus of this compound acetate (75mg/mL) 2 weeks after triamcinolone acetonide | Reversed the steroid-induced decrease in outflow facility back to baseline levels at the 3-week time point.[4][5] | [4][5] |
| Rabbit | Steroid administration | Topical this compound acetate | Reduced the increase in IOP associated with steroid administration.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments investigating the effect of this compound acetate on intraocular pressure in animal models.
Steroid-Induced Ocular Hypertension Model in Sheep
This protocol describes the induction of ocular hypertension using corticosteroids and the subsequent administration of this compound acetate.
Materials:
-
Normal adult sheep
-
Perkins applanation tonometer
-
Prednisolone acetate ophthalmic suspension, 0.5%
-
This compound acetate for sub-Tenon injection
-
Topical anesthetic
-
Calipers
Procedure:
-
Baseline IOP Measurement: Acclimatize the sheep to handling and IOP measurement. Measure baseline intraocular pressure in both eyes using a Perkins applanation tonometer after applying a topical anesthetic.
-
Induction of Ocular Hypertension: Instill one drop of 0.5% prednisolone acetate ophthalmic suspension into both eyes of each sheep, three times daily.[1]
-
IOP Monitoring: Monitor IOP in both eyes regularly (e.g., every 2-3 days) to track the development of ocular hypertension. A significant increase in IOP (often doubling from baseline) is typically observed within 12 days.[1]
-
This compound Acetate Administration (Two Approaches):
-
Prevention Study: Prior to the initiation of prednisolone treatment, administer a unilateral sub-Tenon injection of this compound acetate in one eye of each sheep in the experimental group. The contralateral eye will serve as a control.[1][2]
-
Reversal Study: After maximal IOP elevation is achieved with prednisolone instillations, administer a unilateral sub-Tenon depot of this compound acetate to one eye of each sheep in the experimental group.[1][2]
-
-
Continued Monitoring: Continue the bilateral prednisolone instillations and regular IOP monitoring in both eyes to assess the effect of this compound acetate on preventing or reversing the steroid-induced ocular hypertension.
-
Aqueous Outflow Facility Measurement: At the end of the study period, measure the aqueous outflow facility in both eyes to determine the effect of this compound acetate on the trabecular meshwork.
Steroid-Induced Glaucoma Model in Mice
This protocol outlines the induction of decreased outflow facility in mice using a subconjunctival steroid injection and treatment with this compound acetate.
Materials:
-
C57BL/6 mice
-
Triamcinolone acetonide suspension (40mg/mL)
-
This compound acetate suspension (75mg/mL)
-
Microsyringe
-
Anesthesia (e.g., isoflurane)
-
Apparatus for measuring outflow facility
Procedure:
-
Induction of Decreased Outflow Facility: Anesthetize the mice. Administer a 20µL subconjunctival bolus of triamcinolone acetonide (40mg/mL) bilaterally to the experimental group.[4][5]
-
This compound Acetate Treatment: Two weeks following the triamcinolone acetonide injection, administer a 20µL subconjunctival bolus of this compound acetate (75mg/mL) to the treated group.[4][5]
-
Control Groups: Include a group receiving only triamcinolone acetonide, a group receiving only this compound acetate, and a naïve control group.[5]
-
Outflow Facility Measurement: At a predetermined time point (e.g., 3 weeks after the initial steroid injection), measure the outflow facility in enucleated eyes from all groups using a suitable perfusion system.[4]
-
IOP Measurement: Intraocular pressure can also be measured pre-terminally.[5]
Mandatory Visualizations
Experimental Workflow for Sheep Model
Caption: Workflow for investigating this compound's effect in a sheep model.
Proposed Signaling Pathway of this compound Acetate in the Trabecular Meshwork
This compound acetate is a cortisene, a class of steroid-like compounds that lack significant glucocorticoid activity.[7] Its mechanism of action in lowering IOP is thought to involve the modulation of the extracellular matrix within the trabecular meshwork, thereby improving aqueous humor outflow.[8]
Caption: this compound's proposed mechanism of action on IOP.
Disclaimer: While preclinical studies have shown promise, the development of this compound acetate for glaucoma was discontinued.[9] Nevertheless, the research provides a valuable foundation for understanding the potential of targeting the trabecular meshwork's extracellular matrix in the management of glaucoma.
References
- 1. Suppression of corticosteroid-induced ocular hypertension in sheep by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. v2.glaucomatoday.com [v2.glaucomatoday.com]
- 4. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular Drug Delivery for Glaucoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acetate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Anecortave Acetate Posterior Juxtascleral Depot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the posterior juxtascleral depot (PJD) method for anecortave (B1667395) acetate (B1210297) administration. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on preventing reflux.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is drug reflux in the context of posterior juxtascleral depot (PJD) and why is it a concern?
A1: Drug reflux refers to the leakage of the this compound acetate suspension from the injection site back along the cannula track. This is a significant concern as it can lead to an inaccurate and reduced dose of the therapeutic agent at the target site on the posterior sclera. Clinical studies have indicated that the efficacy of this compound acetate is improved when reflux is prevented, leading to better visual outcomes.[1] In some cases, a portion of the this compound acetate juxtascleral depot may not reach the intended posterior macular area, which can compromise the experimental results.
Q2: What are the primary causes of reflux during the PJD procedure?
A2: Reflux during the PJD procedure can be attributed to several factors:
-
Improper Cannula Placement: The specialized cannula must be correctly positioned to ensure the drug depot is in direct contact with the sclera.[2]
-
"Tenting" of the Tissue: If the cannula does not smoothly follow the curvature of the globe, it can create a "tenting" effect on the surrounding tissue, which may facilitate reflux.[2]
-
Lack of Counter Pressure: The pressure of the injected volume can cause the suspension to follow the path of least resistance, which is often back along the cannula insertion track.
Q3: How can reflux be effectively prevented or minimized?
A3: The most effective method for preventing reflux is the use of a Counter Pressure Device (CPD).[1] A CPD is designed to apply gentle pressure on the conjunctiva at the cannula insertion site, effectively sealing the track and preventing the backflow of the this compound acetate suspension.[1] Clinical studies have shown that a CPD can be highly effective in controlling reflux.[1]
Q4: Are there different types of Counter Pressure Devices (CPDs)?
A4: Yes, different CPDs have been developed. While a standard CPD has been shown to be effective, newer designs may offer improved handling and even better control of reflux. Some studies suggest that newer CPDs may also allow the drug depot to spread into a thinner, more posteriorly and centrally located layer.
Q5: What should I do if I observe reflux during the procedure?
A5: If reflux is observed, it is crucial to document the event in your experimental records, as it may impact the outcome of the study for that subject. If using a CPD, ensure it is correctly positioned and applying adequate, gentle pressure. If not using a CPD, applying gentle pressure with a sterile cotton swab at the injection site immediately after withdrawing the cannula may help to minimize further leakage. For future procedures, the use of a CPD is strongly recommended.
Data on Reflux and Clinical Outcomes
| Condition | Observation | Implication |
| Reflux Present | Reduced therapeutic dose at the target site. | Compromised efficacy of this compound acetate. |
| Reflux Absent | Full intended dose delivered to the posterior juxtascleral space. | Improved visual acuity outcomes and preservation of vision.[1] |
| Use of Standard CPD | Effective in controlling reflux. | Leads to more consistent and reliable drug delivery. |
| Use of a New CPD Design | Reported to have better control of reflux compared to the standard CPD. | May result in a more optimal spread of the drug depot over the macular area. |
Experimental Protocols
A detailed, step-by-step surgical protocol for the posterior juxtascleral depot of this compound acetate is not publicly available in a standardized format due to the specific nature of this investigational drug. However, based on descriptions from clinical trials and related procedures, the following outlines the key steps and considerations for the procedure.[1][3][4][5][6][7]
Objective: To deliver a depot of this compound acetate to the posterior juxtascleral space, overlying the macula.
Materials:
-
This compound acetate suspension
-
Specially designed, blunt-tipped, curved cannula for posterior juxtascleral depot[2]
-
Syringe for injection
-
Counter Pressure Device (CPD)
-
Topical anesthetic
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile drapes and gloves
-
Lid speculum
Procedure Outline:
-
Preparation:
-
Administer topical anesthetic to the eye to ensure patient comfort.
-
Prepare a sterile field, including the application of antiseptic solution to the ocular surface, eyelids, and lashes.
-
Place a sterile lid speculum to ensure a clear and stable operating field.
-
-
Cannula Insertion:
-
A small incision is made in the conjunctiva and Tenon's capsule in the appropriate quadrant.
-
The specialized curved cannula, attached to the syringe containing the this compound acetate suspension, is carefully inserted through the incision.
-
The cannula is advanced posteriorly, following the curvature of the globe, in the space between the sclera and Tenon's capsule, until the tip is positioned over the macula. The design of the cannula often includes a bend to self-limit the depth of insertion and avoid contact with the optic nerve and posterior ciliary arteries.[2]
-
-
Drug Injection and Reflux Prevention:
-
Once the cannula is in the correct position, place the Counter Pressure Device (CPD) on the conjunctiva at the site of cannula entry.
-
Apply gentle pressure with the CPD.
-
Slowly inject the this compound acetate suspension to form a depot on the scleral surface.
-
Maintain pressure with the CPD for a short period after the injection is complete and as the cannula is withdrawn to prevent reflux.
-
-
Post-Procedure:
-
Remove the lid speculum.
-
Apply a sterile eye patch if necessary.
-
Monitor the subject for any adverse events.
-
Visualizations
Caption: Workflow for PJD of this compound.
Caption: Troubleshooting reflux during PJD.
References
- 1. Safety of posterior juxtascleral depot administration of the angiostatic cortisene this compound acetate for treatment of subfoveal choroidal neovascularization in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. This compound Acetate (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 7. Clinical safety profile of posterior juxtascleral depot administration of this compound acetate 15 mg suspension as primary therapy or adjunctive therapy with photodynamic therapy for treatment of wet age-related macular degeneration. [vivo.weill.cornell.edu]
Technical Support Center: Anecortave Acetate Retinal Drug Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297) for retinal drug delivery.
Troubleshooting Guides
This section provides solutions to common challenges that may be encountered during preclinical experiments with this compound acetate.
Guide 1: Drug Formulation and Stability
Question: My this compound acetate suspension appears to have inconsistent particle size and distribution. What could be the cause, and how can I improve it?
Answer:
Inconsistent particle size in an this compound acetate suspension can lead to variable drug release profiles and tissue response. The low aqueous solubility of this compound acetate makes formulation as a stable suspension critical.[1]
Potential Causes:
-
Inadequate Milling or Homogenization: The initial particle size reduction may not have been sufficient.
-
Particle Aggregation: Due to physicochemical instabilities, particles may clump together over time.
-
Improper Vehicle Selection: The chosen suspension vehicle may not be optimal for maintaining particle dispersion.
Troubleshooting Steps:
-
Optimize Particle Size Reduction:
-
Utilize techniques such as microfluidization or high-pressure homogenization to achieve a uniform, small particle size.
-
Consider wet milling to prevent particle aggregation during the size reduction process.
-
-
Select an Appropriate Vehicle:
-
A common vehicle for preclinical studies is a sterile, buffered saline solution.
-
Include a surfactant or viscosity-enhancing agent to improve the stability of the suspension.
-
-
Ensure Proper Storage:
-
Store the suspension at recommended temperatures, typically refrigerated (2-8°C), to minimize particle growth and aggregation.[2]
-
Gently agitate the suspension before use to ensure a homogenous distribution of particles.
-
Question: I am observing a lower-than-expected therapeutic effect in my animal model. Could this be related to the formulation?
Answer:
Yes, suboptimal therapeutic efficacy can be directly linked to issues with the drug formulation.
Potential Formulation-Related Causes:
-
Drug Degradation: this compound acetate may degrade if not handled or stored correctly.
-
Low Bioavailability: Poor formulation can lead to inefficient drug release from the depot, resulting in subtherapeutic concentrations in the target tissues.[3]
-
Incorrect Dosing: Inaccurate concentration of the active pharmaceutical ingredient (API) in the suspension.
Troubleshooting Steps:
-
Verify Formulation Integrity:
-
Perform analytical testing (e.g., HPLC) to confirm the concentration and purity of this compound acetate in your suspension.
-
Assess the physical stability of the suspension over time, looking for signs of precipitation or changes in viscosity.
-
-
Evaluate Drug Release Profile:
-
Conduct in vitro release studies to ensure the formulation provides a sustained release of this compound acetate.
-
-
Review Dosing Calculations:
-
Double-check all calculations for the preparation of the suspension to ensure the correct dose is being administered.
-
Guide 2: Posterior Juxtascleral Depot (PJD) Administration
Question: I am experiencing reflux of the this compound acetate suspension from the injection site during administration. How can I prevent this?
Answer:
Reflux of the drug suspension is a known complication of posterior juxtascleral depot administration and can significantly impact the dose delivered to the target site.[1][3]
Potential Causes:
-
High Injection Speed: Rapid injection can create high pressure, forcing the suspension back out of the injection tract.
-
Incorrect Cannula Placement: Improper positioning of the cannula in the sub-Tenon's space.
-
Inadequate Counter-Pressure: Insufficient pressure applied to the injection site during and immediately after administration.
Troubleshooting Steps:
-
Optimize Injection Technique:
-
Utilize a Counter-Pressure Device (CPD):
-
Surgical Technique in Animal Models:
Question: How can I confirm the correct placement of the posterior juxtascleral depot in my animal model?
Answer:
Confirming the correct placement of the this compound acetate depot is crucial for achieving consistent and reliable experimental results.
Verification Methods:
-
Direct Visualization: In some cases, the white depot of the drug suspension may be visible through the conjunctiva immediately after injection.
-
Ocular Imaging:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound acetate?
A1: this compound acetate is an angiostatic cortisene, a synthetic steroid derivative that inhibits the formation of new blood vessels (angiogenesis).[3][8] Its mechanism of action is multifactorial and involves:
-
Downregulation of Growth Factors: It has been shown to down-regulate the expression of key pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1).[1]
-
Inhibition of Endothelial Cell Functions: Its active metabolite, this compound desacetate, inhibits the proliferation, migration, and differentiation of vascular endothelial cells, which are essential steps in angiogenesis.[1]
Q2: Why was the posterior juxtascleral depot chosen as the preferred route of administration for this compound acetate?
A2: Several delivery routes were explored for this compound acetate, and the posterior juxtascleral depot was found to be the most effective for delivering therapeutic concentrations to the retina and choroid.[8][10]
-
Systemic and Topical Routes: Oral administration was not feasible due to rapid systemic metabolism, and topical administration resulted in subtherapeutic drug levels in the posterior segment.[1][8]
-
Intravitreal Injections: While intravitreal injections could achieve therapeutic levels, the opaque nature of the this compound acetate suspension obscured the visual axis, and this route carries risks of endophthalmitis and retinal detachment.[1][8]
-
Posterior Juxtascleral Depot: This method allows for the sustained delivery of this compound acetate to the target tissues for up to six months with a favorable safety profile, as it does not penetrate the globe.[8][10][11]
Q3: What is the pharmacokinetic profile of this compound acetate after posterior juxtascleral administration?
A3: After administration, this compound acetate forms a depot in the juxtascleral space and is slowly released. It is then hydrolyzed by esterases to its active metabolite, this compound desacetate.[5]
-
Tissue Distribution: Preclinical studies in rabbits and monkeys have shown that posterior juxtascleral depot administration results in therapeutic concentrations (≥0.1 µM) of the drug in the choroid and retina for up to 6 months.[8][10]
-
Systemic Exposure: Systemic exposure to this compound acetate and its metabolites is low and transient. In clinical studies, low levels of metabolites were detectable in the plasma for only about two weeks after administration.[5]
Q4: What were the key outcomes of the clinical trials for this compound acetate in age-related macular degeneration (AMD)?
A4: Clinical trials for this compound acetate in patients with exudative AMD demonstrated a good safety profile and some evidence of efficacy.
-
Safety: The posterior juxtascleral depot administration was well-tolerated, with no major safety concerns reported in over 2500 administrations.[3]
-
Efficacy: In a pivotal study, a significantly higher percentage of patients treated with this compound acetate maintained their vision compared to a placebo group (73% vs. 47%).[1][3] However, in a comparative trial with photodynamic therapy (PDT), this compound acetate did not meet the primary endpoint of non-inferiority, although there were no statistically significant differences between the two treatments.[1][3] Ultimately, the development of this compound acetate for AMD was discontinued.[11][12]
Quantitative Data
Table 1: Solubility and Storage of this compound Acetate
| Property | Value | Source |
| Solubility in Water | Insoluble | [2] |
| Solubility in DMSO | < 1 mg/mL (slightly soluble) | [2] |
| Solubility in Chloroform | Slightly soluble | [13] |
| Storage Temperature | Powder: -20°C for up to 3 years | [2] |
| In solvent: -80°C for up to 1 year | [2] |
Table 2: Preclinical Ocular Pharmacokinetics of this compound Acetate in Rabbits (Posterior Juxtascleral Depot)
| Time Point | Retinal Concentration | Choroidal Concentration | Vitreous Concentration |
| Up to 6 months | ≥0.1 µM | ≥0.1 µM | Not reported |
| Source:[8][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Suspension for Preclinical Studies
Materials:
-
This compound acetate powder
-
Sterile vehicle (e.g., phosphate-buffered saline with 0.1% Tween 80)
-
Sterile vials
-
Homogenizer or sonicator
-
Analytical balance
Procedure:
-
Aseptically weigh the required amount of this compound acetate powder.
-
In a sterile environment (e.g., a laminar flow hood), add the powder to a sterile vial containing the vehicle.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or aggregates.
-
Store the suspension at the recommended temperature (e.g., 2-8°C) and protect from light.
-
Before administration, gently agitate the vial to ensure the homogeneity of the suspension.
Protocol 2: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Basal medium (e.g., M199) with and without serum
-
This compound acetate (or its active metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
Chemoattractant (e.g., VEGF)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Coat the underside of the polycarbonate membranes with a chemoattractant (e.g., VEGF) and allow them to dry.
-
Place the membranes in the Boyden chamber.
-
In the lower chamber, add basal medium.
-
In the upper chamber, add a suspension of HUVECs in basal medium containing different concentrations of this compound acetate (and a vehicle control).
-
Incubate the chamber for 4-6 hours at 37°C in a humidified incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of migration compared to the vehicle control.
Visualizations
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. This compound Acetate | TargetMol [targetmol.com]
- 3. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acetate (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. Pharmacokinetics and metabolism of this compound acetate in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Posterior juxtascleral injection of this compound acetate: magnetic resonance and echographic imaging and localization in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound acetate - Wikipedia [en.wikipedia.org]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. This compound Acetate | 7753-60-8 [chemicalbook.com]
Technical Support Center: Optimizing Anecortave Acetate Suspension for Consistent Dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297) suspensions. The information aims to address common challenges encountered during formulation and experimentation to ensure consistent and reliable dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and why is it formulated as a suspension?
A1: this compound acetate is a synthetic cortisene with antiangiogenic properties. It is formulated as a suspension for ophthalmic delivery, specifically for administration as a posterior juxtascleral depot (PJD). This formulation allows for a sustained release of the drug over several months, which is beneficial for treating chronic eye diseases like age-related macular degeneration (AMD).
Q2: What are the critical quality attributes of an this compound acetate suspension for ensuring consistent dosing?
A2: The critical quality attributes for an this compound acetate suspension to ensure consistent dosing include:
-
Particle size distribution: Uniform particle size is crucial for predictable dissolution and bioavailability.
-
Viscosity: The viscosity of the suspension affects its physical stability (sedimentation rate) and injectability.
-
Resuspendability: The ability of the suspension to be easily and uniformly redispersed before administration is critical for dose accuracy.
-
Content uniformity: Each unit dose must contain the specified amount of the active pharmaceutical ingredient (API).
Q3: What are some common challenges encountered when working with this compound acetate suspensions?
A3: Common challenges include particle aggregation, caking (formation of a non-resuspendable sediment), inconsistent viscosity, and difficulty in achieving uniform dosing. These issues can arise from improper formulation, storage, or handling.
Q4: How does this compound acetate exert its antiangiogenic effects?
A4: this compound acetate inhibits angiogenesis through multiple mechanisms. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), key mediators of new blood vessel formation.[1][2] It also inhibits the activity of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), enzymes that are essential for the breakdown of the extracellular matrix during angiogenesis.[1]
Troubleshooting Guides
Issue 1: Poor Dose Uniformity
Symptom: Inconsistent therapeutic effects or high variability in analytical measurements of drug content between doses.
| Potential Cause | Troubleshooting Action |
| Inadequate Resuspension | Ensure the suspension is shaken vigorously for a standardized duration before each dose withdrawal. Develop and validate a consistent resuspension protocol. |
| Particle Aggregation | Characterize the particle size distribution of the suspension. If aggregation is observed, consider optimizing the formulation with different suspending agents or surfactants. |
| Improper Sampling Technique | Withdraw the dose from the center of the suspension immediately after shaking. Avoid sampling from the top or bottom of the container where the particle concentration may not be representative. |
| Caking of Sediment | If the sediment at the bottom of the container cannot be redispersed with vigorous shaking, the formulation may be unstable. This requires reformulation with appropriate flocculating or suspending agents. |
Issue 2: Inconsistent Viscosity
Symptom: The suspension is too thick to be easily drawn into a syringe or, conversely, is too thin and settles too quickly.
| Potential Cause | Troubleshooting Action |
| Incorrect Concentration of Viscosity-Modifying Agent | Verify the concentration of the viscosity-modifying agent in the formulation. Small variations in concentration can lead to significant changes in viscosity. |
| Temperature Effects | Measure the viscosity of the suspension at the intended temperature of use. Some viscosity-modifying agents are temperature-sensitive. |
| Shear-Thinning/Thickening Behavior | Characterize the rheological properties of the suspension. If it is shear-thinning, viscosity will decrease with increased shear (e.g., during injection). This needs to be accounted for in the formulation design. |
| Interaction with Other Excipients | Ensure that all excipients in the formulation are compatible and do not negatively impact the performance of the viscosity-modifying agent. |
Issue 3: Particle Settling and Caking
Symptom: The solid particles in the suspension settle rapidly, and the resulting sediment is difficult or impossible to redisperse.
| Potential Cause | Troubleshooting Action |
| Inadequate Suspending Agent | The concentration or type of suspending agent may be insufficient to keep the particles suspended. Experiment with different suspending agents or combinations. |
| Particle Size and Density | Larger or denser particles will settle more quickly. Evaluate the particle size distribution and consider particle size reduction techniques if necessary. |
| Electrostatic Interactions | Particle-particle interactions can lead to the formation of a dense cake. The addition of a flocculating agent can induce the formation of loose agglomerates (flocs) that are more easily redispersed. |
| Improper Storage Conditions | Store the suspension according to the recommended conditions. Temperature fluctuations can affect the stability of the suspension. |
Data Presentation
Due to the proprietary nature of specific formulation details for RETAANE®, the following tables present illustrative data to guide researchers in their own formulation development and optimization.
Table 1: Illustrative Particle Size Distribution of Three this compound Acetate Suspension Formulations
| Formulation | D10 (µm) | D50 (µm) | D90 (µm) | Span |
| Formulation A | 1.2 | 5.1 | 10.3 | 1.78 |
| Formulation B | 0.8 | 4.2 | 8.5 | 1.83 |
| Formulation C | 1.5 | 6.8 | 15.2 | 2.01 |
Span = (D90 - D10) / D50
Table 2: Illustrative Viscosity and Sedimentation Rate of Three this compound Acetate Suspension Formulations
| Formulation | Viscosity (cP at 10 s⁻¹) | Sedimentation Volume (F) at 24h |
| Formulation A | 35 | 0.85 |
| Formulation B | 50 | 0.95 |
| Formulation C | 20 | 0.70 |
Sedimentation Volume (F) = Final volume of sediment / Initial volume of suspension
Experimental Protocols
Protocol 1: Content Uniformity Testing
Objective: To determine if the this compound acetate content is uniform across individual doses of the suspension.
Methodology:
-
Thoroughly resuspend the this compound acetate suspension by inverting the container 10 times followed by vigorous shaking for 30 seconds.
-
Immediately withdraw a single dose into a calibrated syringe.
-
Dispense the entire content of the syringe into a volumetric flask.
-
Rinse the syringe multiple times with a suitable solvent (e.g., acetonitrile/water mixture) and add the rinsings to the same volumetric flask.
-
Dilute the sample to the final volume with the solvent.
-
Assay the this compound acetate content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Repeat steps 1-6 for at least 10 individual doses taken from different positions within the container (top, middle, bottom).
-
Calculate the mean and relative standard deviation (RSD) of the this compound acetate content. The acceptance criteria are typically an RSD of ≤ 6% and all individual values within 85-115% of the label claim.
Protocol 2: Resuspendability Testing
Objective: To evaluate the ease of redispersion of the settled particles in the this compound acetate suspension.
Methodology:
-
Store the suspension in a graduated cylinder or a transparent container without disturbance for a predetermined period (e.g., 24 hours, 48 hours).
-
Measure and record the height of the sediment.
-
Gently invert the container through 180 degrees and back. Count the number of inversions required to fully resuspend the sediment, such that no visible sediment remains at the bottom of the container.
-
A lower number of inversions indicates better resuspendability.
-
The results can be qualitatively scored (e.g., 1 = excellent, redisperses in <5 inversions; 5 = poor, does not redisperse after 50 inversions).
Protocol 3: Sedimentation Volume Measurement
Objective: To determine the sedimentation rate of the this compound acetate suspension.
Methodology:
-
Pour a known volume (e.g., 50 mL) of the homogenized suspension into a 50 mL graduated cylinder.
-
Store the cylinder in an upright position, free from vibrations, at a controlled temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the volume of the sediment at the bottom of the cylinder.
-
Calculate the sedimentation volume (F) at each time point using the formula: F = V_s / V_o, where V_s is the volume of the sediment and V_o is the initial volume of the suspension.
-
Plot F against time. A slower decrease in F indicates better physical stability.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound acetate suspension.
Caption: Troubleshooting logic for inconsistent dosing of this compound acetate suspension.
Caption: Simplified signaling pathway of this compound acetate's antiangiogenic action.
References
Technical Support Center: Anecortave Acetate Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of anecortave (B1667395) acetate (B1210297) in aqueous solutions. Due to its hydrophobic nature, dissolving this compound acetate in aqueous buffers for in vitro experiments can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound acetate?
This compound acetate is practically insoluble in water.[1][2] Its low aqueous solubility is a known characteristic and is leveraged for its use in long-acting depot formulations in clinical applications.[3][4]
Q2: In which organic solvents can I dissolve this compound acetate?
This compound acetate exhibits solubility in several organic solvents. It is soluble in chloroform (B151607) at approximately 10 mg/mL.[2][5] It is described as slightly soluble in methanol (B129727) and has a reported solubility of less than 1 mg/mL in dimethyl sulfoxide (B87167) (DMSO), where it is sometimes characterized as insoluble or slightly soluble.[1][6][7]
Q3: How should I prepare a stock solution of this compound acetate for my experiments?
It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Given its use in cell-based assays, DMSO is a common choice, despite the limited solubility. Prepare the stock solution by dissolving the solid this compound acetate in 100% DMSO.[8] Gentle warming or vortexing can aid dissolution.[9]
Q4: What is the recommended storage condition for this compound acetate solutions?
Solid this compound acetate powder should be stored at -20°C for long-term stability.[7] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]
Q5: What factors can affect the stability of this compound acetate?
This compound acetate is sensitive to high temperatures, which can lead to chemical degradation.[11] It is also somewhat hygroscopic and can absorb moisture from the air, potentially leading to clumping and chemical degradation.[11] Exposure to light, especially UV light, can also negatively impact its stability.[11] Therefore, it is best to store it in a cool, dry, and dark place in a well-sealed container.
Troubleshooting Guide
Q1: My this compound acetate is not dissolving in the aqueous buffer.
This is expected as this compound acetate is practically insoluble in water. You will need to prepare a stock solution in an organic solvent like DMSO first and then dilute this stock solution into your aqueous buffer.
Q2: I've dissolved this compound acetate in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds dissolved in DMSO. Here are several steps to troubleshoot this problem:
-
Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cells, at or below 0.1%.[6][8] A high concentration of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.[4]
-
Decrease the final concentration of this compound acetate: You may be exceeding the solubility limit of this compound acetate in the final aqueous solution. Try using a lower final concentration in your experiment.
-
Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer.[6] This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use a pre-warmed aqueous solution: Gently warming your cell culture medium or buffer before adding the DMSO stock might help to keep the compound in solution, although the effect of temperature on this compound acetate's aqueous solubility is not well-documented. Be mindful of the temperature stability of your medium components.
Q3: Can I use co-solvents or surfactants to improve the aqueous solubility of this compound acetate for in vitro experiments?
While formulations for in vivo use have included co-solvents like polyethylene (B3416737) glycol (PEG300) and surfactants like Tween 80, their application in in vitro settings needs careful consideration due to potential cytotoxicity.[7][8] If you choose to explore this, it is crucial to run appropriate vehicle controls to ensure that the co-solvents or surfactants themselves do not affect your experimental outcomes.
Data Presentation
Table 1: Solubility of this compound Acetate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [1][7] |
| Chloroform | ~10 mg/mL | [2][5] |
| Methanol | Slightly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution in DMSO
Materials:
-
This compound acetate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound acetate powder using an analytical balance.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL, noting that this is near the solubility limit and may require vortexing).
-
Vortex the tube for 1-2 minutes until the this compound acetate is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but ensure the solution cools to room temperature before storage.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
Materials:
-
This compound acetate stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound acetate stock solution at room temperature.
-
Determine the final concentration of this compound acetate and the final percentage of DMSO required for your experiment. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.1% for sensitive cells, and generally not exceeding 0.5%).
-
Calculate the volume of the stock solution needed.
-
In a sterile tube, add the required volume of your pre-warmed (if appropriate for your experiment) aqueous buffer or cell culture medium.
-
While gently vortexing the aqueous solution, add the calculated volume of the this compound acetate stock solution dropwise.
-
Continue to mix for a short period to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiments immediately.
Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells or assay.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound acetate precipitation.
Caption: Factors affecting the aqueous solubility of this compound acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Acetate | TargetMol [targetmol.com]
- 3. Portico [access.portico.org]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissolution of this compound acetate in a cylindrical flow cell: re-evaluation of convective diffusion/drug dissolution for sparingly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. runxinchemicals.com [runxinchemicals.com]
improving the bioavailability of anecortave in ocular research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing anecortave (B1667395) in ocular research models. It offers troubleshooting guides and frequently asked questions to address common challenges in improving the bioavailability of this potent angiostatic agent for posterior segment diseases.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
| Problem/Question | Potential Causes | Recommended Solutions |
| Low or undetectable this compound concentration in the retina or choroid after administration. | - Improper administration route: Topical, subconjunctival, or oral administration methods result in insufficient drug levels in the posterior segment.[1][2][3] - Incorrect formulation: this compound acetate (B1210297) has low aqueous solubility, requiring a specific suspension for effective delivery.[2] - Inadequate dosage: The administered dose may be too low to achieve therapeutic concentrations. | - Utilize posterior juxtascleral depot (PJD) administration: This method has been shown to deliver therapeutic concentrations of this compound acetate to the retina and choroid.[1][4] - Prepare a stable suspension: Use a formulation such as RETAANE® 15mg (this compound acetate suspension) or a well-documented research formulation.[1][5] For custom formulations, consider vehicles like polyvinylpyrrolidone.[6] - Consult established protocols for dosing: Clinical trials have investigated 15 mg and 30 mg doses.[1][7] Animal studies have used intravitreal injections of 5µl of a 10% suspension.[8][9][10] |
| Observed glucocorticoid-related side effects (e.g., increased intraocular pressure, cataract formation). | - Incorrect compound: The agent used may not be this compound acetate, which is specifically designed to lack significant glucocorticoid activity.[1][2][11] - Contamination of the sample: The this compound sample might be contaminated with a glucocorticoid steroid. | - Verify the compound: Ensure the use of high-purity this compound acetate. It is a cortisene, an angiostatic steroid derivative of cortisol, but structurally modified to remove glucocorticoid receptor-mediated activity.[1][2] - Source from a reputable supplier: Obtain this compound acetate from a reliable chemical supplier with a certificate of analysis. |
| Inconsistent or variable drug release from the depot. | - Improper depot placement: The posterior juxtascleral depot must be positioned correctly over the macula to ensure consistent drug distribution to the target tissues.[2] - Issues with the suspension formulation: The particle size and distribution within the suspension can affect the release profile.[6] | - Use a curved cannula for PJD: A specially designed curved cannula helps in the accurate placement of the depot in the posterior juxtascleral space.[2][4] - Ensure proper suspension preparation: Follow protocols for achieving the correct particle size and homogeneity of the suspension. Techniques like ball-milling can be used.[6] |
| Difficulty in preparing a stable this compound suspension for injection. | - Poor solubility of this compound acetate. [2] - Inappropriate vehicle or excipients. | - Follow established formulation protocols: A typical formulation for injection may involve suspending this compound acetate in a sterile aqueous vehicle.[6] - Consider using suspending agents: Polyvinylpyrrolidone has been used in this compound acetate formulations to improve suspension stability.[6] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
2. Why is bioavailability a challenge for this compound in ocular research?
The eye has several anatomical and physiological barriers that limit drug penetration to the posterior segment, where diseases like age-related macular degeneration (AMD) occur.[13][14][15]
-
Topical administration (eye drops): Is largely ineffective for posterior segment delivery as only a very small fraction of the drug penetrates the cornea and reaches the back of the eye.[1][2][14]
-
Systemic (oral) administration: Leads to less than 1% bioavailability in ocular tissues due to significant metabolism.[3]
-
Intravitreal injections: While they can deliver therapeutic levels of the drug, they carry risks of complications like endophthalmitis and retinal detachment.[1][16]
To overcome these challenges, the posterior juxtascleral depot (PJD) was developed as a primary administration route for this compound acetate.[1][4] This method involves injecting a suspension of the drug behind the eye, allowing for slow release and sustained therapeutic levels in the choroid and retina.[4]
3. What are the potential alternative delivery strategies to improve this compound bioavailability?
Researchers are exploring nanotechnology-based drug delivery systems to enhance the therapeutic efficacy of drugs for posterior segment diseases.[13][17] For this compound, potential strategies could include:
-
Nanoparticle formulations: Encapsulating this compound in biodegradable nanoparticles, such as those made from poly-lactic-co-glycolic acid (PLGA), could provide sustained release and improve penetration into retinal tissues.[17][18][19]
-
Hydrogel composites: Combining nanoparticle-hydrogel systems could offer a stable, slow-release platform.[17]
-
Trans-scleral delivery devices: Implantable devices designed to release the drug continuously over an extended period have been investigated in preclinical studies.[20]
4. What were the key findings from the clinical trials of this compound acetate?
Clinical trials for this compound acetate (marketed as RETAANE®) for exudative AMD showed promising results in terms of safety and efficacy.[1][5]
-
A pivotal study demonstrated that a significantly higher percentage of patients treated with a 15 mg dose of this compound acetate maintained their vision (73%) compared to a placebo group (47%).[1][5]
-
Another trial comparing this compound acetate to photodynamic therapy (PDT) with Visudyne® found no statistically significant difference in outcomes over 24 months.[1][5]
-
The this compound Acetate Risk Reduction Trial (AART) investigated its potential to prevent the progression from dry to wet AMD.[1][21]
-
Despite these results, the development of this compound acetate for AMD was eventually discontinued.[21]
Quantitative Data Summary
Table 1: Efficacy of this compound Acetate (15 mg) in Exudative AMD (24-Month Data)
| Outcome | This compound Acetate (15 mg) | Placebo | p-value |
| Vision Maintenance | 73% | 47% | ≤0.05 |
| Severe Vision Loss | 6% | 23% | ≤0.05 |
| Inhibition of Classic CNV Growth | Statistically Significant | - | ≤0.05 |
Source: Data compiled from clinical trial results.[1]
Table 2: this compound Acetate and Metabolite Concentrations in Rabbit Ocular Tissues After Trans-Scleral Delivery Device Implantation
| Time Point | Choroid Concentration (µM) | Retina Concentration (µM) | Sclera Concentration (µM) |
| 1 Week | 1.3 | 1.3 | >1.3 |
| 6 Weeks | ~0.2 | ~0.1 | Increasing |
| 2 Years | ~0.2 | ~0.1 | ~3.0 |
Source: Pharmacokinetic data from a preclinical study.[20]
Experimental Protocols
Protocol 1: Posterior Juxtascleral Depot (PJD) Administration in a Rabbit Model
Objective: To deliver a sustained-release depot of this compound acetate to the posterior juxtascleral space.
Materials:
-
This compound acetate sterile suspension (e.g., 15 mg/0.5 mL or 30 mg/mL).[1][7]
-
Anesthesia (as per institutional guidelines for rabbits).
-
Sterile ophthalmic prep solution.
-
Lid speculum.
-
Forceps.
-
Westcott scissors.
-
Syringe.
Procedure:
-
Anesthetize the rabbit according to the approved institutional animal care and use committee (IACUC) protocol.
-
Prepare the surgical site by applying a sterile ophthalmic prep solution.
-
Insert a lid speculum to ensure adequate exposure of the globe.
-
Create a small conjunctival incision in the desired quadrant (e.g., superotemporal) to expose the sclera.
-
Carefully advance the curved cannula through the incision, following the curvature of the sclera, until the tip is positioned over the posterior pole (macular equivalent).[4]
-
Slowly inject the this compound acetate suspension to form a depot in the juxtascleral space.
-
Withdraw the cannula carefully.
-
Close the conjunctival incision with appropriate sutures if necessary.
-
Administer post-operative analgesics and antibiotics as per the IACUC protocol.
Protocol 2: Preparation of an this compound Acetate Suspension for In Vivo Research
Objective: To prepare a simple this compound acetate suspension for intraocular injection in a rodent model.
Materials:
-
This compound acetate powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Tween 80.
-
Sterile saline (0.9% NaCl).
-
Sterile microcentrifuge tubes.
-
Vortex mixer.
Procedure:
-
Prepare a stock solution of this compound acetate in DMSO. For example, dissolve the required amount of this compound acetate powder in DMSO to achieve a high concentration stock.
-
In a sterile microcentrifuge tube, combine the vehicle components. A common vehicle formulation is 10% DMSO, 5% Tween 80, and 85% saline.[12]
-
Add the this compound acetate DMSO stock solution to the vehicle to achieve the desired final concentration (e.g., 10% this compound acetate suspension for a 5 µL injection).[8][9][10]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or inconsistencies before drawing it into an injection syringe.
-
Inject without delay to prevent settling of the suspension in the syringe.[6]
Visualizations
Caption: this compound Acetate's Anti-Angiogenic Pathway.
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviewofophthalmology.com [reviewofophthalmology.com]
- 3. ovid.com [ovid.com]
- 4. This compound Acetate (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005032510A1 - Triamcinolone acetonide and this compound acetate formulations for injection - Google Patents [patents.google.com]
- 7. ecoadoctors.com [ecoadoctors.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Acetate | PAI-1 | CAS 7753-60-8 | Buy this compound Acetate from Supplier InvivoChem [invivochem.com]
- 13. Challenges and opportunities for drug delivery to the posterior of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 28 Drug Delivery to the Posterior Segment: Challenges | Ento Key [entokey.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanotechnology for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ocular Therapeutics and Molecular Delivery Strategies for Neovascular Age-Related Macular Degeneration (nAMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. This compound acetate - Wikipedia [en.wikipedia.org]
troubleshooting inconsistent results in anecortave angiogenesis assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro angiogenesis assays involving anecortave (B1667395) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what is its mechanism of action in angiogenesis?
This compound acetate is a synthetic cortisene, a class of steroid-like compounds, that acts as an angiostatic agent, meaning it inhibits the formation of new blood vessels.[1] It is a derivative of cortisol but has been chemically modified to remove glucocorticoid activity, thus avoiding common steroid-related side effects.[2][3] Its anti-angiogenic effects are broad, targeting multiple steps in the angiogenesis cascade.[1][4] this compound acetate is rapidly hydrolyzed to its pharmacologically active metabolite, this compound desacetate.[4] The primary mechanisms include:
-
Downregulation of Growth Factors: It has been shown to down-regulate the expression and production of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[2][5]
-
Inhibition of Proteolytic Enzymes: It blocks the activity of urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are crucial for the breakdown of the extracellular matrix, a necessary step for endothelial cell migration.[1]
Q2: What are the most common in vitro angiogenesis assays to test the efficacy of this compound acetate?
The most common in vitro assays for evaluating anti-angiogenic compounds like this compound acetate include:
-
Tube Formation Assay: This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane extract (e.g., Matrigel®). It is a relatively rapid and quantifiable method for screening anti-angiogenic effects.[7][8][9]
-
Cell Migration Assay (e.g., Transwell or Scratch/Wound Healing): These assays measure the ability of endothelial cells to move in response to a chemoattractant or to cover a cleared area. They are crucial for evaluating the inhibitory effect of this compound acetate on endothelial cell motility.[10][11][12]
-
Cell Proliferation Assay: These assays quantify the effect of a compound on the growth and division of endothelial cells.[7]
Q3: What is the stability of this compound acetate in experimental conditions?
This compound acetate's stability can be influenced by several factors. It is a hygroscopic compound, meaning it can absorb moisture from the air, which could lead to clumping and degradation.[3] It is also sensitive to light, particularly UV light, which can break down its chemical structure.[3] For in vitro experiments, it is crucial to prepare fresh solutions and protect them from light. Stock solutions should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Inconsistent Results in Tube Formation Assays
Question: I am observing high variability in tube formation between wells treated with the same concentration of this compound acetate. What are the potential causes?
Answer: High variability in tube formation assays is a common issue.[13] Several factors related to the experimental setup and reagents can contribute to this problem.
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Gel Thickness | Ensure the basement membrane extract (e.g., Matrigel®) is thawed slowly on ice and kept cold to prevent premature polymerization. Use pre-chilled pipette tips and plates to ensure an even and consistent layer in each well.[14][15] |
| Variable Cell Seeding Density | Inconsistent cell numbers can significantly impact tube formation. Ensure you have a homogenous single-cell suspension before seeding and that the same number of viable cells is added to each well.[5][15] |
| Cell Health and Passage Number | Use endothelial cells at a low passage number (ideally below 6).[14][15] High-passage cells can have reduced angiogenic potential and exhibit greater variability. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Uneven Distribution of this compound Acetate | Ensure that the this compound acetate stock solution is properly dissolved and vortexed before being diluted in the media. When adding the treatment to the wells, mix gently to ensure even distribution without disturbing the matrix gel. |
| Incubation Time | The optimal time for tube formation can vary between cell types and even between experiments. It is crucial to establish a time-course to determine the peak of tube formation and to analyze all wells at that consistent time point.[16] |
Issues with Cell Migration Assays
Question: I am not observing a significant inhibition of cell migration with this compound acetate in my transwell assay. What could be the problem?
Answer: A lack of inhibitory effect in a migration assay can stem from several factors related to the experimental design and execution.[12][17]
| Potential Cause | Recommended Solution |
| Suboptimal this compound Acetate Concentration | The effective concentration of this compound acetate can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific endothelial cells.[2][18] |
| Inappropriate Pore Size of the Insert | The pore size of the transwell membrane is critical. If the pores are too large, you may see high background migration. If they are too small, cells will not be able to migrate effectively. A pore size of 8.0 µm is commonly used for endothelial cells.[11][17] |
| Insufficient Chemoattractant Gradient | The concentration of the chemoattractant (e.g., serum, VEGF) in the lower chamber may be too low to induce robust migration. Optimize the chemoattractant concentration to get a good dynamic range for observing inhibition.[12][17] |
| Short Incubation Time | Cell migration is a time-dependent process. If the incubation period is too short, you may not see a significant number of migrated cells. Optimize the incubation time (typically between 4 to 24 hours) for your cell type.[19] |
| Poor Cell Health | Ensure that the cells are healthy and have not been over-trypsinized during harvesting, as this can damage cell surface receptors required for migration.[19] Consider serum-starving the cells for a few hours before the assay to increase their responsiveness to the chemoattractant.[19] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol is a general guideline for assessing the effect of this compound acetate on the tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage, <6)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound Acetate
-
DMSO (vehicle control)
-
96-well tissue culture plate (pre-chilled)
-
Pipette tips (pre-chilled)
-
Calcein AM (for fluorescent quantification, optional)
Procedure:
-
Preparation of the Matrix Gel:
-
Thaw the basement membrane extract on ice overnight in a 4°C refrigerator.
-
Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate.[8]
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8][14]
-
-
Cell and Treatment Preparation:
-
Harvest HUVECs and resuspend them in a serum-free or low-serum (e.g., <2%) medium.
-
Perform a cell count and adjust the concentration to 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound acetate in the same low-serum medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%).
-
-
Assay Execution:
-
Quantification:
-
Observe tube formation under a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of loops, branching points, and total tube length using imaging software.[19]
-
For fluorescent quantification, incubate the cells with Calcein AM for 30 minutes before imaging.[14][16]
-
Transwell Cell Migration Assay
This protocol outlines the steps to evaluate the effect of this compound acetate on endothelial cell migration.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (8.0 µm pore size) for a 24-well plate
-
Serum-free or low-serum medium
-
Medium with chemoattractant (e.g., 10% FBS or a specific concentration of VEGF)
-
This compound Acetate
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation:
-
Culture endothelial cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours before the assay by replacing the growth medium with serum-free medium.[19]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant-containing medium to the lower wells of the 24-well plate.[11] For negative controls, add serum-free medium.
-
Prepare the cell suspension with the desired concentrations of this compound acetate or vehicle control.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.[11]
-
Carefully place the inserts into the wells, avoiding air bubbles.
-
-
Incubation:
-
Staining and Quantification:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the underside of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a light microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view.
-
Data Presentation
Table 1: Effect of this compound Acetate on VEGF Concentration in Hypoxic Müller Cells
| Treatment Group | This compound Acetate Concentration (µM) | VEGF Concentration Reduction (%) |
| Vehicle Control | 0 | 0 |
| This compound Acetate | 1.0 | 18 |
| This compound Acetate | 10.0 | 28 |
Data adapted from a study on hypoxic Müller cells, showing a dose-dependent reduction in VEGF concentration after treatment with this compound acetate.[2]
Visualizations
This compound Acetate Signaling Pathway
Caption: this compound acetate's mechanism of action in inhibiting angiogenesis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Workflow for Tube Formation Assay
Caption: A step-by-step workflow for the this compound tube formation assay.
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and metabolism of this compound acetate in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. This compound Acetate | PAI-1 | CAS 7753-60-8 | Buy this compound Acetate from Supplier InvivoChem [invivochem.com]
- 10. Portico [access.portico.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
- 14. This compound acetate treatment for retinal angiomatous proliferation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.de [fishersci.de]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
minimizing off-target effects of anecortave acetate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297). The focus is on minimizing off-target effects and ensuring the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound acetate?
Q2: Is this compound acetate completely devoid of glucocorticoid activity?
A2: While this compound acetate was designed to lack glucocorticoid activity, studies have shown that it can bind to the glucocorticoid receptor (GR). This interaction is a potential source of off-target effects. Therefore, it is crucial to design experiments that can differentiate between its angiostatic effects and any potential GR-mediated effects.
Q3: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentration: The concentration of this compound acetate may be too high for your specific cell type. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound acetate, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (usually below 0.5%).
-
Compound Instability: this compound acetate may not be stable in your cell culture medium over the duration of your experiment. This can lead to the formation of degradation products that may be cytotoxic.
-
Off-Target Effects: The observed cytotoxicity could be a result of off-target effects, including those mediated by the glucocorticoid receptor.
Q4: My results are inconsistent between experiments. What are some common sources of variability?
A4: Inconsistent results are a common challenge. Key areas to investigate include:
-
Compound Handling: Ensure consistent storage of this compound acetate stock solutions (aliquoted and stored at -20°C or lower) and avoid repeated freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase.
-
Experimental Procedure: Standardize incubation times, reagent preparation, and the handling of plates and solutions.
Q5: How can I confirm that the observed effects in my experiment are due to the intended anti-angiogenic activity and not off-target effects?
A5: To dissect on-target from off-target effects, a multi-pronged approach is recommended:
-
Use a GR Antagonist: Co-treatment with a specific glucocorticoid receptor antagonist, such as mifepristone (B1683876) (RU-486), can help determine if the observed effects are GR-mediated. If the effect of this compound acetate is blocked or reversed by the antagonist, it suggests an off-target GR-dependent mechanism.
-
Employ a Structurally Different Angiogenesis Inhibitor: Comparing the effects of this compound acetate with another well-characterized angiogenesis inhibitor that has a different mechanism of action can provide valuable insights.
-
Rescue Experiments: If a specific downstream target of this compound acetate's anti-angiogenic activity is known, a rescue experiment (e.g., overexpressing the target) could confirm the on-target mechanism.
-
Dose-Response Analysis: A clear dose-dependent effect that correlates with its anti-angiogenic activity in the low micromolar range is indicative of an on-target effect.
Data Presentation
Table 1: Glucocorticoid Receptor Binding Affinity of this compound Acetate and its Metabolite
| Compound | Ki (nM) |
| This compound Acetate | 209 |
| This compound (metabolite) | 160 |
Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: this compound Acetate Concentrations in Preclinical Studies
| Experimental Model | Concentration Range | Outcome |
| Hypoxic Rat Müller Cells (in vitro) | 1.0 µM - 10 µM | Reduction in VEGF concentration |
| Rabbit Ocular Tissues (in vivo, trans-scleral delivery) | ~0.1 µM - 1.3 µM | Sustained therapeutic levels in choroid and retina |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution for In Vitro Experiments
Materials:
-
This compound Acetate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound acetate powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically add the calculated amount of this compound acetate to a sterile conical tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound acetate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Endothelial Cell Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
This compound acetate stock solution
-
96-well culture plate
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 105 cells/mL.
-
Prepare serial dilutions of this compound acetate in the cell suspension. It is recommended to start with a concentration range of 0.1 µM to 10 µM. Include a vehicle control (DMSO) and a positive control for angiogenesis inhibition (e.g., suramin).
-
Add the HUVEC suspension containing the different concentrations of this compound acetate to the coated wells.
-
Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. The extent of tube formation can be assessed by measuring parameters such as the number of branch points and total tube length.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete growth medium
-
This compound acetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plate
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound acetate in complete growth medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for the initial assessment. Include a vehicle control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound acetate.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Caption: this compound Acetate's Anti-Angiogenic Pathway.
Technical Support Center: Refinement of Anecortave Acetate Administration via Curved Cannula
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a curved cannula for posterior juxtascleral depot (PJD) administration of anecortave (B1667395) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a curved cannula for this compound acetate administration?
The curved cannula is specifically designed to follow the natural curvature of the globe, allowing for precise placement of the this compound acetate depot in the posterior juxtascleral space, directly over the macula.[1] This method avoids intraocular injection, thereby reducing the risks of endophthalmitis and retinal detachment.[2][3]
Q2: What is drug reflux and why is it a concern during administration?
Drug reflux is the backward leakage of the this compound acetate suspension from the injection site. It is a significant concern as it can lead to a lower effective dose at the target site, potentially reducing the therapeutic efficacy of the treatment.[2]
Q3: How can drug reflux be minimized?
A counter-pressure device (CPD) can be used to apply gentle pressure near the incision site during and immediately after the injection to prevent reflux. Ensuring a small, clean incision and avoiding excessive injection speed can also help minimize leakage.
Q4: What are the most common, non-serious adverse events associated with this procedure?
The most frequently reported adverse events are typically mild and transient. These include subconjunctival hemorrhage (redness of the eye), chemosis (swelling of the conjunctiva), and mild ocular pain or discomfort at the injection site.[4][5]
Q5: Is globe perforation a significant risk with the curved cannula?
The use of a blunt-tipped, curved cannula is intended to minimize the risk of globe perforation. However, as with any procedure involving instrumentation near the sclera, there is a potential risk. Careful surgical technique and a thorough understanding of the ocular anatomy are crucial to prevent this serious complication.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Drug Reflux | - Incision is too large.- Injection speed is too fast.- Inadequate tissue apposition around the cannula. | - Create a small, precise incision just large enough for the cannula.- Inject the suspension slowly and steadily.- Utilize a counter-pressure device (CPD) to apply gentle pressure near the incision site during and after injection. |
| Chemosis (Conjunctival Swelling) | - Anterior spread of the anesthetic or drug suspension.- Inadequate dissection of Tenon's capsule.- Large injection volume.[5] | - Ensure the cannula is placed sufficiently posteriorly.- Perform careful dissection to create a clear path to the sub-Tenon's space.- Apply gentle pressure to the globe after the injection to help distribute the fluid and reduce swelling.[5] |
| Subconjunctival Hemorrhage | - Tearing of small conjunctival or episcleral blood vessels during dissection or cannula insertion.[4][6] | - Use meticulous dissection techniques to minimize tissue trauma.- Apply gentle pressure to the injection site after cannula withdrawal.- Inform the subject that this is a common, self-resolving side effect. |
| Pain or Discomfort During Injection | - Inadequate topical anesthesia.- Sensation of pressure from the fluid dissecting the sub-Tenon's space.[4] | - Ensure adequate application of topical anesthetic before the procedure.- Inject the this compound acetate suspension slowly to minimize rapid tissue expansion.- Reassure the subject that a feeling of pressure is normal.[4] |
| Resistance During Cannula Advancement | - Obstruction by Tenon's capsule fibers or adhesions.- Incorrect angle of insertion. | - Do not force the cannula. Withdraw slightly and gently redirect.- A small amount of anesthetic can be injected to hydrodissect the tissue plane.- In cases of significant scarring from previous surgeries, a different injection site may be necessary.[7] |
| Inability to Visualize Cannula Tip | - Deep insertion into orbital fat.- Swelling or hemorrhage obscuring the view. | - Maintain awareness of the cannula depth and angle. The design of the this compound acetate cannula helps limit insertion depth.- If visualization is lost, withdraw the cannula to a known position before re-advancing.- B-scan ultrasonography can be used to confirm cannula placement if necessary. |
Quantitative Data from Clinical Studies
The following table summarizes the incidence of common ocular adverse events reported in clinical trials of this compound acetate administered via posterior juxtascleral depot.
| Adverse Event | Incidence Rate (%) | Notes |
| Subconjunctival Hemorrhage | 4.3% - >50% | Incidence varies significantly between studies and with different cannula types.[5] |
| Chemosis | 14.8% (affecting one quadrant) | Can be more frequent with shorter cannulae or larger injection volumes.[5] |
| Ocular Pain/Discomfort | up to 44% | Often described as a mild stinging or pressure sensation.[4] |
| Vision Stabilization (<3 line loss) | 73% (this compound 15mg) vs 47% (placebo) | Efficacy data from a pivotal study.[8] |
| Severe Vision Loss (>6 line loss) | 6% (this compound 15mg) vs 23% (placebo) | Efficacy data from a pivotal study.[8] |
Experimental Protocols
Protocol: Posterior Juxtascleral Depot (PJD) Administration of this compound Acetate in a Research Setting
1. Subject Preparation:
-
Administer topical anesthetic drops to the conjunctival sac.
-
Prepare the periocular area with a suitable antiseptic solution.
-
Place a sterile eyelid speculum to ensure adequate exposure.
2. Conjunctival Incision:
-
Using non-toothed forceps, gently lift the conjunctiva and Tenon's capsule in the desired quadrant (typically inferonasal).
-
With surgical scissors, create a small radial incision (buttonhole) through both layers to expose the bare sclera.
3. Cannula Insertion:
-
Introduce the tip of the curved cannula into the incision.
-
Gently advance the cannula posteriorly, ensuring the curvature of the cannula follows the contour of the globe. The cannula should move smoothly within the sub-Tenon's space.
4. Drug Administration:
-
Once the cannula is in the desired posterior position, slowly inject the this compound acetate suspension to form a depot.
-
If a counter-pressure device is used, apply it to the conjunctiva near the incision site before and during the injection.
5. Cannula Withdrawal and Post-Procedure Care:
-
Slowly withdraw the cannula along the same path of insertion.
-
Apply gentle pressure to the incision site with a sterile cotton swab for a few moments to minimize reflux and hemorrhage.
-
Remove the eyelid speculum and apply a topical antibiotic.
Visualizations
This compound Acetate Signaling Pathway
Caption: this compound Acetate's multi-faceted inhibition of angiogenesis.
Experimental Workflow for this compound Acetate Administration
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. Sub-Tenon's anaesthesia: complications and their prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine cannula technique for sub-Tenon’s injection for ophthalmic anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anecortave Acetate in Retinal Neovascularization Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297) in retinal neovascularization models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or suboptimal inhibition of neovascularization in our laser-induced choroidal neovascularization (CNV) model after administering this compound acetate. What are the potential causes and solutions?
A1: This is a common challenge that can stem from several factors related to drug delivery, model variability, and the inherent properties of this compound acetate.
-
Drug Delivery and Formulation:
-
Suboptimal Delivery Route: this compound acetate's efficacy is highly dependent on achieving therapeutic concentrations at the target site. Oral, topical, and subconjunctival administrations are often ineffective due to rapid metabolism and poor penetration to the posterior segment of the eye.[1][2] The preferred method for preclinical models is often a local administration route that mimics the clinical posterior juxtascleral depot (PJD).[1][2][3] For mouse models, direct intravitreal injection has been shown to be effective.[4]
-
Incorrect Cannula Placement: For juxtascleral administration, the cannula must be positioned correctly to deliver the drug depot over the macular region to ensure it reaches the choroid and retina effectively.[1]
-
Drug Formulation and Solubility: this compound acetate is a suspension with low solubility, which is key to its action as a slow-release depot.[1] Ensure the suspension is homogenous before administration to deliver a consistent dose.
-
-
Experimental Model Variability:
-
Laser-Induced CNV Model: The laser-induced CNV model relies on creating a rupture in Bruch's membrane, and the size and success of this rupture can vary between animals and even between laser spots in the same eye.[5][6] Lesions without a bubble formation during the laser procedure may not induce robust CNV and should be excluded from analysis.[5]
-
Animal Strain and Age: The extent of neovascularization can vary between different mouse strains and with the age of the animals. It is crucial to use a consistent strain and age for all experimental groups.
-
-
Mechanism of Action and Disease Model Specificity:
-
Broad but Not Universal Efficacy: While this compound acetate has demonstrated broad anti-angiogenic activity in numerous preclinical models, its effectiveness can vary depending on the specific drivers of neovascularization in a particular model or disease state.[7][8]
-
Ineffectiveness as Monotherapy in Certain Conditions: For instance, in a study on retinal angiomatous proliferation (RAP), this compound acetate reduced vascular permeability but failed to halt the progression of neovascularization or prevent vision loss, suggesting it may not be sufficient as a standalone treatment for all types of neovascular disease.[9]
-
Troubleshooting Checklist:
-
Verify Drug Delivery: Are you using an appropriate local delivery method (e.g., intravitreal, posterior juxtascleral)? Is the administration technique consistent across all animals?
-
Standardize Your CNV Model: Are you consistently producing successful laser-induced lesions (indicated by bubble formation)? Are you using a consistent laser power, spot size, and duration?[5]
-
Control for Biological Variables: Are all animals of the same strain, age, and sex?
-
Consider Combination Therapy: If suboptimal efficacy persists, consider that the specific neovascular process in your model may be driven by pathways that are not fully inhibited by this compound acetate alone. Investigating combination therapies could be a next step.[9]
Q2: What is the proposed mechanism of action for this compound acetate, and how does it differ from traditional corticosteroids?
A2: this compound acetate is a synthetic cortisene, a class of compounds derived from cortisol but modified to eliminate glucocorticoid activity.[1][10] This is a crucial distinction, as it means this compound acetate does not carry the typical side effects of glucocorticoids, such as increased intraocular pressure or cataract formation.[1][10]
Its anti-angiogenic mechanism is multifaceted and not reliant on a single pathway:[1][7]
-
Downregulation of Pro-Angiogenic Factors: It has been shown to down-regulate the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[1]
-
Inhibition of Endothelial Cell Proliferation and Migration: The active metabolite, this compound desacetate, inhibits the proliferation, migration, and differentiation of vascular endothelial cells, which are essential steps in the formation of new blood vessels.[1]
This broad mechanism of action allows it to inhibit neovascularization induced by various angiogenic factors, distinguishing it from more targeted therapies that may only block a single factor like VEGF.[7]
Q3: We are planning to use the Oxygen-Induced Retinopathy (OIR) model to test this compound acetate. What are the key considerations for this model?
A3: The OIR model is a robust and widely used preclinical model for studying ischemic retinopathies.[13][14][15] Here are the key considerations:
-
Model Induction: The model involves exposing neonatal rodents to hyperoxia, which causes vaso-obliteration in the central retina. Upon returning to normoxia, the resulting hypoxia triggers both physiological revascularization and pathological neovascularization.[13][14][15]
-
Strain and Vendor Variation: The severity of OIR can vary depending on the strain and even the vendor of the animals. It is important to be aware of this and to standardize the source of your animals.[13]
-
Quantification: The primary readouts are the quantification of the avascular (vaso-obliterated) area and the neovascular area. Standardized protocols for staining retinal flat mounts (e.g., with isolectin B4) and quantifying these areas are available and should be followed for consistency.[14][15]
-
Timing of Treatment: The timing of this compound acetate administration is critical. Treatment can be initiated before, during, or after the hyperoxic phase to investigate its effect on different stages of the disease process (vaso-obliteration, physiological revascularization, or pathological neovascularization).
Quantitative Data Summary
The following table summarizes the efficacy of this compound acetate in various preclinical and clinical settings.
| Model/Study Population | Treatment Group | Key Efficacy Endpoint | Result |
| Preclinical: Laser-Induced CNV (Mouse) [4] | 10% this compound Acetate (intravitreal) | Inhibition of CNV development vs. vehicle | 57.8% reduction in CNV area (p<0.001). Lower concentrations (0.1% and 1%) did not show significant inhibition. |
| Preclinical: OIR (Rat) [16] | This compound Acetate injection | Reduction in retinal VEGF protein levels vs. vehicle | Significant decrease in retinal VEGF at 1 and 2 days post-exposure. |
| Clinical: Exudative AMD (Phase II/III) [1][10] | This compound Acetate 15 mg (PJD) | Stabilization of vision (<3 logMAR line change) at 24 months vs. placebo | 73% of treated patients maintained vision vs. 47% for the placebo group (p<0.05). |
| Clinical: Exudative AMD (vs. PDT) [10] | This compound Acetate 15 mg (PJD) | Preservation of vision at 12 months vs. photodynamic therapy (PDT) | 45% of this compound acetate-treated patients preserved vision compared to 49% in the PDT group (not statistically significant). |
| Clinical: Retinal Angiomatous Proliferation [9] | This compound Acetate (3, 15, 30 mg) | Change in neovascular lesion size and visual acuity at 1 year | All neovascular lesions increased in size, and 64.7% of eyes experienced vision loss, irrespective of the dose. The treatment did, however, reduce detachment of the neurosensory retina and RPE. |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol is a standard method to model the neovascular component of wet age-related macular degeneration (AMD).[5][6][17][18]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Dilate the pupils of the mouse using a mydriatic agent (e.g., 1% tropicamide).
-
Place a drop of a topical anesthetic (e.g., tetracaine (B1683103) hydrochloride) on the cornea.[5]
-
-
Laser Photocoagulation:
-
Position the mouse at a slit lamp and use a coverslip to flatten the cornea for better visualization of the retina.[5]
-
Use a laser (e.g., 532 nm Argon laser) with standardized settings (e.g., 75 µm spot size, 100 mW power, 100 ms (B15284909) duration).[5]
-
Deliver 3-4 laser burns around the optic nerve in each eye. A successful laser burn will result in the formation of a small bubble, indicating the rupture of Bruch's membrane.[5] Lesions without a bubble should be excluded from the analysis.[5]
-
-
Post-Procedure and Treatment:
-
Administer this compound acetate (or vehicle control) immediately after the laser procedure, typically via intravitreal injection for mouse models.[4]
-
Apply a lubricating ointment to the eyes to prevent corneal drying.
-
-
Analysis:
-
After a set period (e.g., 14 days), euthanize the mice and perfuse the vasculature with a fluorescent dye (e.g., fluorescein-labeled dextran).[4]
-
Enucleate the eyes, dissect the retina, and prepare choroidal flat mounts.
-
Visualize the neovascular lesions using fluorescence microscopy and quantify the area of CNV using image analysis software.
-
Oxygen-Induced Retinopathy (OIR) in Mice
This protocol models ischemic retinopathies like retinopathy of prematurity and proliferative diabetic retinopathy.[13][14][15]
-
Induction of Vaso-obliteration:
-
Induction of Neovascularization:
-
Treatment Administration:
-
This compound acetate or vehicle can be administered at different time points depending on the experimental question (e.g., at P12 to assess the effect on the neovascular phase).
-
-
Analysis:
-
At the peak of neovascularization (typically P17), euthanize the pups.[14][15]
-
Enucleate the eyes, fix them, and dissect the retinas.
-
Stain the retinal vasculature using a fluorescent marker (e.g., isolectin B4).
-
Prepare retinal flat mounts and image them using a fluorescence or confocal microscope.
-
Quantify the total retinal area, the avascular area, and the area of neovascular tufts using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound Acetate.
Caption: Experimental workflow for the laser-induced CNV model.
Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) model.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 6. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acetate treatment for retinal angiomatous proliferation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 15. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
stability testing for anecortave acetate under various storage conditions
Disclaimer: Publicly available stability data for anecortave (B1667395) acetate (B1210297) is limited. This guide is based on the International Council for Harmonisation (ICH) guidelines for stability testing, general practices for steroid compounds, and published analytical methods for similar molecules.[1][2][3][4] Researchers should validate these recommendations for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound acetate?
A1: For routine laboratory use, this compound acetate should be stored in accordance with the supplier's product insert.[5] Generally, this involves storage in a well-sealed container, protected from light, at controlled room temperature or refrigerated conditions to minimize degradation.
Q2: What is a stability-indicating method, and why is it important for this compound acetate?
A2: A stability-indicating analytical method is a validated procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, excipients, and other impurities.[6][7] It is crucial for stability testing because it ensures that the measured decrease in the active pharmaceutical ingredient (API) concentration is real and not masked by co-eluting degradation products, providing a true picture of the drug's stability.
Q3: What are the likely degradation pathways for this compound acetate?
A3: Based on its chemical structure—a cortisene with an acetate ester—this compound acetate is potentially susceptible to two primary degradation pathways:
-
Hydrolysis: The acetate ester at the C21 position can be hydrolyzed under acidic or alkaline conditions to form its active metabolite, this compound desacetate (this compound).[8]
-
Oxidation: The steroid nucleus, particularly the dienone system and allylic positions, can be susceptible to oxidation. Forced degradation studies on similar corticosteroids have shown the formation of keto impurities and other oxidative products.[9][10]
Q4: What are forced degradation studies and why should I perform them for this compound acetate?
A4: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions—such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis—to accelerate its degradation.[10][11] The purpose is to:
-
Identify likely degradation products and establish degradation pathways.
-
Demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.
-
Understand the intrinsic stability of the molecule.
Troubleshooting Guide
Q1: I'm seeing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?
A1: Unexpected peaks typically indicate the formation of degradation products or impurities.
-
Step 1: Assess Peak Purity. Use a photodiode array (PDA) detector to check the peak purity of the main this compound acetate peak. A non-homogenous peak suggests a co-eluting substance.[7]
-
Step 2: Correlate with Stress Conditions. Compare the chromatograms from different stress conditions (e.g., acid, base, peroxide). The appearance of a specific peak under a particular condition can help identify its nature (e.g., a peak in the acid-stressed sample is likely a hydrolysis product).[12]
-
Step 3: Mass Spectrometry. If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help elucidate their chemical structure. For instance, a mass corresponding to the loss of an acetyl group would confirm the presence of this compound desacetate.
-
Step 4: Review Formulation. If your sample is a formulated product, the new peaks could be related to excipient degradation or drug-excipient interactions.
Q2: The potency of my this compound acetate sample is decreasing rapidly under accelerated conditions (e.g., 40°C/75% RH). What does this mean?
A2: A rapid loss of potency indicates that the molecule is sensitive to thermal and/or hydrolytic stress.
-
Check Packaging: Ensure the sample is stored in a well-sealed, impermeable container. Moisture uptake can significantly accelerate the degradation of susceptible compounds.
-
Analyze Degradants: Quantify the corresponding increase in degradation products. If the mass balance (sum of the assay value and all degradation products) is close to 100%, it confirms that the loss of potency is due to degradation.
-
Consider Protective Measures: This finding suggests that for long-term storage, the drug product may require protective packaging (e.g., blister packs with foil) or refrigerated storage conditions.
Q3: My this compound acetate sample has changed color. Is it still usable?
A3: A change in physical appearance, such as discoloration, is a sign of chemical instability. The sample should not be considered usable for experimental purposes without further investigation. The color change is often linked to the formation of minor degradation products, which may have chromophores that absorb visible light. You should attempt to correlate the color change with the appearance of new peaks in your analytical method.
Experimental Protocols
Protocol: Long-Term and Accelerated Stability Study of this compound Acetate
This protocol is based on ICH Guideline Q1A(R2).[1]
1. Objective: To evaluate the stability of this compound acetate drug substance under various storage conditions over time.
2. Materials & Equipment:
-
This compound acetate (at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC-DAD or HPLC-MS method
-
pH meter, glassware, analytical balance
3. Storage Conditions: The following storage conditions from ICH guidelines should be used:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
4. Photostability Testing (as per ICH Q1B):
-
Expose at least one batch of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed sample and a dark control sample stored under the same temperature conditions.
5. Analytical Methodology (Example HPLC Method): This is an example method that should be validated for stability-indicating properties. A method for separating this compound acetate has been published.[13]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with a pH modifier like phosphoric or formic acid. A gradient elution may be required to separate all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector set at an appropriate wavelength to detect this compound acetate and its potential degradants.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
6. Data Collection & Presentation: At each time point, analyze the samples for the following attributes. Summarize the quantitative data in a table as shown below.
Table 1: Stability Data Summary for this compound Acetate (Batch: XXX)
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Individual Degradation Product (%) | Total Degradation Products (%) |
|---|---|---|---|---|---|
| 25°C/60%RH | 0 | White Powder | 100.0 | ND | ND |
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 40°C/75%RH | 0 | White Powder | 100.0 | ND | ND |
| 3 | |||||
| 6 |
(ND = Not Detected)
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Hypothetical degradation pathways for this compound acetate.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 10. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Clinical Showdown: Anecortave Acetate vs. Verteporfin (Visudyne) PDT in Neovascular AMD
For researchers and drug development professionals navigating the landscape of treatments for neovascular age-related macular degeneration (AMD), a thorough understanding of the clinical performance of historical and developmental therapies is paramount. This guide provides a detailed, objective comparison of two distinct therapeutic approaches: the angiostatic cortisene anecortave (B1667395) acetate (B1210297) and the photosensitizer verteporfin, administered via photodynamic therapy (PDT). This analysis is based on data from key clinical trials, offering a side-by-side look at their efficacy, safety, and methodologies.
At a Glance: Comparative Clinical Outcomes
The primary clinical evidence comparing this compound acetate and verteporfin PDT comes from the C-01-99 phase III clinical trial, which directly evaluated the two therapies. For a broader context of verteporfin PDT's efficacy, data from the pivotal Treatment of Age-related Macular Degeneration with Photodynamic Therapy (TAP) and Verteporfin in Photodynamic Therapy (VIP) trials are also included.
Visual Acuity Outcomes
A key measure of success in AMD trials is the preservation of vision. The following table summarizes the visual acuity outcomes from the C-01-99, TAP, and VIP trials.
| Outcome Measure | This compound Acetate (15 mg) - C-01-99 Trial | Verteporfin PDT - C-01-99 Trial | Verteporfin PDT - TAP & VIP Trials (vs. Placebo) |
| Patients Losing <3 Lines of Vision (12 Months) | 45%[1] | 49%[1] | TAP (Predominantly Classic CNV): 61% vs. 46% placebo[2] |
| Patients Losing <3 Lines of Vision (24 Months) | Clinically equivalent to PDT[3][4] | Clinically equivalent to this compound Acetate[3][4] | TAP (Predominantly Classic CNV): 53% vs. 38% placebo |
| Mean Change in Visual Acuity (logMAR) | Not statistically different from PDT[3][4] | Not statistically different from this compound Acetate[3][4] | TAP (24 Months): Mean VA fell from 52.8 to 39.4 letters (PDT) vs. 52.6 to 32.9 letters (placebo)[5] |
Note: The C-01-99 trial was a non-inferiority study. While there was no statistical difference in the primary endpoint, it's important to note that factors such as drug reflux and the retreatment window were identified as potentially impacting the efficacy of this compound acetate. When these factors were controlled for, a subgroup of patients receiving this compound acetate showed improved outcomes, with 57% losing fewer than 3 lines of vision[1].
Angiographic Outcomes
Angiographic outcomes provide an objective measure of a treatment's effect on the underlying choroidal neovascularization (CNV).
| Outcome Measure | This compound Acetate (15 mg) | Verteporfin PDT |
| Inhibition of Lesion Growth | This compound acetate 15 mg was shown to inhibit the growth of classic CNV[3]. In a monotherapy trial, it was significantly better than placebo at inhibiting lesion growth[6]. | Verteporfin PDT has been shown to achieve short-term cessation of fluorescein (B123965) leakage from CNV[7]. In a study of predominantly classic lesions, smaller baseline lesion size was associated with a better angiographic outcome (less leakage)[8]. |
| Cessation of Leakage | Reduces capillary permeability[9]. | Absence of fluorescein leakage from classic CNV was observed in 100% of patients one week after treatment in one study[10]. |
Safety and Adverse Events
The safety profiles of the two treatments are a critical consideration.
| Adverse Event Profile | This compound Acetate (15 mg) | Verteporfin PDT |
| Overall Safety | Demonstrated an excellent safety profile with no clinically relevant medication-related or administration-related safety issues identified[1][4]. Adverse events were generally mild, transient, and occurred at a similar incidence to placebo in monotherapy trials[1]. | Generally considered safe, but associated with a number of transient adverse events. |
| Common Adverse Events | Events common to subconjunctival incisions and sub-Tenon's drug administration[1]. | Transient visual disturbances (18% vs. 12% placebo in TAP), injection-site adverse events (13% vs. 3% placebo in TAP), transient photosensitivity reactions (3% vs. 0% placebo in TAP), and infusion-related low back pain (2% vs. 0% placebo in TAP)[2][11]. |
| Serious Adverse Events | No serious adverse events related to the study drug were reported in the C-01-99 trial[1]. A single incidence of retinal hemorrhage was noted in a monotherapy trial[1]. | Acute severe visual acuity decrease (loss of ≥4 lines within 7 days) has been reported in 1-4% of patients, though partial recovery of vision is often observed[11][12]. |
Deep Dive: Experimental Protocols
A detailed understanding of the clinical trial methodologies is essential for a critical appraisal of the results.
C-01-99 Trial: this compound Acetate vs. Verteporfin PDT
-
Design: A Phase III, prospective, masked, randomized, multicenter, parallel-group, active-control, non-inferiority clinical trial[1].
-
Participants: 530 patients with predominantly classic subfoveal choroidal neovascularization secondary to AMD who were eligible for initial PDT treatment[1]. Baseline characteristics indicated that the study population had smaller and younger lesions than in previous studies of predominantly classic lesions[13].
-
Treatment Arms:
-
This compound Acetate Group (n=263): 15 mg of this compound acetate administered as a posterior juxtascleral depot (PJD) at baseline and month 6. Patients also received sham PDT every 3 months if fluorescein angiography showed leakage[1].
-
Verteporfin PDT Group (n=276): Standard verteporfin PDT administered every 3 months as needed based on fluorescein angiography. Patients also received a sham PJD procedure at baseline and month 6[1].
-
-
Primary Outcome Measure: The percentage of patients losing fewer than 3 lines of vision at month 12[1].
TAP and VIP Trials: Verteporfin PDT
-
Design: Two multicenter, double-masked, placebo-controlled, randomized clinical trials[2].
-
Participants:
-
Treatment Arms:
-
Verteporfin PDT Group: Intravenous infusion of verteporfin (6 mg/m²) followed by laser light application (689 nm, 50 J/cm², 600 mW/cm² over 83 seconds)[2]. Retreatment was administered every 3 months if fluorescein angiography showed leakage.
-
Placebo Group: Placebo infusion followed by a sham laser application.
-
-
Primary Outcome Measure: The proportion of eyes with fewer than 15 letters (approximately 3 lines) of visual acuity loss from baseline[2].
Visualizing the Mechanisms and Processes
To further elucidate the comparison between this compound acetate and verteporfin PDT, the following diagrams illustrate their respective signaling pathways and a generalized clinical trial workflow.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. Photodynamic therapy of subfoveal choroidal neovascularization in age-related macular degeneration with verteporfin: one-year results of 2 randomized clinical trials--TAP report. Treatment of age-related macular degeneration with photodynamic therapy (TAP) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with verteporfin is effective, but how big is its effect? Results of a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acetate as monotherapy for the treatment of subfoveal lesions in patients with exudative age-related macular degeneration (AMD): interim (month 6) analysis of clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of lesion size on photodynamic therapy with verteporfin of predominantly classic lesions in age related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acetate treatment for retinal angiomatous proliferation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case series outcomes at 1 week following verteporfin photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verteporfin therapy of subfoveal choroidal neovascularization in age-related macular degeneration: meta-analysis of 2-year safety results in three randomized clinical trials: Treatment Of Age-Related Macular Degeneration With Photodynamic Therapy and Verteporfin In Photodynamic Therapy Study Report no. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute severe visual acuity decrease after photodynamic therapy with verteporfin: case reports from randomized clinical trials-TAP and VIP report no. 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Efficacy Analysis of Anecortave Acetate and Triamcinolone Acetonide in Ocular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental protocols of anecortave (B1667395) acetate (B1210297) and triamcinolone (B434) acetonide, two synthetic steroids utilized in the management of ocular diseases. While both are derived from a corticosteroid backbone, their modifications result in distinct pharmacological profiles and clinical applications. This compound acetate was developed as an anti-angiogenic agent with minimal glucocorticoid activity, primarily for neovascular age-related macular degeneration (AMD). In contrast, triamcinolone acetonide is a potent anti-inflammatory corticosteroid used to treat a variety of ocular conditions, including diabetic macular edema and uveitis.
Mechanism of Action
This compound acetate and triamcinolone acetonide exert their effects through different signaling pathways. This compound acetate functions as an angiostatic agent, inhibiting the formation of new blood vessels, a key process in exudative AMD.[1][2] Triamcinolone acetonide, a classic glucocorticoid, primarily acts by suppressing inflammation through its interaction with the glucocorticoid receptor.[3][4]
This compound Acetate Signaling Pathway
This compound acetate's mechanism is independent of glucocorticoid receptors. It is believed to inhibit metalloproteinases and down-regulate the expression of vascular endothelial growth factor (VEGF), thereby impeding endothelial cell migration and proliferation, which are crucial steps in angiogenesis.[5]
Triamcinolone Acetonide Signaling Pathway
Triamcinolone acetonide binds to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and adhesion molecules.[3][4][6]
Quantitative Data Summary
Direct comparative efficacy data from head-to-head clinical trials are limited. The following tables summarize data from separate key studies for each compound.
Table 1: this compound Acetate Clinical Trial Data in Exudative AMD
| Study/Parameter | This compound Acetate 15 mg | Placebo | Duration | Key Findings |
| Visual Acuity | ||||
| % Patients with <3 lines loss of vision (12 months) | 79% | 53% | 12 months | Statistically significant difference (p=0.032)[5] |
| Mean change in logMAR lines (24 months) | ~1.5 lines loss | >3 lines loss | 24 months | Statistically significant difference (p<0.05)[5] |
| Lesion Growth | ||||
| Inhibition of total lesion growth (12 months) | Trended toward significance | - | 12 months | [7] |
| Safety | ||||
| Common Adverse Events | Cataractous changes, decreased visual acuity, ptosis, ocular pain | Similar to treatment group | Up to 4 years | Majority assessed as unrelated to treatment[8] |
Table 2: Intravitreal Triamcinolone Acetonide Clinical Trial Data in Diabetic Macular Edema
| Study/Parameter | Triamcinolone Acetonide 4 mg | Control (Laser/Sham) | Duration | Key Findings |
| Visual Acuity | ||||
| Mean change in ETDRS letters (4 months) | +3.8 letter improvement vs. laser | - | 4 months | Statistically better than laser (p<0.001)[9] |
| Mean visual acuity (2 years) | No significant difference vs. 1mg TA | Better than 4mg TA group (p=0.002) | 2 years | Laser group had better mean visual acuity at 2 years[9] |
| Central Macular Thickness (CMT) | ||||
| Mean CMT (4 weeks) | 207.3 µm | 506.7 µm | 4 weeks | Statistically significant reduction (p<0.001)[10] |
| Mean CMT (12 weeks) | 207 µm | 469.3 µm | 12 weeks | Statistically significant reduction (p=0.005)[10] |
| Safety | ||||
| Increased Intraocular Pressure (>25 mmHg) | 50% (6 of 12 injected eyes) | - | - | Controlled with topical medication[10] |
| Cataract Extraction | 5 eyes (out of 210) | - | 6.6 months (mean) | [11] |
Experimental Protocols
This compound Acetate Administration Protocol (Posterior Juxtascleral Depot)
The administration of this compound acetate as a posterior juxtascleral depot (PJD) is a key feature of its clinical application, designed to provide sustained drug delivery to the posterior segment while minimizing intraocular risks.[12][13]
Methodology from Clinical Trials:
-
Patient Population: Patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.[7][14]
-
Intervention: A posterior juxtascleral depot of this compound acetate (commonly 15 mg) was administered using a specially designed curved cannula.[7][14] The cannula is inserted through a small conjunctival incision and advanced along the scleral surface to the posterior pole of the eye, overlying the macula. The drug is then injected to form a depot.
-
Dosing Regimen: Typically administered at 6-month intervals.[7]
-
Outcome Measures: Best-corrected visual acuity (logMAR), fluorescein (B123965) angiography to assess lesion characteristics, and safety assessments including ophthalmic examinations and monitoring for adverse events.[7][14]
Intravitreal Triamcinolone Acetonide Administration Protocol
Intravitreal injection is a common procedure for delivering drugs to the vitreous cavity to treat various retinal diseases.
Methodology from Clinical Trials:
-
Patient Population: Patients with diabetic macular edema.[9][10]
-
Intervention: Intravitreal injection of triamcinolone acetonide (commonly 4 mg) into the vitreous cavity.[10]
-
Dosing Regimen: The frequency of re-injection varies based on clinical response.
-
Outcome Measures: Best-corrected visual acuity (ETDRS charts), central macular thickness measured by optical coherence tomography (OCT), intraocular pressure, and cataract progression.[10]
Conclusion
This compound acetate and triamcinolone acetonide represent two distinct therapeutic strategies for managing posterior segment eye diseases. This compound acetate's development as a non-glucocorticoid angiostatic agent for AMD offered a novel approach to inhibiting neovascularization. However, its development was ultimately halted.[13] Triamcinolone acetonide remains a widely used potent anti-inflammatory agent for various ocular conditions, though its use is associated with known corticosteroid-related side effects such as increased intraocular pressure and cataract formation.[11] The choice between these or other therapeutic agents depends on the specific underlying pathology, with a clear trend towards anti-VEGF therapies for neovascular AMD and a broader range of options, including corticosteroids, for inflammatory and edematous conditions. This guide provides a foundation for understanding the comparative efficacy and methodologies of these two compounds to inform further research and development in ophthalmology.
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical safety profile of posterior juxtascleral depot administration of this compound acetate 15 mg suspension as primary therapy or adjunctive therapy with photodynamic therapy for treatment of wet age-related macular degeneration. [vivo.weill.cornell.edu]
- 9. A Randomized Trial Comparing Intravitreal Triamcinolone Acetonide and Focal/Grid Photocoagulation for Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravitreal triamcinolone acetonide for diabetic diffuse macular edema: preliminary results of a prospective controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravitreal triamcinolone acetonide for diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Posterior juxtascleral depot administration of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound acetate - Wikipedia [en.wikipedia.org]
- 14. This compound acetate for the treatment of subfoveal choroidal neovascularization secondary to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Anecortave Acetate: A Comparative Guide to its Preclinical Angiostatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation of the angiostatic effects of anecortave (B1667395) acetate (B1210297) across multiple experimental models. This compound acetate, a synthetically modified cortisene, has demonstrated broad-spectrum anti-angiogenic properties, distinguishing it from narrower-acting agents. This document summarizes the quantitative data, details the experimental protocols used in key studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
This compound acetate has been evaluated in at least 14 different preclinical models of neovascularization.[1] The following tables summarize the quantitative outcomes in key models.
Table 1: Laser-Induced Choroidal Neovascularization (CNV) Model
| Species | Dosage/Administration | Outcome Measure | Result | Citation |
| Mouse (C57BL/J) | 10% this compound acetate solution (5µL intravitreal injection) | Mean CNV area | 57.8% reduction in CNV development compared to vehicle-injected eyes (P<0.001) |
Table 2: Rat Model of Retinopathy of Prematurity (ROP)
| Species | Dosage/Administration | Outcome Measure | Result | Citation |
| Rat | Intravitreal injection | Severity of abnormal retinal neovascularization | Significant reduction in neovascularization compared to vehicle-injected eyes | |
| Rat | Intravitreal injection | PAI-1 mRNA levels | 6- to 9-fold increase 24 to 72 hours post-injection | [2] |
| Rat | Intravitreal injection | IGF-1 and IGF-1 receptor expression | 36.9% and 50.5% reduction, respectively | [2] |
| Rat | Intravitreal injection | VEGF protein levels | Significant decrease at 1 and 2 days post-oxygen exposure | [3] |
Table 3: In Vitro and Other In Vivo Models
| Model | Cell Type/Species | Outcome Measure | Result | Citation |
| In Vitro Endothelial Cell Proliferation | Human Vascular Endothelial Cells (VECs) | Proliferation | Inhibition of proliferation | [2] |
| In Vitro Protease Activity | Human Retinal Microvascular Endothelial Cells (HRMECs) | PAI-1 protein levels | 5.7-fold increase at 36 hours post-treatment with this compound desacetate | [4] |
| In Vivo Protease Activity (Rat ROP model) | Rat | Pro-MMP-9 and active MMP-9 levels | 33% and 55% reduction, respectively, at 1 day post-injection | [4] |
| In Vivo Protease Activity (Rat ROP model) | Rat | Pro-MMP-2 and active MMP-2 levels | 39% and 42% reduction, respectively, at 1 day post-injection | [4] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Angiogenesis | Inhibition of neovascularization (qualitative) | [2] |
| Rabbit Corneal Neovascularization Model | Rabbit | Corneal neovascularization | Inhibition of neovascularization (qualitative) | [2] |
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
Objective: To evaluate the effect of this compound acetate on the development of choroidal neovascularization following laser-induced rupture of Bruch's membrane.
Animal Model: C57BL/J mice.
Procedure:
-
Anesthesia: Mice are anesthetized.
-
Pupil Dilation: Pupils are dilated to visualize the fundus.
-
Laser Photocoagulation: A laser is used to create 3-4 burns in the posterior pole of each eye, rupturing Bruch's membrane.
-
Treatment Administration: Immediately following laser treatment, a single 5µL intravitreal injection of 10% this compound acetate solution or vehicle is administered.
-
Follow-up: Animals are monitored for 14 days.
-
Quantification of CNV:
-
Mice are systemically perfused with fluorescein-labeled dextran (B179266) to visualize the vasculature.
-
Eyes are enucleated and choroidal flat mounts are prepared.
-
The area of choroidal neovascularization is quantified using computerized digital image analysis.
-
Statistical Analysis: The mean CNV area per mouse is compared between treatment and vehicle groups using appropriate statistical tests (e.g., Mann-Whitney Rank Sum test).
Rat Model of Retinopathy of Prematurity (ROP)
Objective: To assess the efficacy of this compound acetate in a model that mimics human retinopathy of prematurity.
Animal Model: Newborn Sprague-Dawley rats.
Procedure:
-
Induction of Retinopathy: Newborn rats are exposed to a cycle of hyperoxia (e.g., 50% oxygen) and normoxia (room air) for a defined period (e.g., 14 days) to induce retinal neovascularization.
-
Treatment Administration: A single intravitreal injection of this compound acetate or vehicle is administered.
-
Tissue Collection and Analysis:
-
Neovascularization Assessment: Retinas are dissected, stained (e.g., with ADPase to visualize blood vessels), and the extent of neovascularization is quantified.
-
Statistical Analysis: The severity of neovascularization and the levels of molecular markers are compared between the this compound acetate-treated and vehicle-treated groups.
Mechanism of Action & Signaling Pathway
This compound acetate exerts its angiostatic effects through a multi-targeted mechanism, unlike agents that focus on a single angiogenic factor.[2] Its primary metabolite, this compound desacetate, inhibits the proliferation and migration of vascular endothelial cells.[3] A key aspect of its action is the modulation of the extracellular matrix and basement membrane degradation, which is essential for new blood vessel formation.
This is achieved by:
-
Downregulation of Matrix Metalloproteinases (MMPs): It reduces the levels and activity of MMP-2 and MMP-9, enzymes crucial for the breakdown of the extracellular matrix.[4]
-
Inhibition of Pro-angiogenic Growth Factors: this compound acetate has been shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1) and its receptor.[2][3]
The following diagram illustrates the proposed signaling pathway for the angiostatic action of this compound acetate.
Caption: this compound Acetate Signaling Pathway
Experimental Workflow Diagrams
The following diagrams outline the typical workflows for the preclinical models discussed.
Caption: Laser-Induced CNV Workflow
Caption: Rat ROP Model Workflow
References
Anecortave Acetate: A Favorable Safety Profile in Comparison to Traditional Corticosteroids
For Immediate Release
A comprehensive assessment of anecortave (B1667395) acetate (B1210297), a novel angiostatic cortisene, reveals a distinct and favorable safety profile when compared to conventional corticosteroids, particularly concerning intraocular pressure (IOP). Clinical and preclinical data indicate that this compound acetate's unique molecular design, which eliminates glucocorticoid receptor-mediated activity, spares it from the hallmark side effects associated with traditional corticosteroid use in ophthalmology, such as IOP elevation and cataract formation.
This compound acetate's primary mechanism of action is the inhibition of angiogenesis, a critical process in the pathology of neovascular age-related macular degeneration (AMD). Unlike typical corticosteroids that exert their effects through the glucocorticoid receptor pathway, this compound acetate is specifically engineered to be devoid of this activity.[1] This fundamental difference underpins its improved safety profile.
Comparative Safety Data
Data from clinical trials consistently demonstrate the safety and tolerability of this compound acetate. In studies involving patients with exudative AMD, this compound acetate has been shown to have an excellent safety record with no clinically relevant adverse events.[2]
| Adverse Event | This compound Acetate | Traditional Corticosteroids (e.g., Triamcinolone Acetonide, Dexamethasone, Prednisolone Acetate) |
| Intraocular Pressure (IOP) Elevation | Not a reported side effect. Investigated for its potential to lower IOP in steroid-induced glaucoma.[3][4] | A well-documented and common adverse event, with a significant percentage of patients experiencing elevated IOP.[5] |
| Cataract Formation | Not reported as a treatment-related adverse event in clinical trials.[2] | A known risk with prolonged use.[6] |
| Other Ocular Adverse Events | Mild and transient, including ptosis, subconjunctival hemorrhage, and ocular discomfort, often at rates similar to placebo.[2] | Can include eye inflammation, visual impairment, uveitis, and eye pain.[6] |
| Systemic Adverse Events | No significant systemic side effects or toxicity reported in preclinical and clinical studies.[7] | Systemic absorption can lead to various side effects, though less common with ocular administration. |
Mechanistic Differences: Signaling Pathways
The disparate safety profiles of this compound acetate and traditional corticosteroids are rooted in their distinct molecular mechanisms of action. Traditional corticosteroids bind to the glucocorticoid receptor (GR), initiating a signaling cascade that can lead to undesirable side effects. This compound acetate, however, operates independently of this pathway.
Experimental Protocols
The safety and efficacy of this compound acetate and other corticosteroids are evaluated in rigorous clinical trials. A representative experimental protocol for assessing the safety profile in human subjects is outlined below.
Methodology for Safety Assessment:
-
Patient Population: Subjects are recruited based on specific inclusion and exclusion criteria relevant to the indication being studied (e.g., exudative AMD).[8][9]
-
Baseline and Follow-up Examinations: Comprehensive ophthalmic examinations are conducted at baseline and at scheduled follow-up visits. These typically include:
-
Best-corrected visual acuity (BCVA) testing.
-
Intraocular pressure (IOP) measurement using applanation tonometry.
-
Slit-lamp biomicroscopy to assess the anterior segment of the eye, including the lens for any cataractous changes.
-
Dilated fundus examination and fundus photography to evaluate the posterior segment.
-
-
Adverse Event Monitoring: All adverse events, both ocular and systemic, are recorded at each study visit. The investigator assesses the severity of the event and its potential relationship to the study drug.
-
Statistical Analysis: The incidence of adverse events is compared between the treatment and control/comparator groups using appropriate statistical methods to determine any significant differences.
Conclusion
The available evidence strongly supports that this compound acetate possesses a significantly more favorable safety profile than traditional corticosteroids. Its targeted anti-angiogenic mechanism, which circumvents the glucocorticoid receptor pathway, mitigates the risk of common steroid-related complications such as elevated intraocular pressure and cataract formation. This makes this compound acetate a promising therapeutic agent, particularly for long-term management of retinal diseases where the side effects of conventional corticosteroids are a limiting factor. Further direct comparative studies would be beneficial to quantify these safety advantages more definitively.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of intraocular pressure with this compound acetate in eyes with ocular steroid injection-related glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate lowers IOP substantially in some eyes with steroid-related ocular hypertension - American Academy of Ophthalmology [aao.org]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Frontiers | Ophthalmic corticosteroids-related adverse events: the FDA adverse event reporting system (FAERS) database pharmacovigilance study [frontiersin.org]
- 7. Preclinical safety of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Anecortave Acetate vs. Placebo for Exudative Age-Related Macular Degeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anecortave (B1667395) acetate (B1210297) and placebo in the treatment of exudative (wet) age-related macular degeneration (AMD). It is designed to offer an objective analysis of the available clinical trial data, experimental protocols, and the underlying mechanism of action of this compound acetate.
Executive Summary
This compound acetate is an angiostatic cortisene, a synthetic analog of cortisol, designed to inhibit angiogenesis without significant glucocorticoid activity. Clinical trials have demonstrated that a 15 mg dose of this compound acetate, administered via a posterior juxtascleral depot, is statistically superior to placebo in maintaining vision and preventing severe vision loss in patients with exudative AMD. The treatment has shown a favorable safety profile with predominantly mild and transient ocular adverse events.
Mechanism of Action
This compound acetate functions as a broad-spectrum inhibitor of angiogenesis. Unlike targeted therapies that may focus on a single growth factor like VEGF, this compound acetate is thought to act at multiple points in the angiogenic cascade. Its mechanism is independent of the specific angiogenic stimulus, allowing it to inhibit neovascularization irrespective of the initiating signal[1]. This multi-faceted approach suggests a potential for broad efficacy in controlling the abnormal blood vessel growth characteristic of exudative AMD.
Caption: Mechanism of this compound Acetate in inhibiting angiogenesis.
Efficacy Data: this compound Acetate vs. Placebo
The primary evidence for the efficacy of this compound acetate comes from the C-98-03 clinical trial, a multicenter, randomized, placebo-controlled study. This trial evaluated the safety and efficacy of different doses of this compound acetate administered every 6 months. The 15 mg dose was found to be the most effective.
Visual Acuity Outcomes
| Outcome Measure | This compound Acetate (15 mg) | Placebo | Timepoint | p-value |
| Mean Change in logMAR | Statistically superior to placebo | - | 12 Months | 0.0131[1] |
| Vision Maintenance (<3 lines loss) | 88% | 70% | 6 Months | 0.080[2] |
| Vision Maintenance (<3 lines loss) | 73% | 47% | 24 Months | ≤0.05[2][3][4] |
| Prevention of Severe Vision Loss (≥6 lines loss) | Statistically superior to placebo | - | 12 Months | 0.0224[1] |
| Severe Vision Loss | 6% | 23% | 24 Months | ≤0.05[3][4] |
Lesion Growth Inhibition
| Outcome Measure | This compound Acetate (15 mg) | Placebo | Timepoint | p-value |
| Inhibition of Total Lesion Growth | Trended toward significance | - | 12 Months | Not specified[1] |
| Inhibition of Classic CNV Growth | Statistically superior to placebo | - | 24 Months | ≤0.05[3][4] |
Safety Profile
This compound acetate has demonstrated a favorable safety profile in clinical trials, with no clinically relevant treatment-related systemic adverse events identified by an independent safety committee[1][2]. Ocular adverse events were generally mild and transient.
| Adverse Event | This compound Acetate (15 mg) | Placebo |
| Ptosis | Reported | Not specified |
| Subconjunctival Hemorrhage | Reported | Not specified |
| Ocular Discomfort | Reported | Not specified |
| Ocular Pruritus | Reported | Not specified |
| Hyperemia | Reported | Not specified |
| Foreign Body Sensation | Reported | Not specified |
Note: Specific percentages for adverse events in the placebo group from the pivotal C-98-03 trial are not detailed in the provided search results. The listed events were noted as mild and transient post-administration for the this compound acetate group[3][4].
Experimental Protocols
Pivotal Clinical Trial (C-98-03)
-
Study Design: A multicenter, randomized, masked, placebo-controlled, parallel-group evaluation[1].
-
Patient Population: 128 patients with subfoveal choroidal neovascularization secondary to exudative AMD[2][5]. Patients with predominantly classic and minimally classic lesions were included.
-
Treatment Arms:
-
This compound Acetate (3 mg, 15 mg, and 30 mg)
-
Placebo[1]
-
-
Administration: The study medication was administered as a posterior juxtascleral depot injection every 6 months[2]. A specialized curved cannula was used to deliver the drug onto the posterior scleral surface[5].
-
Primary Efficacy Endpoints:
-
Mean change from baseline in best-corrected visual acuity (logMAR).
-
Proportion of patients with stable vision (loss of <3 logMAR lines).
-
Proportion of patients avoiding severe vision loss (loss of ≥6 logMAR lines)[1].
-
-
Assessment Methods:
-
Best-corrected logMAR visual acuity was assessed at baseline and follow-up visits.
-
Fluorescein angiography was performed at baseline for eligibility and post-treatment to evaluate lesion characteristics[2].
-
Caption: C-98-03 Clinical Trial Workflow.
Conclusion
Based on the available clinical trial data, this compound acetate (15 mg) administered via posterior juxtascleral depot every six months demonstrates a statistically significant and clinically meaningful benefit over placebo in the treatment of exudative AMD. It is effective in maintaining visual acuity, preventing severe vision loss, and inhibiting the growth of choroidal neovascularization. The treatment is well-tolerated with a favorable safety profile. Its broad mechanism of action presents a unique therapeutic approach compared to more targeted anti-VEGF therapies.
References
- 1. This compound acetate as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate as monotherapy for the treatment of subfoveal lesions in patients with exudative age-related macular degeneration (AMD): interim (month 6) analysis of clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acetate for the treatment of subfoveal choroidal neovascularization secondary to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Anecortave Acetate: A Comparative Analysis Confirming the Absence of Glucocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anecortave (B1667395) acetate (B1210297) and classical glucocorticoids, with a focus on experimental data that confirms the lack of significant glucocorticoid activity in this compound acetate. This document is intended to be a valuable resource for researchers in ophthalmology, angiogenesis, and steroid biology.
This compound acetate is a synthetically modified cortisene, structurally derived from cortisol acetate.[1][2] Key modifications, including the removal of the 11-beta hydroxyl group and the introduction of a double bond between carbons 9 and 11, were specifically designed to eliminate the glucocorticoid and mineralocorticoid activity typically associated with corticosteroids.[2][3] Its primary therapeutic application has been investigated in the treatment of neovascular age-related macular degeneration (AMD), where it functions as a potent inhibitor of angiogenesis.[2][4]
Glucocorticoid Receptor Binding Affinity: A Quantitative Comparison
The hallmark of glucocorticoid action is high-affinity binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates gene expression.[5] Experimental data from radioligand displacement assays demonstrate a marked difference in the binding affinities of this compound acetate and potent glucocorticoids for the GR.
While one study has reported that this compound acetate and its active metabolite, this compound, can bind to the human glucocorticoid receptor in vitro, their affinity is significantly lower than that of the classic glucocorticoid, dexamethasone (B1670325).[1]
| Compound | Binding Affinity (Ki) for Glucocorticoid Receptor | Cell Line | Reference |
| This compound Acetate | 209 nM | HeLa S3 | [1] |
| This compound | 160 nM | HeLa S3 | [1] |
| Dexamethasone | 5.5 nM | Human Glucocorticoid Receptor | [6] |
| Dexamethasone | 6.7 nM (Kd) | Human Mononuclear Leukocytes | [2] |
Table 1: Comparative Glucocorticoid Receptor Binding Affinities. This table summarizes the binding affinities (Ki and Kd values) of this compound acetate, its metabolite this compound, and the potent glucocorticoid dexamethasone to the glucocorticoid receptor. Lower values indicate higher binding affinity.
Glucocorticoid Response Element (GRE)-Mediated Transcription
The definitive test for glucocorticoid activity is the ability of a compound to induce gene transcription through glucocorticoid response elements (GREs) located in the promoter regions of target genes. Reporter gene assays, typically using a luciferase reporter gene under the control of a GRE-containing promoter, are the standard method for quantifying this activity.
While a direct head-to-head comparison of this compound acetate and dexamethasone in a GRE reporter assay is not available in the public literature, the significantly lower binding affinity of this compound acetate for the GR strongly suggests that it would not be a potent activator of GRE-mediated transcription. The consensus in the literature is that this compound acetate is devoid of typical glucocorticoid-receptor-mediated activity.[7]
A study investigating the anti-vasopermeability effects of this compound acetate in a rabbit model suggested that these effects could be reversed by the GR antagonist mifepristone, hinting at a potential in vivo GR-mediated mechanism in that specific context.[1] However, this finding is contrasted by other studies and the fundamental design of the molecule to eliminate glucocorticoid activity.[1][8] It is hypothesized that the observed in vivo effect in rabbits might be due to species-specific metabolism of this compound acetate into an active glucocorticoid, a phenomenon not observed in other models.[1]
Experimental Protocols
Radioligand Displacement Assay for Glucocorticoid Receptor Binding Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled glucocorticoid from the glucocorticoid receptor.
Objective: To determine the Ki (inhibitory constant) of this compound acetate and dexamethasone for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor
-
[³H]-Dexamethasone (radioligand)
-
This compound acetate and Dexamethasone (unlabeled competitors)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Preparation: Prepare serial dilutions of this compound acetate and dexamethasone in the assay buffer.
-
Incubation: In a 96-well plate, incubate a fixed concentration of recombinant human glucocorticoid receptor with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor (this compound acetate or dexamethasone). Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled dexamethasone to determine non-specific binding. The incubation is typically carried out at 4°C for several hours to reach equilibrium.[9]
-
Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates. The filters trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-dexamethasone against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Glucocorticoid Response Element (GRE)-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the glucocorticoid receptor and induce transcription of a reporter gene.
Objective: To compare the ability of this compound acetate and dexamethasone to induce GRE-mediated gene transcription.
Materials:
-
A suitable human cell line (e.g., HeLa or A549)
-
A plasmid containing a luciferase reporter gene driven by a promoter with multiple GREs (e.g., pGL4.36[luc2P/MMTV/Hygro])[10]
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound acetate and Dexamethasone
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with serial dilutions of this compound acetate or dexamethasone. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).[10]
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 (the concentration that produces 50% of the maximal response).
Signaling Pathways and Mechanisms of Action
Classical Glucocorticoid Receptor Signaling Pathway
Caption: Classical Glucocorticoid Receptor Signaling Pathway.
Proposed Mechanism of Action of this compound Acetate
Caption: Proposed Anti-Angiogenic Mechanism of this compound Acetate.
Conclusion
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound acetate for the treatment of exudative age-related macular degeneration--a review of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Anecortave Acetate Fails to Halt Progression to Wet AMD, Comparative Analysis Reveals Limited Efficacy
An in-depth evaluation of anecortave (B1667395) acetate's potential to prevent the conversion of dry age-related macular degeneration (AMD) to its neovascular (wet) form reveals a lack of efficacy, leading to the termination of its clinical development for this indication. In contrast, the Age-Related Eye Disease Study 2 (AREDS2) supplements remain a scientifically-backed option for reducing the risk of progression to advanced AMD.
For researchers, scientists, and drug development professionals, the journey of this compound acetate (B1210297) serves as a critical case study. This guide provides a comprehensive comparison of this compound acetate with the AREDS2 formulation, detailing the experimental data and protocols that underscore their respective outcomes.
Executive Summary
The this compound Acetate Risk Reduction Trial (AART), a large-scale, phase 3 clinical study, was designed to assess the safety and efficacy of this compound acetate in preventing the progression from high-risk dry AMD to wet AMD. However, the trial was terminated prematurely after an interim analysis revealed that the drug demonstrated no significant difference compared to a sham treatment in reducing the rate of conversion to wet AMD. This outcome stands in stark contrast to the positive results from the AREDS2, which demonstrated a significant reduction in the risk of progression to advanced AMD with a specific formulation of vitamins and minerals.
Comparative Efficacy Data
While detailed quantitative data from the AART's interim analysis were not fully published, the definitive outcome was the lack of a statistically significant effect. The trial's sponsor, Alcon, announced the termination of the development program for this indication in July 2008, citing that this compound acetate showed no effect on the primary or secondary endpoints at the 24-month point in a study of 2,546 patients.[1]
In contrast, the AREDS2 study provided robust, long-term data supporting the efficacy of its formulation.
| Treatment/Intervention | Study | Primary Endpoint | Outcome |
| This compound Acetate (15 mg and 30 mg) | This compound Acetate Risk Reduction Trial (AART) | Progression from high-risk dry AMD to wet AMD | No significant difference compared to sham administration. Trial terminated for futility.[1] |
| AREDS2 Formulation | Age-Related Eye Disease Study 2 (AREDS2) | Progression to advanced AMD | ~25% risk reduction in progressing to advanced AMD in individuals with intermediate AMD or advanced AMD in one eye.[2][3] |
Experimental Protocols
This compound Acetate Risk Reduction Trial (AART)
Objective: To evaluate the safety and efficacy of this compound acetate (15 mg and 30 mg) compared to a sham procedure in preventing the progression of dry AMD to wet AMD in high-risk patients.
Study Design: A multi-center, randomized, double-masked, sham-controlled, parallel-group study.[2][4][5]
Participant Population: The trial enrolled approximately 2,500 patients with high-risk dry AMD in one eye and wet AMD in the fellow eye.[4][5] High-risk characteristics included the presence of large drusen and/or pigmentary changes.
Intervention:
-
Treatment Group 1: this compound acetate 15 mg administered as a posterior juxtascleral depot.[6][7][8]
-
Treatment Group 2: this compound acetate 30 mg administered as a posterior juxtascleral depot.[6][7][8]
Administration and Dosing: The intervention was administered via a posterior juxtascleral depot injection every six months.[4][5][6][7][8]
Primary Outcome Measure: The primary endpoint was the time to conversion from dry to wet AMD.
Results: An interim analysis at 24 months showed no statistically significant difference in the rate of progression to wet AMD between the this compound acetate groups and the sham group, leading to the trial's termination.[1]
Age-Related Eye Disease Study 2 (AREDS2)
Objective: To determine if adding lutein (B1675518) and zeaxanthin (B1683548), DHA and EPA (omega-3 fatty acids), or all three to the original AREDS formulation could further decrease the risk of progression to advanced AMD. A secondary objective was to evaluate the effect of eliminating beta-carotene (B85742) and lowering the dose of zinc.[9][10][11]
Study Design: A multi-center, randomized, double-masked, placebo-controlled clinical trial with a 2x2 factorial design.[2][9][10]
Participant Population: The study enrolled 4,203 participants aged 50 to 85 at risk for progression to advanced AMD, having either bilateral intermediate AMD or intermediate AMD in one eye and advanced AMD in the other.[2][9]
Intervention: Participants were randomly assigned to one of the following groups:
-
Lutein (10 mg) + Zeaxanthin (2 mg)
-
DHA (350 mg) + EPA (650 mg)
-
Lutein + Zeaxanthin + DHA + EPA
-
Placebo[9]
All participants also received the original AREDS formulation or a variation of it (with no beta-carotene, lower zinc, or both).[11]
Administration and Dosing: Daily oral supplementation.
Primary Outcome Measure: Progression to advanced AMD, defined as the development of neovascular AMD or central geographic atrophy.
Results: The study found that adding DHA and EPA or lutein and zeaxanthin to the original AREDS formulation did not further reduce the risk of progression to advanced AMD. However, substituting lutein and zeaxanthin for beta-carotene was found to be a safer and equally effective alternative, particularly for former smokers at risk of lung cancer from beta-carotene. The AREDS2 formulation (containing vitamins C and E, zinc, copper, lutein, and zeaxanthin) is now the recommended supplement for patients with intermediate AMD.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and the structure of the clinical trials, the following diagrams are provided.
Conclusion
The investigation into this compound acetate for preventing the progression of dry to wet AMD underscores the complexities of targeting this multifactorial disease. While its proposed multi-target anti-angiogenic mechanism was promising, the AART trial's outcome clearly demonstrated a lack of clinical efficacy for this indication. In contrast, the AREDS2 formulation, which targets oxidative stress, has proven to be a valuable intervention for slowing the progression of intermediate AMD. For the scientific and drug development community, the divergent paths of this compound acetate and the AREDS2 supplements highlight the importance of robust clinical trial data and the ongoing need for novel therapeutic strategies that can effectively and safely prevent vision loss from AMD. Current research efforts continue to explore new pathways and targets, with the hope of developing more effective preventative treatments for this debilitating disease.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. The Age-Related Eye Disease Study 2 (AREDS2): Study Design and Baseline Characteristics (AREDS2 Report Number 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. garetina.com [garetina.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The Age-Related Eye Disease Study 2 (AREDS2): study design and baseline characteristics (AREDS2 report number 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Anecortave Acetate and Triamcinolone Acetonide in Angiogenesis Inhibition
For researchers and drug development professionals navigating the landscape of angiostatic steroids, a clear understanding of the comparative efficacy and mechanisms of action of lead candidates is paramount. This guide provides a head-to-head comparison of anecortave (B1667395) acetate (B1210297) and triamcinolone (B434) acetonide, two corticosteroids with recognized anti-angiogenic properties. The following sections present a synthesis of available preclinical and clinical data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative and relevant studies of this compound acetate and triamcinolone acetonide.
Table 1: In Vitro Comparison of this compound Acetate and Triamcinolone Acetonide on Uveal Melanoma Cells
| Parameter | This compound Acetate | Triamcinolone Acetonide | Cell Lines Tested | Reference |
| Effect on Cell Proliferation | No significant effect | No significant effect | 92.1, OCM-1, Mel285 | [1][2] |
| VEGF-A Production | No significant effect | No significant effect | 92.1, OCM-1, Mel285 | [1][2] |
| PEDF Production | No significant effect | No significant effect | 92.1, OCM-1, Mel285 | [1][2] |
| TSP-1 Expression (RT-PCR) | No significant effect | Inhibiting effect in one cell line (Mel285) | 92.1, OCM-1, Mel285 | [1][2] |
Table 2: Clinical Trial Data for this compound Acetate in Neovascular Age-Related Macular Degeneration (AMD)
| Outcome (at 24 months) | This compound Acetate (15 mg) | Placebo | p-value | Reference |
| Vision Stabilization (<3 lines loss) | 73% of patients | 47% of patients | p≤0.05 | [3] |
| Severe Vision Loss (≥6 lines loss) | 6% of patients | 23% of patients | p≤0.05 | [3] |
| Inhibition of Classic CNV Growth | Statistically significant inhibition | - | p≤0.05 | [3] |
Table 3: In Vivo Comparison of Triamcinolone Acetonide in a Rat Model of Corneal Neovascularization
| Treatment Group | Mean Area of Corneal Neovascularization (Day 14) | Comparison to Control | Reference |
| Control (Balanced Salt Solution) | Not explicitly quantified, but served as baseline | - | [4][5] |
| Bevacizumab (25 mg/mL) | Smaller than control | Statistically significant reduction | [4][5] |
| Triamcinolone Acetonide (40 mg/mL) | Smaller than Bevacizumab group | Statistically significant reduction compared to control and Bevacizumab | [4][5] |
| Bevacizumab + Triamcinolone Acetonide | Smallest area of neovascularization | Statistically significant reduction compared to control and Bevacizumab alone | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound acetate and triamcinolone acetonide are provided below.
In Vitro Uveal Melanoma Cell Study Protocol
This protocol is based on the methodology used to compare the effects of this compound acetate and triamcinolone acetonide on uveal melanoma cell lines.[1][2]
1. Cell Culture:
-
Three human uveal melanoma cell lines (92.1, OCM-1, and Mel285) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Triamcinolone Acetonide (TA): A stock solution is prepared by suspending TA in methanol. This stock is then serially diluted in the culture medium to the desired concentrations.
-
This compound Acetate (AA): A stock solution of AA is prepared and diluted in culture medium to the desired concentrations.
3. Cell Proliferation Assay (WST-1 Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of TA or AA.
-
The cells are incubated for another 72 hours.
-
WST-1 reagent is added to each well, and the plates are incubated for 2-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.
4. VEGF-A and PEDF Production (ELISA):
-
Cells are seeded in 24-well plates and treated with TA or AA as described above.
-
After 72 hours, the cell culture supernatant is collected.
-
The concentrations of VEGF-A and PEDF in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
5. Gene Expression Analysis (Real-Time Quantitative RT-PCR):
-
Cells are treated with TA or AA for 72 hours.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA templates.
-
Real-time PCR is performed using specific primers for VEGF-A, PEDF, TSP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Rat Cornea Micropocket Assay for Angiogenesis
This in vivo protocol is a standard method for evaluating pro- and anti-angiogenic agents.[6][7]
1. Animal Model:
-
Male Sprague-Dawley rats are used for this assay.
2. Pellet Implantation:
-
A small pellet containing an angiogenic stimulator (e.g., VEGF or IL-6) is surgically implanted into a micropocket created in the cornea of the rat eye.
-
For testing inhibitors, the pellet can also contain the test substance (e.g., triamcinolone acetonide) or the substance can be administered systemically or via subconjunctival injection.
3. Treatment Administration:
-
In studies evaluating triamcinolone acetonide, it can be administered via a subconjunctival injection at the time of pellet implantation.
4. Evaluation of Neovascularization:
-
The growth of new blood vessels from the limbal vasculature towards the pellet is monitored and quantified over several days (e.g., day 6 or 14).
-
Digital photographs of the corneas are taken.
-
The area of neovascularization is measured using image analysis software. The vessel length, vessel extension, and total vessel area can be quantified.
5. Western Blot Analysis of Corneal Tissue:
-
At the end of the experiment, the corneas can be excised.
-
Protein lysates are prepared from the corneal tissue.
-
Western blot analysis is performed to measure the expression levels of relevant proteins, such as STAT3, to investigate the molecular mechanism of the anti-angiogenic effect.[6][7]
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of this compound acetate and triamcinolone acetonide are mediated through distinct and overlapping signaling pathways.
This compound Acetate: A Multi-Targeted Angiostatic Cortisene
This compound acetate is a synthetic cortisol derivative designed to have enhanced angiostatic activity without significant glucocorticoid receptor-mediated effects.[8] Its mechanism of action is broad, targeting multiple stages of the angiogenic cascade.[9]
-
Inhibition of Proteolytic Enzymes: this compound acetate inhibits the activity of extracellular matrix-degrading enzymes, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). This prevents the breakdown of the basement membrane, a critical step for endothelial cell migration and invasion.
-
Downregulation of Pro-Angiogenic Factors: Preclinical studies have demonstrated that this compound acetate can down-regulate the expression and production of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), both potent stimulators of angiogenesis.[8]
Figure 1: this compound Acetate's Multi-Targeted Anti-Angiogenic Mechanism.
Triamcinolone Acetonide: Glucocorticoid Receptor-Mediated Inhibition
Triamcinolone acetonide is a potent synthetic glucocorticoid that exerts its anti-angiogenic effects primarily through the glucocorticoid receptor (GR).
-
Inhibition of Pro-Inflammatory and Pro-Angiogenic Cytokines: Triamcinolone acetonide inhibits the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the key angiogenic factor, VEGF.[6][7] This inhibition occurs downstream of the respective receptors.
-
Glucocorticoid Receptor Activation: Upon binding to triamcinolone acetonide, the GR translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in inflammation and angiogenesis. It can suppress the transcription of pro-angiogenic genes and upregulate anti-angiogenic ones.
-
Inhibition of VEGF-Induced Signaling: While triamcinolone acetonide does not block the binding of VEGF to its receptor (VEGFR2), it interferes with the downstream signaling cascade, including the phosphorylation of key signaling molecules like ERK1/2.[6][7][13]
References
- 1. Molecular Vision: Triamcinolone acetonide and this compound acetate do not stimulate uveal melanoma cell growth [molvis.org]
- 2. Triamcinolone acetonide and this compound acetate do not stimulate uveal melanoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triamcinolone Acetonide as an Adjunct to Bevacizumab for Prevention of Corneal Neovascularization in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Triamcinolone acetonide inhibits IL-6- and VEGF-induced angiogenesis downstream of the IL-6 and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Plasminogen Activator Inhibitor 1 ( PAI1 ) in Ovarian Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
A Statistical Showdown: Anecortave Acetate's Vision Stabilization in Neovascular Age-Related Macular Degeneration
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of treating neovascular age-related macular degeneration (nAMD) has been shaped by a continuous quest for therapies that can effectively stabilize and, ideally, improve vision. Anecortave (B1667395) acetate (B1210297), a novel angiostatic cortisene, emerged as a potential therapeutic agent with a unique mechanism of action. This guide provides a comprehensive comparison of the statistical validation of vision stabilization with this compound acetate against key alternative treatments, supported by data from pivotal clinical trials.
Quantitative Comparison of Vision Stabilization
The following tables summarize the key efficacy outcomes from major clinical trials involving this compound acetate and its comparators. The primary measure of vision stabilization is typically the proportion of patients losing fewer than 15 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
Table 1: this compound Acetate vs. Placebo (C-98-03 Study) [1][2]
| Outcome (at 24 months) | This compound Acetate 15 mg | Placebo | p-value |
| Patients Losing <15 Letters (Vision Stabilization) | 73% | 47% | <0.05 |
| Patients with Severe Vision Loss (≥30 letters) | 6% | 23% | ≤0.05 |
| Mean Change in Visual Acuity (logMAR lines) | ~ -1.5 lines | > -3 lines | <0.05 |
Table 2: this compound Acetate vs. Verteporfin Photodynamic Therapy (PDT) (C-01-99 Study) [1][3][4]
| Outcome (at 12 months) | This compound Acetate 15 mg | Verteporfin PDT | p-value |
| Patients Losing <15 Letters (Vision Stabilization) | 45% | 49% | 0.43 (not statistically different) |
Table 3: Anti-VEGF Therapies vs. Control
| Treatment (Study) | Intervention | Comparator | Outcome: Patients Losing <15 Letters |
| Ranibizumab (B1194657) (ANCHOR)[5][6] | 0.5 mg monthly intravitreal injection | Verteporfin PDT | 96.4% vs. 64.3% (at 12 months, p<0.001) |
| Pegaptanib (VISION)[7][8] | 0.3 mg intravitreal injection every 6 weeks | Sham Injection | 70% vs. 55% (at 54 weeks, p<0.001) |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is crucial for a nuanced interpretation of their outcomes.
This compound Acetate Clinical Trials (C-98-03 and C-01-99) [1][2][3][9]
-
Study Design: Phase II/III, multicenter, randomized, double-masked, placebo-controlled (C-98-03) and active-controlled (C-01-99) trials.
-
Patient Population: Patients with subfoveal choroidal neovascularization (CNV) secondary to AMD. The C-01-99 trial specifically enrolled patients with predominantly classic subfoveal CNV who were eligible for PDT.[3][9]
-
Intervention:
-
This compound Acetate Arm: Posterior juxtascleral depot (PJD) of this compound acetate (15 mg in the pivotal studies) administered at baseline and every 6 months.[1][2][3] In the C-01-99 trial, this was combined with sham PDT every 3 months.[3]
-
Placebo Arm (C-98-03): Sham PJD administration.[2]
-
Active Control Arm (C-01-99): Standard verteporfin PDT administered at baseline and every 3 months as needed, based on fluorescein (B123965) angiography, combined with sham PJD at baseline and 6 months.[3]
-
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients losing fewer than 15 letters of visual acuity from baseline at 12 or 24 months.[1][10]
Ranibizumab ANCHOR Study [5][6][11]
-
Study Design: A 2-year, multicenter, international, randomized, double-masked, active-treatment-controlled Phase III trial.[5]
-
Patient Population: Patients with predominantly classic, subfoveal CNV who had not been previously treated with PDT or other anti-angiogenic drugs.[5]
-
Intervention:
-
Ranibizumab Arms: Monthly intravitreal injections of ranibizumab (0.3 mg or 0.5 mg) plus sham verteporfin PDT.[5][6]
-
Active Control Arm: Standard verteporfin PDT plus monthly sham intraocular injections.[5][6] The need for PDT retreatment was assessed every 3 months via fluorescein angiography.[5][11]
-
-
Primary Efficacy Endpoint: The proportion of patients losing fewer than 15 letters from their baseline visual acuity score at 12 months.[5][6]
Pegaptanib VISION Study [7][8][12][13]
-
Study Design: Two concurrent, prospective, multicenter, double-masked, sham-controlled Phase II/III trials.[8][13]
-
Patient Population: Patients with all angiographic subtypes of neovascular AMD.[13]
-
Intervention:
-
Primary Efficacy Endpoint: The proportion of patients who had lost fewer than 15 letters of visual acuity at 54 weeks.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these agents are rooted in their distinct molecular interactions.
This compound acetate is an angiostatic cortisene that is a derivative of cortisol but lacks glucocorticoid activity.[2] Its mechanism is multifactorial, inhibiting angiogenesis at multiple steps. It is thought to down-regulate the expression of vascular endothelial growth factor (VEGF) and inhibit matrix metalloproteinases, which are crucial for the breakdown of the extracellular matrix during neovascularization.
Figure 1: this compound Acetate Signaling Pathway
Anti-VEGF therapies, such as ranibizumab and pegaptanib, directly target VEGF-A, a key driver of angiogenesis and vascular permeability in nAMD. By binding to VEGF-A, they prevent its interaction with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting downstream signaling pathways that lead to neovascularization.
Figure 2: Anti-VEGF Signaling Pathway
Verteporfin PDT involves the intravenous administration of a photosensitizer (verteporfin) that accumulates in new blood vessels. A non-thermal laser of a specific wavelength is then applied to the eye, activating the verteporfin. This activation generates reactive oxygen species, leading to endothelial cell damage and subsequent thrombosis and occlusion of the choroidal neovascularization.
Figure 3: Verteporfin PDT Mechanism of Action
Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical trials discussed, from patient screening to data analysis.
Figure 4: Generalized Clinical Trial Workflow
References
- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retaane: Targeting Multiple Factors [reviewofophthalmology.com]
- 3. This compound acetate (15 milligrams) versus photodynamic therapy for treatment of subfoveal neovascularization in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Ranibizumab versus verteporfin photodynamic therapy for neovascular age-related macular degeneration: Two-year results of the ANCHOR study [pubmed.ncbi.nlm.nih.gov]
- 6. Ranibizumab versus verteporfin for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pegaptanib for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound acetate as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infographic: Ranibizumab versus verteporfin photodynamic therapy for neovascular age-related macular degeneration: the ANCHOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. Pegaptanib sodium for neovascular age-related macular degeneration: third-year safety results of the VEGF Inhibition Study in Ocular Neovascularisation (VISION) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Steroids with Antiangiogenic Properties for Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss, characterized by the abnormal growth of new blood vessels from the choroid into the retina, a process known as choroidal neovascularization (CNV). Vascular endothelial growth factor (VEGF) is a key mediator of this pathological angiogenesis. While anti-VEGF therapies are the current standard of care, corticosteroids have been investigated as alternative or adjunctive treatments due to their potent anti-inflammatory and antiangiogenic properties. This guide provides a comparative review of four steroids that have been evaluated for their antiangiogenic potential in the context of nAMD: triamcinolone (B434) acetonide, anecortave (B1667395) acetate (B1210297), dexamethasone (B1670325), and fluocinolone (B42009) acetonide.
Mechanism of Action: A Shared Pathway Targeting Angiogenesis
Corticosteroids exert their antiangiogenic effects primarily through the glucocorticoid receptor (GR). Upon binding, the steroid-GR complex translocates to the nucleus and modulates the expression of various genes involved in inflammation and angiogenesis. A key mechanism is the suppression of VEGF expression, a pivotal driver of neovascularization.[1][2][3][4] this compound acetate, a synthetic cortisene, is an exception as it is designed to have antiangiogenic properties without significant glucocorticoid activity.[5]
The general signaling pathway for steroid-mediated antiangiogenesis is depicted below.
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct comparative preclinical studies of all four steroids in a single nAMD model are limited. However, by synthesizing data from various sources, we can draw inferences about their relative antiangiogenic potential.
Data Presentation
| Steroid | In Vitro Model | Key Finding | Quantitative Data | Reference |
| Triamcinolone Acetonide | Bovine Retinal Endothelial Cells (Sprouting Assay) | Dose-dependent inhibition of bFGF-induced proliferation. | Complete inhibition at 3 mg/ml. | [1] |
| ARPE-19 Cells (Oxidative Stress) | Reduced VEGF mRNA expression. | Significant inhibition at 1 µM and 100 µM. | [3] | |
| This compound Acetate | Laser-induced CNV (Mouse Model) | Significant inhibition of CNV development. | 57.8% inhibition with 10% intravitreal injection. | [5] |
| Dexamethasone | Rat Glioma Cells (Normoxic) | Downregulation of VEGF mRNA. | 50-60% downregulation. | [5] |
| Fluocinolone Acetonide | ARPE-19 Cells | Inhibition of VEGF secretion and mRNA expression. | Dose-dependent inhibition (0.0001-1 µM). | [2] |
| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of TNF-α-induced angiogenesis. | Inhibition observed at 50 ng/egg. | [2] |
| Steroid | In Vivo Model | Key Finding | Quantitative Data | Reference |
| Triamcinolone Acetonide | Retinopathy of Prematurity (Mouse Model) | Significantly lower neovascular cell count. | 58% reduction compared to control. | [1] |
| This compound Acetate | Laser-induced CNV (Mouse Model) | Significant prevention of CNV development. | 57.8% inhibition with 10% intravitreal injection. | [5] |
Signaling Pathway Modulation: Targeting the VEGF/VEGFR2 Axis
The antiangiogenic effects of these steroids are largely attributed to their interference with the VEGF/VEGFR2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival. While the general mechanism involves GR-mediated suppression of VEGF, the specific downstream effects can vary.
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below to facilitate reproducibility and further research.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This in vivo model is a standard for studying nAMD.
Protocol:
-
Animal Preparation: Anesthetize adult C57BL/6J mice and dilate their pupils with a topical mydriatic agent.
-
Laser Photocoagulation: Use a diode laser with a slit lamp delivery system to create four laser burns around the optic nerve in each eye. The laser settings (e.g., 50 µm spot size, 0.1 s duration, 250 mW power) should be sufficient to induce a bubble, indicating the rupture of Bruch's membrane.
-
Intravitreal Injection: Immediately after laser treatment, perform an intravitreal injection of the steroid solution or vehicle control.
-
CNV Development: Allow 7 to 14 days for CNV to develop.
-
Visualization and Quantification: Perfuse the mice with a high-molecular-weight fluorescein-labeled dextran. Enucleate the eyes and prepare choroidal flat mounts. Image the flat mounts using fluorescence microscopy and quantify the area of CNV using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and antiangiogenic compounds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc saturated with the test steroid or control solution onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for an additional 48-72 hours.
-
Analysis: On day 9 or 10, open the egg, excise the CAM, and examine the area under the filter disc for changes in vessel density and branching. Quantification can be performed by capturing images and analyzing them with appropriate software.[6]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells onto the matrix-coated wells in the presence of the test steroid or vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Western Blot for VEGF and VEGFR2
This technique is used to quantify the protein levels of VEGF and its receptor.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., ARPE-19 for VEGF expression, HUVECs for VEGFR2 expression) and treat with the desired concentrations of steroids for a specified time.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for VEGF or phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The steroids reviewed here—triamcinolone acetonide, this compound acetate, dexamethasone, and fluocinolone acetonide—all demonstrate antiangiogenic properties relevant to the treatment of nAMD. Their primary mechanism of action involves the modulation of the VEGF signaling pathway, leading to a reduction in neovascularization. While direct comparative data is sparse, the available evidence suggests that all four compounds are effective in preclinical models of angiogenesis. This compound acetate stands out due to its unique design as a cortisene with minimal glucocorticoid side effects. Further head-to-head preclinical studies in standardized nAMD models are warranted to definitively establish the comparative efficacy and optimal therapeutic positioning of these steroids. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. Efficacy and safety of dexamethasone or triamcinolone in combination with anti-vascular endothelial growth factor therapy for diabetic macular edema: A systematic review and meta-analysis with trial sequential analysis | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Vascular endothelial growth factor reduced and connective tissue growth factor induced by triamcinolone in ARPE19 cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Anecortave
For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including investigational drugs like Anecortave. Adherence to correct disposal protocols is essential for environmental protection and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound.
This compound Safety Profile
According to available Safety Data Sheets (SDS), this compound Acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] Both the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings for this compound Acetate are 0 for health, fire, and reactivity, indicating a low hazard profile.[1]
Despite its non-hazardous classification, it is crucial to follow established procedures for pharmaceutical waste to prevent environmental contamination.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to minimize environmental impact.
-
Review Institutional and Local Regulations: Before proceeding with disposal, consult your institution's specific safety guidelines and local regulatory requirements for pharmaceutical waste.
-
Personal Protective Equipment (PPE): As a standard laboratory practice, always wear appropriate PPE, including gloves and safety glasses, when handling any chemical substance.
-
Small Quantities: For smaller quantities of this compound, disposal with household waste may be permissible, but this should be confirmed with local regulations.[1]
-
Large Quantities & Uncleaned Packaging: For larger quantities or uncleaned packaging, disposal must be conducted in accordance with official regulations for pharmaceutical waste.[1] This typically involves collection by a licensed hazardous waste disposal company.
-
Prevent Environmental Release: Crucially, do not allow this compound to enter sewers or any surface or ground water systems.[1]
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Data Presentation
Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal, related to this compound.
Experimental Protocols
Detailed experimental protocols for the specific disposal or degradation of this compound are not available in the public domain. The recommended procedures are based on its non-hazardous classification and general best practices for pharmaceutical waste management.[1][4][5]
By following these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Handling Guide for Anecortave Acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Anecortave acetate (B1210297). The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from receipt to disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as a matter of good laboratory practice and to minimize any potential exposure to a substance intended for research use, the following personal protective equipment is recommended.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
|---|---|---|
| Gloves | Nitrile or neoprene, powder-free | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a systematic workflow is critical for safety and for maintaining the integrity of your research.
Handling Procedures:
-
Engineering Controls: Handle this compound acetate in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood or a Class II Biosafety Cabinet is recommended.
-
Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure laboratory safety.
Disposal Guidelines:
-
Unused Product: For smaller quantities, the SDS suggests that disposal with household waste is permissible.[1] However, it is best practice to follow local and institutional regulations for chemical waste disposal. It is recommended to dispose of this compound acetate as chemical waste through a licensed contractor.
-
Contaminated Materials: Any materials that have come into direct contact with this compound acetate, such as gloves, pipette tips, and weighing paper, should be considered contaminated. These items should be collected in a designated, sealed waste container and disposed of according to your institution's chemical waste procedures.
-
Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[1]
Quantitative Safety Data
The following table summarizes the key safety ratings for this compound acetate.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard[1]
Experimental Workflow for Handling this compound Acetate
The following diagram outlines the standard operating procedure for safely handling this compound acetate in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
